molecular formula C14H14ClNO B137709 1-(2-Amino-5-chlorophenyl)-1-phenylethanol CAS No. 3158-98-3

1-(2-Amino-5-chlorophenyl)-1-phenylethanol

Cat. No.: B137709
CAS No.: 3158-98-3
M. Wt: 247.72 g/mol
InChI Key: SIGGISMALGOPAO-UHFFFAOYSA-N
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Description

1-(2-Amino-5-chlorophenyl)-1-phenylethanol, also known as this compound, is a useful research compound. Its molecular formula is C14H14ClNO and its molecular weight is 247.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-amino-5-chlorophenyl)-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-14(17,10-5-3-2-4-6-10)12-9-11(15)7-8-13(12)16/h2-9,17H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGGISMALGOPAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=C(C=CC(=C2)Cl)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90953551
Record name 1-(2-Amino-5-chlorophenyl)-1-phenylethan-1-ol
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Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3158-98-3
Record name 2-Amino-5-chloro-α-methyl-α-phenylbenzenemethanol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-chloro-alpha-methylbenzhydryl alcohol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Amino-5-chlorophenyl)-1-phenylethan-1-ol
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Record name 2-amino-5-chloro-α-methylbenzhydryl alcohol
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Amino-5-chlorophenyl)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a primary synthesis pathway for 1-(2-Amino-5-chlorophenyl)-1-phenylethanol, a valuable intermediate in pharmaceutical research and development. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, 2-amino-5-chlorobenzophenone, followed by a Grignard reaction to yield the final product. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthesis workflow.

Overview of the Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-stage process. The initial stage involves the synthesis of the precursor molecule, 2-amino-5-chlorobenzophenone. Subsequently, this ketone is treated with a methyl Grignard reagent to introduce a methyl group and form the desired tertiary alcohol.

Synthesis_Pathway cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Grignard Reaction Starting_Materials p-Chloroaniline + Benzonitrile Precursor 2-Amino-5-chlorobenzophenone Starting_Materials->Precursor Friedel-Crafts Acylation (or other methods) Final_Product 1-(2-Amino-5-chlorophenyl)- 1-phenylethanol Precursor->Final_Product Nucleophilic Addition & Hydrolysis Grignard_Reagent Methylmagnesium Bromide (CH3MgBr) Grignard_Reagent->Final_Product

Figure 1: Overall synthesis pathway for this compound.

Stage 1: Synthesis of 2-Amino-5-chlorobenzophenone

The precursor, 2-amino-5-chlorobenzophenone, is a crucial intermediate. Several methods for its synthesis have been reported, with the Friedel-Crafts reaction being a common approach. An alternative route involves the reductive cleavage of an isoxazole intermediate.[1][2]

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from a generalized procedure for the synthesis of 2-aminobenzophenones.

Materials:

  • p-Chloroaniline

  • Benzonitrile

  • Boron trichloride

  • Aluminum chloride

  • Tetrachloroethane

  • 2 N Hydrochloric acid

  • 95% Ethanol

  • 2 N Sodium hydroxide

  • Benzene

  • Alumina (for chromatography)

  • Methylene chloride

  • Ether

Procedure:

  • Under ice cooling, add a solution of boron trichloride (640 mg) in tetrachloroethane (2.5 ml), benzonitrile (1 ml), and aluminum chloride (734 mg) to a solution of p-chloroaniline (640 mg) in tetrachloroethane (5 ml).

  • Reflux the resulting mixture for 6 hours.

  • After cooling, add 2 N hydrochloric acid (10 ml) to the reaction mixture and heat at 70-80°C for 20 minutes.

  • Extract the mixture with methylene chloride.

  • Evaporate the methylene chloride layer to obtain a residue.

  • To the residue, add 95% ethanol (5 ml) and 2 N sodium hydroxide (10 ml).

  • Reflux the mixture for 1 hour to hydrolyze any remaining benzonitrile.

  • Extract the mixture with methylene chloride.

  • Evaporate the methylene chloride layer and dissolve the residue in benzene.

  • Purify the product by column chromatography on alumina, eluting with benzene.

  • Recrystallize the obtained 2-amino-5-chlorobenzophenone from ether.[3]

Quantitative Data for 2-Amino-5-chlorobenzophenone Synthesis
MethodStarting MaterialsYield (%)Melting Point (°C)Reference
Friedel-Crafts Acylationp-Chloroaniline, BenzonitrileNot explicitly stated, but 486 mg product obtained from 640 mg p-chloroaniline99[3]
Isoxazole Reduction5-chloro-3-phenylanthranil, Iron powder95.196.3-98.2[4]

Stage 2: Grignard Reaction for the Synthesis of this compound

The final step in the synthesis involves the reaction of 2-amino-5-chlorobenzophenone with a methyl Grignard reagent, such as methylmagnesium bromide. This nucleophilic addition to the carbonyl group, followed by acidic workup, yields the target tertiary alcohol.

Experimental Protocol: Grignard Reaction

This is a generalized protocol for the reaction of a Grignard reagent with a benzophenone.

Materials:

  • 2-Amino-5-chlorobenzophenone

  • Methylmagnesium bromide (solution in a suitable ether solvent, e.g., diethyl ether or THF)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution (for quenching)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-chlorobenzophenone in anhydrous diethyl ether or THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the methylmagnesium bromide solution dropwise from the dropping funnel to the stirred solution of the benzophenone.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture again to 0°C and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.

Experimental Workflow

Grignard_Workflow Start Dissolve 2-Amino-5-chlorobenzophenone in anhydrous ether Cooling1 Cool to 0°C Start->Cooling1 Addition Add Methylmagnesium Bromide solution dropwise Cooling1->Addition Reaction Warm to RT and stir for 1-2h Addition->Reaction Monitoring Monitor by TLC Reaction->Monitoring Cooling2 Cool to 0°C Monitoring->Cooling2 Reaction Complete Quenching Quench with saturated aq. NH4Cl solution Cooling2->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Purification Filter, Concentrate, and Purify Drying->Purification End 1-(2-Amino-5-chlorophenyl)- 1-phenylethanol Purification->End

Figure 2: Experimental workflow for the Grignard reaction.

Safety Considerations

  • Grignard Reagents: Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All reactions involving Grignard reagents must be conducted under strictly anhydrous conditions and an inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Solvents: Diethyl ether and THF are highly flammable. All operations should be performed in a well-ventilated fume hood, away from ignition sources.

  • Acids and Bases: Strong acids and bases used in the workup procedures are corrosive. Handle with care and appropriate PPE.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving the initial preparation of 2-amino-5-chlorobenzophenone, followed by a Grignard reaction with methylmagnesium bromide. The protocols outlined in this guide, derived from established chemical literature, provide a solid foundation for the successful synthesis of this compound. Careful attention to reaction conditions and safety precautions is paramount for achieving high yields and purity.

References

An In-depth Technical Guide to 1-(2-Amino-5-chlorophenyl)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 3158-98-3

This technical guide provides a comprehensive overview of 1-(2-Amino-5-chlorophenyl)-1-phenylethanol, a key intermediate in the synthesis of the anxiolytic drug Etifoxine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

This compound is an off-white solid at room temperature.[1] Its fundamental properties are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
CAS Number 3158-98-3[1][2][3][4]
Molecular Formula C₁₄H₁₄ClNO[1][3][5]
Molecular Weight 247.72 g/mol [1][3][5]
Appearance Off-White Solid[1]
Melting Point 93-94 °C[5]
Boiling Point 412.0 ± 40.0 °C (Predicted)[5]
Density 1.251 ± 0.06 g/cm³ (Predicted)[5]
Solubility Soluble in chloroform, dichloromethane, and ether.[5]
pKa (Predicted) 13.19 ± 0.29[5]
IUPAC Name This compound[2][3]
Synonyms 1-(5-Chloro-2-aminophenyl)-1-phenylethanol, 2-Amino-5-chloro-α-methylbenzhydryl alcohol[1][3]

Synthesis

The primary synthetic route to this compound involves the Grignard reaction. This method utilizes the commercially available 2-amino-5-chlorobenzophenone as the starting material.

Experimental Protocol: Grignard Reaction

This protocol describes the synthesis of this compound from 2-amino-5-chlorobenzophenone and a methyl Grignard reagent.

Materials:

  • 2-amino-5-chlorobenzophenone

  • Methylmagnesium bromide (or methylmagnesium iodide) solution in a suitable ether solvent (e.g., diethyl ether, tetrahydrofuran)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with a solution of 2-amino-5-chlorobenzophenone in anhydrous diethyl ether or THF.

  • Grignard Reagent Addition: The solution of methylmagnesium bromide is added dropwise to the stirred solution of the benzophenone at room temperature. An exothermic reaction is typically observed. The addition rate should be controlled to maintain a gentle reflux.

  • Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux for a specified period to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

  • Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with additional portions of diethyl ether or another suitable organic solvent.

  • Washing and Drying: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Solvent Removal and Purification: The solvent is removed from the filtrate under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) to afford the pure product as an off-white solid.

Logical Workflow for the Synthesis:

G cluster_start Starting Materials cluster_process Work-up & Purification 2-amino-5-chlorobenzophenone 2-amino-5-chlorobenzophenone Grignard Reaction Grignard Reaction 2-amino-5-chlorobenzophenone->Grignard Reaction Methyl Grignard Reagent Methyl Grignard Reagent Methyl Grignard Reagent->Grignard Reaction Quenching Quenching Grignard Reaction->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Product This compound Purification->Product

Synthetic workflow for this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons, the amino group protons, the hydroxyl proton, and the methyl group protons. The ¹³C NMR spectrum would display distinct resonances for each unique carbon atom in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound. A suitable column and mobile phase would be selected to achieve good separation from any starting materials or byproducts.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the O-H and N-H stretching vibrations of the hydroxyl and amino groups, respectively, as well as C-H and C=C stretching vibrations of the aromatic rings.

Biological Activity and Applications

The primary and well-documented application of this compound is as a key intermediate in the synthesis of Etifoxine .[4] Etifoxine is an anxiolytic and anticonvulsant drug with a dual mechanism of action, acting as a positive allosteric modulator of GABAA receptors and also stimulating the synthesis of neurosteroids.

Currently, there is limited publicly available information on the intrinsic biological activity of this compound itself. Its significance in the pharmaceutical industry is predominantly tied to its role as a precursor to Etifoxine.

Signaling Pathway of the Final Product, Etifoxine:

The following diagram illustrates the known signaling pathways of Etifoxine, the final drug product synthesized from this compound.

G cluster_etifoxine Etifoxine cluster_gaba GABAergic System cluster_neurosteroid Neurosteroid Synthesis Etifoxine Etifoxine GABA_A GABAA Receptor (β2/β3 subunits) Etifoxine->GABA_A Positive Allosteric Modulation TSPO Translocator Protein (TSPO) (Mitochondrial) Etifoxine->TSPO Binds to Chloride_Influx Increased Cl- Influx GABA_A->Chloride_Influx Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Neuronal_Hyperpolarization Anxiolytic_Effect_GABA Anxiolytic Effect Neuronal_Hyperpolarization->Anxiolytic_Effect_GABA Cholesterol_Transport Cholesterol Transport into Mitochondria TSPO->Cholesterol_Transport Neurosteroid_Synthesis Neurosteroid Synthesis (e.g., Allopregnanolone) Cholesterol_Transport->Neurosteroid_Synthesis Neurosteroid_Synthesis->GABA_A Positive Allosteric Modulation Anxiolytic_Effect_Neuro Anxiolytic Effect Neurosteroid_Synthesis->Anxiolytic_Effect_Neuro

Dual mechanism of action of Etifoxine.

Safety and Handling

Detailed safety and handling information for this compound should be obtained from the corresponding Safety Data Sheet (SDS). As with all chemical reagents, it should be handled in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a valuable chemical intermediate, primarily for the synthesis of the pharmaceutical agent Etifoxine. This guide has summarized its key physical and chemical properties, outlined a common synthetic protocol, and discussed its main application. Further research into the potential intrinsic biological activities of this compound could be a subject of future investigations.

References

Chemical and physical properties of 1-(2-Amino-5-chlorophenyl)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(2-Amino-5-chlorophenyl)-1-phenylethanol, a molecule of interest in pharmaceutical and chemical research. This document collates available data on its structural and physicochemical characteristics. Due to the limited publicly available experimental data, this guide also highlights areas where further empirical investigation is required.

Chemical Identity and Structure

This compound is a tertiary alcohol containing a substituted aniline ring and a phenyl group. Its structure suggests potential for diverse chemical reactivity and biological activity.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 3158-98-3[1]
Molecular Formula C₁₄H₁₄ClNO[1]
Molecular Weight 247.72 g/mol [1]
InChI InChI=1S/C14H14ClNO/c1-14(17,10-5-3-2-4-6-10)12-9-11(15)7-8-13(12)16/h2-9,17H,16H2,1H3[1]
InChIKey SIGGISMALGOPAO-UHFFFAOYSA-N[1]
SMILES CC(C1=CC=CC=C1)(C2=C(C=CC(=C2)Cl)N)O[1]
Synonyms 1-(5-Chloro-2-aminophenyl)-1-phenylethanol, 2-Amino-5-chloro-alpha-methylbenzhydryl alcohol[1][2]

Physicochemical Properties

Detailed experimental data on the physical properties of this compound are not extensively reported in publicly accessible literature. The available information is summarized below.

Table 2: Physical and Chemical Properties

PropertyValueSource
Appearance Off-White Solid
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 2[1]
Topological Polar Surface Area 46.3 Ų[1]
Heavy Atom Count 17[1]
Complexity 255[1]

Note: The Hydrogen Bond Donor and Acceptor Counts, Rotatable Bond Count, Topological Polar Surface Area, Heavy Atom Count, and Complexity are computed properties from PubChem.[1] Experimental determination of properties such as melting point, boiling point, and solubility in various solvents is highly recommended for a complete physicochemical profile.

Experimental Protocols

Synthesis

A potential synthetic route could involve the Grignard reaction. This would likely entail the reaction of a phenylmagnesium halide with 2-amino-5-chlorobenzophenone.

G cluster_synthesis Proposed Synthesis Workflow Reactant1 Phenylmagnesium halide Reaction Grignard Reaction in anhydrous ether Reactant1->Reaction Reactant2 2-Amino-5-chlorobenzophenone Reactant2->Reaction Workup Aqueous Work-up Reaction->Workup Product This compound Workup->Product

Caption: Proposed Grignard reaction for synthesis.

Methodology:

  • Preparation of Grignard Reagent: Phenylmagnesium halide would be prepared by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

  • Grignard Reaction: A solution of 2-amino-5-chlorobenzophenone in anhydrous diethyl ether would be added dropwise to the Grignard reagent at a controlled temperature, typically 0 °C.

  • Work-up: The reaction mixture would then be quenched with a saturated aqueous solution of ammonium chloride.

  • Extraction: The aqueous layer would be extracted with an organic solvent such as ethyl acetate. The combined organic layers would be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Purification

The crude product obtained from the synthesis would likely require purification. A standard approach would be column chromatography.

G cluster_purification Purification Workflow Crude Crude Product Column Silica Gel Column Chromatography Crude->Column Elution Elution with Hexane/Ethyl Acetate Gradient Column->Elution Fractions Collection of Fractions Elution->Fractions TLC TLC Analysis Fractions->TLC Pure Pure Product TLC->Pure Combine pure fractions and evaporate solvent

Caption: General purification workflow.

Methodology:

  • Column Preparation: A glass column would be packed with silica gel using a slurry method with a non-polar solvent like hexane.

  • Loading: The crude product would be dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel, then loaded onto the column.

  • Elution: The column would be eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection and Analysis: Fractions would be collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Isolation: The pure fractions would be combined and the solvent removed under reduced pressure to yield the purified this compound.

Biological Activity and Signaling Pathways

As of the date of this document, there is no specific information available in the public domain regarding the biological activity, mechanism of action, or associated signaling pathways of this compound. The structural similarity to other pharmacologically active amino alcohols suggests that this compound could be a candidate for screening in various biological assays.

G cluster_research Future Research Logic Compound 1-(2-Amino-5-chlorophenyl)- 1-phenylethanol Screening Biological Screening Assays Compound->Screening Activity Identified Biological Activity Screening->Activity MoA Mechanism of Action Studies Activity->MoA Pathway Signaling Pathway Elucidation MoA->Pathway

Caption: Logical flow for future biological investigation.

Conclusion and Future Directions

This compound is a compound with a well-defined chemical structure but limited experimentally determined physicochemical and biological data. The information presented in this guide serves as a starting point for researchers. Future work should focus on:

  • Experimental determination of physical properties: Melting point, boiling point, and solubility in various aqueous and organic solvents.

  • Development and optimization of synthetic and purification protocols.

  • Comprehensive spectroscopic characterization: Including ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.

  • Exploration of its biological activities: Through a broad range of in vitro and in vivo screening assays to identify potential therapeutic applications.

This foundational work will be crucial for unlocking the full potential of this compound in drug discovery and development.

References

1-(2-Amino-5-chlorophenyl)-1-phenylethanol structural analysis and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Properties

IUPAC Name: 1-(2-amino-5-chlorophenyl)-1-phenylethanol[1]

PropertyValueSource
Molecular Formula C₁₄H₁₄ClNOPubChem[1]
Molecular Weight 247.72 g/mol PubChem[1]
CAS Number 3158-98-3PubChem[1]
Canonical SMILES CC(C1=CC=CC=C1)(C2=C(C=CC(=C2)Cl)N)OPubChem[1]
InChI Key SIGGISMALGOPAO-UHFFFAOYSA-NPubChem[1]

Synonyms: 1-(5-Chloro-2-aminophenyl)-1-phenylethanol, 2-Amino-5-chloro-alpha-methylbenzhydryl alcohol[1]

Structural Analysis (Predicted)

Direct experimental spectral data for this compound is not currently available in public repositories. The following sections provide a predicted analysis based on the known spectral characteristics of structurally similar compounds, including substituted 1-phenylethanols and other aminobenzophenone derivatives.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl and chlorophenyl rings, the methyl group, the hydroxyl proton, and the amine protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale/Comparison
~1.8Singlet3H-CH₃The methyl protons adjacent to a quaternary carbon typically appear as a singlet in this region.
~4.0-5.0Broad Singlet2H-NH₂Amine protons often appear as a broad singlet and their chemical shift can vary with solvent and concentration.
~5.0Singlet1H-OHThe hydroxyl proton signal is typically a singlet and its position is also dependent on solvent and concentration.
~6.7-7.5Multiplet8HAromatic ProtonsThe protons on both the phenyl and the 2-amino-5-chlorophenyl rings will produce a complex multiplet in the aromatic region. The substitution pattern will influence the specific splitting patterns.
Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale/Comparison
~25-30-CH₃The methyl carbon is expected in the aliphatic region.
~75-80C-OH (quaternary)The carbon atom bearing the hydroxyl and phenyl groups is a quaternary carbon and will appear in this region.
~115-150Aromatic CarbonsThe twelve aromatic carbons will give rise to a series of signals in this range. The carbons attached to the nitrogen and chlorine atoms will have their chemical shifts influenced by the electronegativity of these atoms.
Predicted FT-IR Spectral Data

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted Wavenumber (cm⁻¹)Functional GroupVibration
3400-3500O-HStretching (alcohol)
3300-3400N-HStretching (amine)
3000-3100C-HAromatic Stretching
2850-2950C-HAliphatic Stretching
1600-1650C=CAromatic Ring Stretching
1050-1150C-OStretching (alcohol)
1000-1100C-ClStretching
Predicted Mass Spectrometry Data

In a mass spectrum, this compound would be expected to show a molecular ion peak [M]⁺ and several characteristic fragment ions.

Predicted m/zFragment Ion
247/249[M]⁺ (Molecular ion with isotopic pattern for Chlorine)
232[M - CH₃]⁺
229[M - H₂O]⁺
105[C₆H₅CO]⁺
77[C₆H₅]⁺

Experimental Protocols

As no specific experimental data for the target molecule is available, this section provides generalized protocols for the types of analyses that would be conducted for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm and a longer relaxation delay.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disc. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: A standard FT-IR spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Synthesis Protocol (Putative)

A plausible synthesis for this compound would involve the Grignard reaction between a protected 2-amino-5-chlorobenzophenone and methylmagnesium bromide.

Protection of the Amine Group

The amino group of 2-amino-5-chlorobenzophenone needs to be protected to prevent it from reacting with the Grignard reagent. A common protecting group for anilines is the acetyl group.

  • Reaction: 2-amino-5-chlorobenzophenone is reacted with acetic anhydride in the presence of a base like pyridine to form 2-acetamido-5-chlorobenzophenone.

Grignard Reaction
  • Reagents: 2-acetamido-5-chlorobenzophenone and methylmagnesium bromide (Grignard reagent).

  • Procedure:

    • Dissolve the protected benzophenone in an anhydrous ether solvent (e.g., diethyl ether, THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Slowly add a solution of methylmagnesium bromide in ether to the cooled solution with stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

Deprotection of the Amine Group

  • Procedure: The resulting N-(2-(1-hydroxy-1-phenylethyl)-4-chlorophenyl)acetamide is then hydrolyzed under acidic or basic conditions to remove the acetyl group and yield the final product, this compound.

Synthesis_Workflow cluster_protection Amine Protection cluster_grignard Grignard Reaction cluster_deprotection Deprotection 2-amino-5-chlorobenzophenone 2-amino-5-chlorobenzophenone 2-acetamido-5-chlorobenzophenone 2-acetamido-5-chlorobenzophenone 2-amino-5-chlorobenzophenone->2-acetamido-5-chlorobenzophenone Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->2-acetamido-5-chlorobenzophenone Pyridine Pyridine Pyridine->2-acetamido-5-chlorobenzophenone Protected Intermediate N-(2-(1-hydroxy-1-phenylethyl)- 4-chlorophenyl)acetamide 2-acetamido-5-chlorobenzophenone->Protected Intermediate Nucleophilic Addition Methylmagnesium Bromide Methylmagnesium Bromide Methylmagnesium Bromide->Protected Intermediate Final Product 1-(2-Amino-5-chlorophenyl)- 1-phenylethanol Protected Intermediate->Final Product Hydrolysis Acid/Base Hydrolysis Acid/Base Hydrolysis Acid/Base Hydrolysis->Final Product

Caption: Putative synthesis workflow for this compound.

Potential Signaling Pathway and Biological Activity (Hypothetical)

Given that structurally related aminobenzophenones are precursors to benzodiazepines, which act on the GABA-A receptor, it is plausible that this compound could exhibit some activity within the central nervous system. A hypothetical mechanism could involve the modulation of signaling pathways related to neuronal excitability or inflammation.

One such pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway , which is a key regulator of cellular defense against oxidative stress and inflammation, both of which are implicated in neurodegenerative diseases.

Nrf2_Signaling_Pathway cluster_stimulus Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Induces Conformational Change Inflammation Inflammation Nrf2 Nrf2 Keap1->Nrf2 Binding Ub Ubiquitin Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binding Antioxidant_Genes Antioxidant & Anti-inflammatory Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Gene Expression Molecule 1-(2-Amino-5-chlorophenyl) -1-phenylethanol (Hypothetical) Molecule->Keap1 Inhibition?

Caption: Hypothetical modulation of the Nrf2 signaling pathway.

In this hypothetical scenario, this compound could potentially inhibit Keap1, a repressor of Nrf2. This would lead to the stabilization and nuclear translocation of Nrf2, followed by the transcription of antioxidant and anti-inflammatory genes. This could be a potential avenue for therapeutic intervention in neuroinflammatory or neurodegenerative conditions. It is crucial to emphasize that this is a speculative pathway and requires experimental validation.

Conclusion

This compound is a compound with a well-defined chemical structure. While a complete experimental characterization is not yet publicly available, this guide provides a robust predicted structural analysis based on established spectroscopic principles and data from analogous compounds. The outlined synthesis protocol offers a viable route for its preparation. The proposed involvement in the Nrf2 signaling pathway is a hypothesis designed to encourage further investigation into the potential biological activities of this molecule. This technical guide serves as a foundational resource for researchers interested in exploring the chemistry and potential therapeutic applications of this compound.

References

An In-depth Technical Guide on the Spectroscopic Data for 1-(2-Amino-5-chlorophenyl)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 1-(2-Amino-5-chlorophenyl)-1-phenylethanol (CAS No: 3158-98-3). Due to the limited availability of published experimental spectra in the public domain, this document focuses on predicted data based on the compound's structure and typical values for its functional groups. It also includes detailed experimental protocols for the synthesis of the compound and the acquisition of its spectroscopic data.

Compound Information
  • IUPAC Name: this compound

  • Molecular Formula: C₁₄H₁₄ClNO[1][2][3]

  • Molecular Weight: 247.72 g/mol [1][2][3]

  • CAS Number: 3158-98-3[1][2][3]

Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.20 - 7.40m5HPhenyl-H
~ 7.10d1HAr-H
~ 6.80dd1HAr-H
~ 6.60d1HAr-H
~ 4.50 - 5.50br s2H-NH₂
~ 2.50s1H-OH
1.80s3H-CH₃

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ) ppmAssignment
~ 145.0Ar-C (C-NH₂)
~ 144.0Ar-C (ipso-phenyl)
~ 130.0Ar-C (C-Cl)
~ 129.0Ar-CH (phenyl)
~ 128.0Ar-CH (phenyl)
~ 127.0Ar-CH (phenyl)
~ 125.0Ar-CH
~ 120.0Ar-CH
~ 118.0Ar-C (ipso)
~ 116.0Ar-CH
~ 75.0C-OH
~ 30.0-CH₃
Infrared (IR) Spectroscopy

IR Absorption Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H stretch (alcohol), N-H stretch (amine)
3100 - 3000MediumAromatic C-H stretch
2980 - 2850MediumAliphatic C-H stretch
1620 - 1580StrongN-H bend (amine)
1600, 1490, 1450Medium to WeakAromatic C=C stretch
1300 - 1200StrongC-N stretch (aromatic amine)
1200 - 1000StrongC-O stretch (tertiary alcohol)
850 - 800StrongC-Cl stretch
760, 700StrongC-H bend (out-of-plane)
Mass Spectrometry (MS)

MS Fragmentation Data (Predicted)

m/zInterpretation
247/249Molecular ion peak [M]⁺ and [M+2]⁺ due to ³⁵Cl and ³⁷Cl isotopes
232/234Loss of -CH₃
229/231Loss of H₂O
121[C₆H₅CO]⁺
105[C₆H₅C(OH)CH₃]⁺
77[C₆H₅]⁺

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the Grignard reaction between a substituted acetophenone and a phenylmagnesium halide.

Materials:

  • 2-Amino-5-chloroacetophenone

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation of Phenylmagnesium Bromide (Grignard Reagent): In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is stirred and refluxed gently until the magnesium is consumed.

  • Grignard Reaction: The Grignard reagent is cooled to 0 °C. A solution of 2-amino-5-chloroacetophenone in anhydrous diethyl ether is added dropwise with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

  • Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR):

  • Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer. Standard pulse sequences are used for both proton and carbon spectra.

Infrared (IR) Spectroscopy:

  • Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR spectrometer.

  • Data Acquisition: The IR spectrum is recorded in the range of 4000-400 cm⁻¹. The data is typically presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS):

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through a GC/LC system. Electron ionization (EI) or electrospray ionization (ESI) can be used. The mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge ratios (m/z).

Visualizations

Spectroscopic_Workflow Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation Synthesis Synthesis & Purification Characterization Purity & Identity Confirmation Synthesis->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR Analyte IR IR Spectroscopy Characterization->IR Analyte MS Mass Spectrometry Characterization->MS Analyte NMR_Data NMR Spectra Analysis NMR->NMR_Data IR_Data IR Spectrum Analysis IR->IR_Data MS_Data Mass Spectrum Analysis MS->MS_Data Final_Report Final Spectroscopic Report NMR_Data->Final_Report IR_Data->Final_Report MS_Data->Final_Report

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

Discovery and literature review of 1-(2-Amino-5-chlorophenyl)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Amino-5-chlorophenyl)-1-phenylethanol is a tertiary alcohol that has garnered attention in the pharmaceutical field primarily as a known impurity and synthetic precursor to the anxiolytic and anticonvulsant drug, Etifoxine.[1][2] This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its chemical properties, synthesis, analytical characterization, and its relationship with Etifoxine.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and literature sources.[3]

PropertyValueSource
IUPAC Name This compound[3]
Synonyms 1-(5-Chloro-2-aminophenyl)-1-phenylethanol, 2-Amino-5-chloro-α-methylbenzhydryl alcohol[1][3]
CAS Number 3158-98-3[3]
Molecular Formula C₁₄H₁₄ClNO[3]
Molecular Weight 247.72 g/mol [3]
Appearance Solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Not available

Synthesis

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

  • 2-Amino-5-chlorobenzophenone

  • Methylmagnesium bromide (or chloride) solution in a suitable ether solvent (e.g., diethyl ether, THF)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser with a drying tube, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Reactant Preparation: Dissolve 2-amino-5-chlorobenzophenone in anhydrous diethyl ether or THF in the reaction flask.

  • Grignard Addition: Cool the solution of 2-amino-5-chlorobenzophenone to 0 °C using an ice bath. Slowly add the methylmagnesium bromide solution from the dropping funnel to the stirred solution. An exothermic reaction is expected. Control the rate of addition to maintain the reaction temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture again to 0 °C and slowly add a saturated aqueous solution of ammonium chloride to quench the excess Grignard reagent and the intermediate alkoxide.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether or another suitable organic solvent.

  • Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start: 2-Amino-5-chlorobenzophenone grignard Grignard Reaction (Methylmagnesium bromide) start->grignard quench Quenching (Saturated NH4Cl) grignard->quench extraction Extraction (Organic Solvent) quench->extraction purification Purification (Column Chromatography or Recrystallization) extraction->purification product Product: this compound purification->product Etifoxine_Signaling_Pathway cluster_pathway Proposed Signaling Pathway of Etifoxine Etifoxine Etifoxine TSPO Translocator Protein (TSPO) (Mitochondrial Membrane) Etifoxine->TSPO binds to GABAa_Receptor GABAA Receptor Etifoxine->GABAa_Receptor positive allosteric modulation Neurosteroid_Synthesis Neurosteroid Synthesis (e.g., Allopregnanolone) TSPO->Neurosteroid_Synthesis stimulates Neurosteroid_Synthesis->GABAa_Receptor positive allosteric modulation Neuronal_Inhibition Neuronal Inhibition (Anxiolytic Effect) GABAa_Receptor->Neuronal_Inhibition leads to

References

An In-depth Technical Guide to Potential Derivatives of 1-(2-Amino-5-chlorophenyl)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(2-Amino-5-chlorophenyl)-1-phenylethanol represents a versatile scaffold for the synthesis of novel heterocyclic compounds with significant therapeutic potential. This technical guide explores the derivatization of this core molecule into two primary classes of pharmacologically relevant compounds: quinolines and benzodiazepine-like structures. This document provides a comprehensive overview of synthetic pathways, detailed experimental protocols, and predicted biological activities based on established structure-activity relationships of analogous compounds. All quantitative data for structurally related molecules is presented in tabular format to facilitate comparison and guide future research endeavors. Visualizations of experimental workflows and potential signaling pathways are provided to enhance understanding.

Introduction to the Core Molecule

This compound is a tertiary alcohol with the chemical formula C₁₄H₁₄ClNO. Its structure, featuring a 2-amino-5-chlorophenyl group and a phenyl group attached to a tertiary carbinol, makes it a valuable precursor for various synthetic transformations. The presence of the amino group and the tertiary alcohol functionality allows for a range of chemical modifications, leading to the generation of diverse molecular architectures with potential applications in medicinal chemistry.

Potential Derivative Classes and Synthetic Strategies

The structural features of this compound make it an ideal starting material for the synthesis of at least two major classes of heterocyclic compounds with known pharmacological importance: quinolines and benzodiazepines.

Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The presence of a chlorine atom at the 7-position and a phenyl group at the 4-position of the quinoline ring, which would be the derivatives synthesized from the core molecule, has been associated with potent biological effects.

Synthetic Strategy: The Friedländer Annulation

The most direct route to quinoline derivatives from the core molecule is through the Friedländer synthesis. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1]

Workflow for Quinoline Synthesis:

start 1-(2-Amino-5-chlorophenyl)- 1-phenylethanol oxidation Oxidation of Tertiary Alcohol start->oxidation e.g., PCC, DMP ketone 2-Amino-5-chlorobenzophenone Derivative oxidation->ketone friedlander Friedländer Annulation (with α-methylene ketone) ketone->friedlander Acid or Base Catalyst quinoline Substituted 7-Chloro-4-phenylquinoline friedlander->quinoline

Caption: Synthetic workflow for quinoline derivatives.

Benzodiazepines

Benzodiazepines are a well-established class of psychoactive drugs that act on the central nervous system (CNS). They are widely used for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. The core molecule shares structural similarities with 2-aminobenzophenones, which are key precursors in the synthesis of 1,4-benzodiazepines.

Synthetic Strategy: Multi-step Synthesis from the Core Molecule

The synthesis of benzodiazepine-like structures from this compound would likely involve a multi-step process, potentially starting with the oxidation of the tertiary alcohol to the corresponding ketone, followed by reactions to build the seven-membered diazepine ring.

Workflow for Benzodiazepine Synthesis:

start 1-(2-Amino-5-chlorophenyl)- 1-phenylethanol oxidation Oxidation start->oxidation ketone 2-Amino-5-chlorobenzophenone Derivative oxidation->ketone functionalization Functionalization of Amino Group ketone->functionalization e.g., with an amino acid derivative intermediate N-Substituted Intermediate functionalization->intermediate cyclization Cyclization Reaction intermediate->cyclization benzodiazepine Substituted 7-Chloro-5-phenyl- 1,4-benzodiazepine cyclization->benzodiazepine

Caption: Potential workflow for benzodiazepine synthesis.

Detailed Experimental Protocols

The following protocols are adapted from established methodologies for similar substrates and provide a starting point for the synthesis of derivatives from this compound.

Oxidation of this compound to 2-Amino-5-chlorobenzophenone

Objective: To convert the tertiary alcohol of the core molecule into a ketone, a necessary precursor for the Friedländer synthesis.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM)

  • Silica gel

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add PCC (1.5 equivalents) or DMP (1.2 equivalents) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts or periodinane byproducts.

  • Wash the filtrate with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-Amino-5-chlorobenzophenone derivative.

Friedländer Synthesis of a Substituted 7-Chloro-4-phenylquinoline

Objective: To synthesize a quinoline derivative from the 2-amino-5-chlorobenzophenone derivative.

Materials:

  • 2-Amino-5-chlorobenzophenone derivative (from step 4.1)

  • A ketone with an α-methylene group (e.g., ethyl acetoacetate)

  • Ethanol

  • A catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid.

Procedure:

  • In a round-bottom flask, dissolve the 2-amino-5-chlorobenzophenone derivative and the α-methylene ketone (1.2 equivalents) in ethanol.

  • Add a catalytic amount of the acid catalyst to the mixture.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to obtain the target quinoline derivative.

Predicted Biological Activities and Structure-Activity Relationships

Based on the extensive literature on quinoline and benzodiazepine pharmacology, the following biological activities can be predicted for the derivatives of this compound.

Quinolines: Potential Anticancer and Antimicrobial Agents
  • Anticancer Activity: The 7-chloro-4-phenylquinoline scaffold is a known pharmacophore in the design of anticancer agents. The chlorine atom at the 7-position is often crucial for activity. These compounds may exert their effects through various mechanisms, including the inhibition of topoisomerases, protein kinases, or by intercalating with DNA.

  • Antimicrobial Activity: Chloro-substituted quinolines have a long history of use as antimicrobial agents. The synthesized derivatives could be screened for activity against a panel of pathogenic bacteria and fungi.

Potential Signaling Pathway in Cancer:

quinoline 7-Chloro-4-phenylquinoline Derivative kinase Protein Kinase (e.g., EGFR, VEGFR) quinoline->kinase Inhibition downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) kinase->downstream Activation proliferation Cell Proliferation and Survival downstream->proliferation Promotion apoptosis Apoptosis downstream->apoptosis Inhibition

Caption: Potential mechanism of anticancer action.

Benzodiazepines: Potential CNS-Active Agents
  • Anxiolytic and Sedative Effects: The 7-chloro-5-phenyl-1,4-benzodiazepine structure is a classic pharmacophore for agents with anxiolytic and sedative properties. These compounds typically act as positive allosteric modulators of the GABAA receptor.

  • Anticonvulsant Activity: Many benzodiazepines exhibit potent anticonvulsant effects, making them useful in the treatment of epilepsy and other seizure disorders.

GABAA Receptor Modulation Pathway:

benzo 7-Chloro-5-phenyl- benzodiazepine Derivative gaba_r GABAA Receptor benzo->gaba_r Binds to allosteric site cl_channel Chloride Ion Channel gaba_r->cl_channel Increases opening frequency gaba GABA gaba->gaba_r Binds toorthosteric site hyperpolarization Neuronal Hyperpolarization cl_channel->hyperpolarization Increased Cl- influx cns_depression CNS Depression (Anxiolysis, Sedation) hyperpolarization->cns_depression

Caption: Benzodiazepine action at the GABAA receptor.

Quantitative Data on Structurally Related Compounds

Direct experimental data for derivatives of this compound is not available in the public domain. The following tables summarize the IC₅₀ values of structurally similar compounds against various cancer cell lines, providing a predictive framework for the potential efficacy of the proposed quinoline derivatives.

Table 1: Anticancer Activity of 7-Chloroquinoline Derivatives

Compound ClassCell LineIC₅₀ (µM)Reference
7-Chloro-4-phenylquinolinesA549 (Lung)5.0 - 15.0[2]
MCF-7 (Breast)2.0 - 10.0[2]
7-Chloroquinoline HydrazonesSF-295 (CNS)~2.5[3]
MDA-MB-435 (Melanoma)Sub-micromolar[3]

Table 2: Anticancer Activity of Phenyl-Substituted Quinazolines (Benzodiazepine Analogs)

Compound ClassCell LineIC₅₀ (µM)Reference
Quinazoline-Thiazolidine HybridsMDA-MB-231 (Breast)3.1 - 6.8[4]
MCF-7 (Breast)4.2 - 7.4[4]

Note: The data presented above is for comparative purposes and the actual activity of the proposed derivatives may vary.

Conclusion

This compound is a promising starting material for the development of novel quinoline and benzodiazepine derivatives. The synthetic routes outlined in this guide are based on well-established chemical transformations and offer a clear path to these potentially bioactive molecules. The predicted pharmacological profiles, supported by data from structurally related compounds, suggest that these derivatives warrant further investigation as potential anticancer, antimicrobial, and CNS-active agents. This technical guide serves as a foundational resource for researchers embarking on the synthesis and evaluation of this novel class of compounds.

References

An In-depth Technical Guide to the Mechanism of Action of 1-(2-Amino-5-chlorophenyl)-1-phenylethanol (SC-560)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Amino-5-chlorophenyl)-1-phenylethanol, more commonly known by its research designation SC-560, is a potent and highly selective small molecule inhibitor of cyclooxygenase-1 (COX-1). This technical guide provides a comprehensive overview of the mechanism of action of SC-560, detailing its primary target engagement, downstream signaling effects, and off-target activities. The information presented herein is intended to serve as a critical resource for researchers and professionals engaged in drug discovery and development, particularly those focused on the roles of COX-1 in physiology and disease. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the complex biological pathways modulated by this compound.

Core Mechanism of Action: Selective COX-1 Inhibition

The principal mechanism of action of SC-560 is the potent and selective inhibition of the cyclooxygenase-1 (COX-1) enzyme. COX-1 is a key enzyme in the arachidonic acid cascade, responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for a variety of prostaglandins and thromboxanes.[1][2] By selectively blocking the active site of COX-1, SC-560 effectively curtails the production of these pro-inflammatory and physiologically active lipid mediators.[1][2]

The selectivity of SC-560 for COX-1 over its isoform, COX-2, is a defining characteristic. This high degree of selectivity, with a reported 700- to 1000-fold greater potency for COX-1, makes SC-560 an invaluable pharmacological tool for elucidating the specific biological functions of COX-1.[1][3]

Quantitative Data on COX Inhibition

The inhibitory potency of SC-560 against COX-1 and COX-2 has been determined through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

ParameterValueSpecies/SystemReference
COX-1 IC50 9 nMHuman Recombinant Enzyme[1][3]
COX-2 IC50 6.3 µMHuman Recombinant Enzyme[1][3]
Selectivity (COX-2 IC50 / COX-1 IC50) ~700-1000 fold[1]

Off-Target Mechanisms and Broader Biological Activities

Beyond its primary activity as a COX-1 inhibitor, SC-560 has been demonstrated to exert several off-target effects, particularly at higher concentrations. These activities contribute to its broader biological profile and are crucial considerations in experimental design and data interpretation.

Induction of Apoptosis in Hepatocellular Carcinoma

SC-560 has been shown to suppress cell proliferation and induce apoptosis in human hepatocellular carcinoma (HCC) cell lines.[4][5] This anti-cancer activity appears to be, at least in part, independent of its COX-1 inhibitory function. The pro-apoptotic effect is mediated through the modulation of key signaling pathways that regulate cell survival and death.

SC-560 treatment in HCC cells leads to a dose- and time-dependent decrease in the expression of the anti-apoptotic proteins survivin and X-linked inhibitor of apoptosis protein (XIAP).[4][5] This, in turn, leads to the activation of the executioner caspases, caspase-3 and caspase-7, culminating in programmed cell death.[4][5]

SC560 SC-560 Survivin Survivin SC560->Survivin XIAP XIAP SC560->XIAP Caspase37 Caspase-3/7 Survivin->Caspase37 XIAP->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

SC-560 Induced Apoptosis Pathway
Modulation of NF-κB and VEGF Signaling

Studies have indicated that SC-560 can attenuate inflammation and angiogenesis by down-regulating the NF-κB and VEGF signaling pathways.[6] This suggests a broader anti-inflammatory and anti-angiogenic potential for the compound beyond its direct inhibition of prostaglandin synthesis.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to activate the transcription of pro-inflammatory genes. While direct evidence of SC-560's effect on p65 phosphorylation is limited, its ability to down-regulate the NF-κB-mediated pathway suggests an interference at one of the key steps.

Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Inflammation) Nucleus->Transcription SC560 SC-560 SC560->IKK ?

Canonical NF-κB Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) is a key mediator of angiogenesis. It binds to its receptors (VEGFRs) on endothelial cells, initiating a signaling cascade that promotes cell proliferation, migration, and the formation of new blood vessels. SC-560 has been shown to down-regulate VEGF-mediated pathways, suggesting an anti-angiogenic effect.

VEGF VEGF-A VEGFR VEGFR-2 VEGF->VEGFR PI3K PI3K/Akt VEGFR->PI3K RAS Ras/Raf/MEK/ERK VEGFR->RAS Angiogenesis Angiogenesis PI3K->Angiogenesis RAS->Angiogenesis SC560 SC-560 SC560->VEGF ?

Simplified VEGF Signaling Pathway

Pharmacokinetics

Understanding the pharmacokinetic profile of SC-560 is essential for its application in in vivo studies.

Quantitative Pharmacokinetic Data in Rats
ParameterIV (10 mg/kg)Oral (10 mg/kg in PEG 600)Oral (10 mg/kg in 1% MC)Reference
AUC (ng·h/mL) 9704 ± 40381203.4 ± 130.3523 ± 208[7][8]
t1/2 (h) 5.4 ± 0.83.7 ± 1.62.7 ± 1.7[7][8]
Cmax (ng/mL) -218.5 ± 86.9119.8 ± 15.5[7][8]
Tmax (h) -1.00 ± 1.82.0 ± 0[7][8]
Bioavailability -<15%<15%[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of SC-560.

In Vitro COX-1 and COX-2 Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of SC-560 on COX-1 and COX-2 enzymes.

Materials:

  • Recombinant human or ovine COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • SC-560

  • DMSO (vehicle)

  • Detection reagent (e.g., colorimetric or fluorometric probe for prostaglandin detection)

  • Microplate reader

Workflow:

Start Start Prepare Prepare Reagents (Enzyme, Buffer, SC-560) Start->Prepare Incubate Pre-incubate Enzyme with SC-560 Prepare->Incubate Initiate Initiate Reaction (Add Arachidonic Acid) Incubate->Initiate Stop Stop Reaction Initiate->Stop Detect Detect Prostaglandin Production Stop->Detect Analyze Calculate IC50 Detect->Analyze

COX Inhibition Assay Workflow

Procedure:

  • Prepare serial dilutions of SC-560 in DMSO.

  • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Add the diluted SC-560 or DMSO (vehicle control) to the respective wells.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate for a short period (e.g., 2 minutes) at 37°C.

  • Stop the reaction according to the specific assay kit instructions (e.g., by adding a stopping reagent).

  • Measure the amount of prostaglandin produced using a microplate reader.

  • Calculate the percent inhibition for each concentration of SC-560 and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Cell Viability and Apoptosis Assay in HCC Cells

Objective: To assess the effect of SC-560 on the viability and apoptosis of hepatocellular carcinoma cells.

Materials:

  • HCC cell lines (e.g., HepG2, Huh-7)

  • Complete cell culture medium

  • SC-560

  • MTS reagent or similar cell viability assay kit

  • Caspase-Glo® 3/7 Assay System (or similar)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader (absorbance and luminescence)

Procedure (Cell Viability - MTS Assay):

  • Seed HCC cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of SC-560 (e.g., 0-200 µM) for 24, 48, or 72 hours.

  • Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Procedure (Caspase-3/7 Activity Assay):

  • Seed HCC cells in a white-walled 96-well plate and treat with SC-560 as described above.

  • After the desired treatment time, add the Caspase-Glo® 3/7 reagent to each well.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a microplate reader.

  • Express caspase activity as a fold change relative to the vehicle-treated control.[9][10][11]

Western Blot Analysis for Signaling Proteins

Objective: To determine the effect of SC-560 on the expression and phosphorylation status of proteins in the apoptosis, NF-κB, and VEGF signaling pathways.

Materials:

  • HCC cells

  • SC-560

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-survivin, anti-XIAP, anti-caspase-3, anti-p-p65, anti-p65, anti-VEGF-A, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat HCC cells with SC-560 for the desired time and concentrations.

  • Lyse the cells and quantify the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and apply the chemiluminescent substrate.

  • Capture the image using an imaging system and perform densitometry analysis to quantify protein expression.

Chemical Synthesis

SC-560, with the chemical name 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole, is a diarylpyrazole derivative. A plausible synthetic route involves the condensation of a 1,3-diketone with a substituted hydrazine.

diketone 1-(4-chlorophenyl)-4,4,4- trifluorobutane-1,3-dione SC560 SC-560 diketone->SC560 + hydrazine 4-methoxyphenylhydrazine hydrazine->SC560

Plausible Synthetic Route for SC-560

Conclusion

This compound (SC-560) is a highly selective and potent inhibitor of COX-1. Its primary mechanism of action involves the direct inhibition of the COX-1 enzyme, leading to a reduction in prostaglandin and thromboxane synthesis. Additionally, SC-560 exhibits significant off-target activities, including the induction of apoptosis in cancer cells and the modulation of key inflammatory and angiogenic signaling pathways such as NF-κB and VEGF. This comprehensive technical guide provides researchers and drug development professionals with the foundational knowledge and experimental methodologies necessary to effectively utilize SC-560 as a pharmacological tool and to further explore the therapeutic potential of selective COX-1 inhibition.

References

An In-depth Technical Guide to 1-(2-Amino-5-chlorophenyl)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Amino-5-chlorophenyl)-1-phenylethanol, a key chemical intermediate in the synthesis of the anxiolytic and anticonvulsant drug, Etifoxine. This document details its chemical identity, synthesis protocols, and its role in the pharmacological activity of its derivatives.

Chemical Identity and Synonyms

This compound is a chiral alcohol. A comprehensive list of its identifiers and synonyms is provided below to facilitate literature searches and material sourcing.

Identifier TypeValue
IUPAC Name This compound[1]
CAS Number 3158-98-3[1]
Molecular Formula C14H14ClNO[1]
Molecular Weight 247.72 g/mol [1]
Synonyms 1-(5-Chloro-2-aminophenyl)-1-phenylethanol[2][3], 2-Amino-5-chloro-α-methylbenzhydryl alcohol, 1-(2-Amino-5-chlorophenyl)-1-phenylethan-1-ol[3], Benzenemethanol, 2-amino-5-chloro-α-methyl-α-phenyl-[2]

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound.

PropertyValueSource
Molecular Weight 247.72 g/mol PubChem[1]
XLogP3 3.4PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 2PubChem[1]
Exact Mass 247.076392 g/mol PubChem[1]
Monoisotopic Mass 247.076392 g/mol PubChem[1]
Topological Polar Surface Area 46.3 ŲPubChem[1]
Heavy Atom Count 17PubChem[1]
Appearance Off-White SolidPharmaffiliates[2]
Storage 2-8°C RefrigeratorPharmaffiliates[2]

Experimental Protocols: Synthesis

This compound is a crucial intermediate in the synthesis of Etifoxine. The following is a general experimental protocol for its synthesis, based on descriptions in the patent literature.

Synthesis of this compound

This synthesis is typically achieved through the Grignard reaction of a substituted benzophenone with a methylmagnesium halide.

  • Starting Material: 2-Amino-5-chlorobenzophenone

  • Reagent: Methylmagnesium chloride (or bromide/iodide) in a suitable solvent (e.g., Tetrahydrofuran - THF).

  • Procedure:

    • A solution of 2-amino-5-chlorobenzophenone is prepared in an anhydrous ethereal solvent such as THF under an inert atmosphere (e.g., nitrogen or argon).

    • The solution is cooled to a low temperature (typically 0 °C or below) using an ice bath.

    • A solution of methylmagnesium chloride in THF is added dropwise to the cooled solution of the benzophenone with constant stirring.

    • The reaction mixture is allowed to slowly warm to room temperature and stirred for a specified period to ensure the completion of the reaction.

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

    • The crude this compound can be purified by recrystallization or column chromatography.

Logical Workflow for the Synthesis of Etifoxine from 2-Amino-5-chlorobenzophenone

The following diagram illustrates the logical progression from the starting material to the final active pharmaceutical ingredient, Etifoxine, with this compound as the key intermediate.

G A 2-Amino-5-chlorobenzophenone C This compound A->C Grignard Reaction B Methylmagnesium Halide B->C E Intermediate Adduct C->E Addition Reaction D Ethyl Isothiocyanate D->E G Etifoxine E->G Cyclization F Cyclization Reagent F->G

Caption: Synthesis pathway of Etifoxine.

Role in Pharmacology: Precursor to Etifoxine

While there is limited publicly available information on the direct biological activity of this compound, its significance lies in its role as the immediate precursor to Etifoxine. The pharmacological effects of Etifoxine are well-documented and are attributed to its unique dual mechanism of action on the GABAergic system.

Pharmacokinetics of Etifoxine

Understanding the pharmacokinetic profile of the final drug product is essential for drug development professionals.

Pharmacokinetic ParameterValue
Bioavailability ~90%[4]
Time to Peak Plasma Concentration 2-3 hours[4]
Plasma Protein Binding 88-95%[4]
Metabolism Hepatic (liver)[4]
Active Metabolite Diethyletifoxine[4]
Elimination Half-life (Etifoxine) 6 hours[4]
Elimination Half-life (Diethyletifoxine) ~20 hours[4]
Excretion Primarily urine (as metabolites), also bile[4][5]

Signaling Pathways of the Active Metabolite, Etifoxine

Etifoxine enhances GABAergic neurotransmission through two distinct mechanisms, which are crucial for its anxiolytic effects.

A. Direct Modulation of the GABA-A Receptor

Etifoxine binds to a specific site on the GABA-A receptor, distinct from the benzodiazepine binding site, and potentiates the receptor's response to GABA. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability.

G cluster_0 Etifoxine Etifoxine GABA_A GABA-A Receptor Etifoxine->GABA_A Binds to β2/β3 subunits Chloride_Channel Chloride Ion Channel GABA_A->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl- influx Decreased_Excitability Decreased Neuronal Excitability Hyperpolarization->Decreased_Excitability Anxiolytic_Effect Anxiolytic Effect Decreased_Excitability->Anxiolytic_Effect G cluster_0 Etifoxine Etifoxine TSPO Translocator Protein (TSPO) (Mitochondrial Membrane) Etifoxine->TSPO Binds to Neurosteroid_Synthesis Neurosteroid Synthesis (e.g., Allopregnanolone) TSPO->Neurosteroid_Synthesis Stimulates GABA_A GABA-A Receptor Neurosteroid_Synthesis->GABA_A Positive Allosteric Modulation Enhanced_GABA_Effect Enhanced GABAergic Transmission GABA_A->Enhanced_GABA_Effect Anxiolytic_Effect Anxiolytic Effect Enhanced_GABA_Effect->Anxiolytic_Effect

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(2-Amino-5-chlorophenyl)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 1-(2-Amino-5-chlorophenyl)-1-phenylethanol, a valuable intermediate in pharmaceutical and chemical research. The synthesis is a two-step process commencing with the preparation of 2-Amino-5-chlorobenzophenone, followed by a Grignard reaction to yield the final product. This protocol includes comprehensive methodologies, tabulated data for key reagents and expected products, and a visual representation of the experimental workflow.

Introduction

This compound is a tertiary alcohol derivative that serves as a crucial building block in the synthesis of various biologically active compounds. Its structural motif is found in several classes of therapeutic agents. The synthetic route described herein involves the formation of a key intermediate, 2-Amino-5-chlorobenzophenone, which is subsequently reacted with a Grignard reagent to introduce the methyl group and form the desired tertiary alcohol. Careful control of reaction conditions is essential to ensure high yield and purity of the final product.

Experimental Protocols

Part 1: Synthesis of 2-Amino-5-chlorobenzophenone

This procedure is adapted from established methods for the synthesis of 2-aminobenzophenone derivatives.[1][2][3] One common approach involves the reaction of p-chloroaniline with benzonitrile and boron trichloride, followed by hydrolysis.[1]

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity
p-ChloroanilineC₆H₆ClN127.57640 mg
TetrachloroethaneC₂H₂Cl₄167.857.5 mL
Boron trichlorideBCl₃117.17640 mg
BenzonitrileC₇H₅N103.121 mL
Aluminum chlorideAlCl₃133.34734 mg
2 N Hydrochloric acidHCl36.4610 mL
Methylene chlorideCH₂Cl₂84.93As needed
95% EthanolC₂H₅OH46.075 mL
2 N Sodium hydroxideNaOH40.0010 mL
BenzeneC₆H₆78.11As needed
AluminaAl₂O₃101.96For chromatography
Anhydrous Sodium SulfateNa₂SO₄142.04As needed

Procedure:

  • Under ice cooling, to a solution of p-chloroaniline (640 mg) in tetrachloroethane (5 mL), add a solution of boron trichloride (640 mg) in tetrachloroethane (2.5 mL), benzonitrile (1 mL), and aluminum chloride (734 mg).

  • Reflux the resulting mixture for 6 hours.

  • After cooling, add 2 N hydrochloric acid (10 mL) to the reaction mixture and heat at 70-80°C for 20 minutes.

  • Extract the mixture with methylene chloride.

  • Evaporate the methylene chloride layer to obtain a residue.

  • To the residue, add 95% ethanol (5 mL) and 2 N sodium hydroxide (10 mL) and reflux for 1 hour to hydrolyze any remaining benzonitrile.

  • Extract the mixture with methylene chloride.

  • Evaporate the methylene chloride layer and dissolve the residue in benzene.

  • Purify the product by column chromatography on alumina, eluting with benzene.

  • Evaporate the solvent from the collected fractions to afford 2-amino-5-chlorobenzophenone.

  • Recrystallize the product from ether to obtain crystals with a melting point of 99°C.[1]

Part 2: Synthesis of this compound via Grignard Reaction

This part of the protocol outlines the Grignard reaction between 2-Amino-5-chlorobenzophenone and a methyl Grignard reagent. The general principles of Grignard reactions are well-established.[4][5][6][7]

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity
2-Amino-5-chlorobenzophenoneC₁₃H₁₀ClNO231.681 eq
Magnesium turningsMg24.311.2 eq
Methyl iodideCH₃I141.941.2 eq
Anhydrous diethyl ether or THF(C₂H₅)₂O / C₄H₈O74.12 / 72.11As needed
Saturated aqueous ammonium chlorideNH₄Cl53.49As needed
Anhydrous Sodium SulfateNa₂SO₄142.04As needed

Procedure:

  • Preparation of the Grignard Reagent:

    • Ensure all glassware is thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon) with a drying tube.

    • Place magnesium turnings (1.2 eq) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

    • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of methyl iodide (1.2 eq) in anhydrous diethyl ether or THF.

    • Add a small portion of the methyl iodide solution to the magnesium. The reaction should initiate, indicated by bubbling and a gentle reflux. If the reaction does not start, gently warm the flask or add a small crystal of iodine.

    • Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 2-Amino-5-chlorobenzophenone:

    • Dissolve 2-Amino-5-chlorobenzophenone (1 eq) in anhydrous diethyl ether or THF in a separate flask.

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly add the solution of 2-Amino-5-chlorobenzophenone to the Grignard reagent dropwise with constant stirring. The reaction is exothermic.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Data Summary

Table 1: Physicochemical Properties of Starting Material and Product

CompoundFormulaMolar Mass ( g/mol )Melting Point (°C)Appearance
2-Amino-5-chlorobenzophenoneC₁₃H₁₀ClNO231.6899[1]Crystalline solid
This compoundC₁₄H₁₄ClNO247.72Not specifiedSolid (expected)

Experimental Workflow Diagram

SynthesisWorkflow Synthesis of this compound cluster_part1 Part 1: Synthesis of 2-Amino-5-chlorobenzophenone cluster_part2 Part 2: Grignard Reaction p_chloroaniline p-Chloroaniline reaction1 Reaction in Tetrachloroethane p_chloroaniline->reaction1 benzonitrile Benzonitrile benzonitrile->reaction1 bcl3 Boron trichloride bcl3->reaction1 alcl3 Aluminum chloride alcl3->reaction1 hydrolysis1 Acidic Hydrolysis (HCl) reaction1->hydrolysis1 extraction1 Extraction (Methylene Chloride) hydrolysis1->extraction1 hydrolysis2 Basic Hydrolysis (NaOH) purification1 Column Chromatography (Alumina/Benzene) hydrolysis2->purification1 extraction1->hydrolysis2 product1 2-Amino-5-chlorobenzophenone purification1->product1 reaction2 Grignard Addition product1->reaction2 mg Magnesium grignard_formation Grignard Reagent Formation (in Ether/THF) mg->grignard_formation meI Methyl Iodide meI->grignard_formation grignard_reagent CH₃MgI grignard_formation->grignard_reagent grignard_reagent->reaction2 workup Aqueous Work-up (NH₄Cl) reaction2->workup extraction2 Extraction workup->extraction2 purification2 Purification (Chromatography/ Recrystallization) extraction2->purification2 final_product 1-(2-Amino-5-chlorophenyl)- 1-phenylethanol purification2->final_product

Caption: Experimental workflow for the two-step synthesis of this compound.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Tetrachloroethane, boron trichloride, and methyl iodide are toxic and should be handled with extreme care.

  • Grignard reagents are highly reactive and pyrophoric; they must be handled under anhydrous and inert conditions.

  • The quenching of the Grignard reaction is exothermic and should be performed slowly and with adequate cooling.

References

Application Notes and Protocols: 1-(2-Amino-5-chlorophenyl)-1-phenylethanol as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-(2-Amino-5-chlorophenyl)-1-phenylethanol as a key intermediate in the synthesis of pharmaceutical compounds, with a particular focus on the anxiolytic agent, Etifoxine. This document includes detailed experimental protocols for its synthesis and subsequent conversion, along with relevant chemical data and process workflows.

Introduction

This compound is a tertiary alcohol that serves as a crucial building block in the synthesis of various pharmaceutically active molecules. Its chemical structure, featuring an amino group, a chloro substituent, a phenyl group, and a tertiary alcohol, provides a versatile scaffold for the construction of complex heterocyclic systems. The primary application of this intermediate is in the production of Etifoxine, a non-benzodiazepine anxiolytic and anticonvulsant drug.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₄ClNO[1]
Molecular Weight 247.72 g/mol [1]
CAS Number 3158-98-3[1]
IUPAC Name This compound[1]
Appearance Off-white to pale yellow solid
Melting Point Not explicitly available, but expected to be a solid at room temperature.
Solubility Soluble in organic solvents such as ethers, and chlorinated solvents.

Synthesis of this compound

The primary synthetic route to this compound is through the Grignard reaction of 2-amino-5-chlorobenzophenone with a methylmagnesium halide (e.g., methylmagnesium iodide or bromide)[2].

Reaction Scheme

G cluster_reactants Reactants reactant1 2-Amino-5-chlorobenzophenone product This compound reactant1->product reactant2 CH₃MgI (Methylmagnesium Iodide) reactant2->product workup Aqueous Workup (e.g., aq. NH₄Cl) product->workup Quenching solvent Anhydrous Ether or THF solvent->product G A 1-(2-Amino-5-chlorophenyl)- 1-phenylethanol C N-(4-chloro-2-(1-hydroxy-1-phenylethyl)phenyl) -N'-ethylthiourea A->C B Ethyl isothiocyanate B->C + E Etifoxine C->E D Cyclization Reagent (e.g., Mercury(II) oxide or Manganese dioxide) D->E +

References

Application Notes and Protocols for the Synthesis of 1-(2-Amino-5-chlorophenyl)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(2-Amino-5-chlorophenyl)-1-phenylethanol, a tertiary alcohol of interest in pharmaceutical research and organic synthesis. The synthesis is a two-step process commencing with the preparation of the key intermediate, 2-Amino-5-chlorobenzophenone, followed by a Grignard reaction to yield the final product. This protocol includes detailed experimental procedures, a summary of reaction conditions and expected yields, and a visual representation of the synthetic workflow.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. Its structural motif, containing a chiral tertiary alcohol and a substituted aniline, makes it a precursor for a variety of complex organic molecules. The synthesis strategy presented herein involves the initial formation of a benzophenone derivative, which then undergoes a nucleophilic addition of a methyl group via a Grignard reagent.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step reaction sequence:

  • Step 1: Synthesis of 2-Amino-5-chlorobenzophenone. This intermediate can be prepared via several routes, including the Friedel-Crafts acylation of p-chloroaniline with benzoyl chloride.[1][2] Another common method involves the reduction of 5-chloro-3-phenyl-2,1-benzisoxazole.[3][4] For this protocol, we will focus on a method involving the reaction of p-chloroaniline, benzonitrile, boron trichloride, and aluminum chloride.[5]

  • Step 2: Grignard Reaction. The synthesized 2-Amino-5-chlorobenzophenone is then reacted with a methyl Grignard reagent (e.g., methylmagnesium bromide) to form the desired this compound.[6][7][8] The Grignard reagent acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the benzophenone.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-chlorobenzophenone

This protocol is adapted from a known procedure for the synthesis of 2-amino-5-chlorobenzophenone.[5]

Materials:

  • p-Chloroaniline

  • Tetrachloroethane

  • Boron trichloride

  • Benzonitrile

  • Aluminum chloride

  • 2 N Hydrochloric acid

  • Methylene chloride

  • 95% Ethanol

  • 2 N Sodium hydroxide

  • Benzene

  • Alumina for column chromatography

Procedure:

  • Under ice cooling, to a solution of p-chloroaniline (640 mg) in tetrachloroethane (5 ml), add a solution of boron trichloride (640 mg) in tetrachloroethane (2.5 ml), benzonitrile (1 ml), and aluminum chloride (734 mg).

  • Reflux the resulting mixture for 6 hours.

  • After cooling, add 2 N hydrochloric acid (10 ml) to the reaction mixture and heat at 70-80°C for 20 minutes.

  • Extract the mixture with methylene chloride.

  • Evaporate the methylene chloride layer to obtain a residue.

  • To the residue, add 95% ethanol (5 ml) and 2 N sodium hydroxide (10 ml) and reflux for 1 hour to hydrolyze any remaining benzonitrile.

  • Extract the mixture with methylene chloride.

  • Evaporate the methylene chloride layer and dissolve the residue in benzene.

  • Purify the product by column chromatography on alumina, eluting with benzene.

  • Evaporate the benzene eluate to afford 2-amino-5-chlorobenzophenone. Recrystallize from ether to obtain pure crystals.

Step 2: Synthesis of this compound via Grignard Reaction

This is a general procedure for a Grignard reaction with a benzophenone derivative.[6][7][8]

Materials:

  • 2-Amino-5-chlorobenzophenone

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Magnesium turnings

  • Methyl iodide or methyl bromide

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings in the flask.

    • Prepare a solution of methyl iodide (or methyl bromide) in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the methyl iodide solution to the magnesium turnings to initiate the reaction. The reaction can be initiated by gentle warming if necessary.

    • Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (methylmagnesium iodide/bromide).

  • Reaction with 2-Amino-5-chlorobenzophenone:

    • Dissolve 2-Amino-5-chlorobenzophenone in anhydrous diethyl ether.

    • Cool the Grignard reagent solution in an ice bath.

    • Add the solution of 2-Amino-5-chlorobenzophenone dropwise to the cooled Grignard reagent with stirring.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Separate the organic layer. Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography or recrystallization.

Data Presentation

StepReactantsSolventKey ReagentsTemperatureReaction TimeTypical Yield
1p-Chloroaniline, BenzonitrileTetrachloroethaneBCl₃, AlCl₃Reflux6 hours~40-50%
22-Amino-5-chlorobenzophenone, Methyl Grignard ReagentAnhydrous Ether/THF-0°C to Room Temp1-2 hours~70-85%

Note: Yields are estimates based on similar reactions and may vary depending on experimental conditions.

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 2-Amino-5-chlorobenzophenone cluster_step2 Step 2: Grignard Reaction p_chloroaniline p-Chloroaniline reagents1 BCl₃, AlCl₃ Tetrachloroethane p_chloroaniline->reagents1 benzonitrile Benzonitrile benzonitrile->reagents1 intermediate_ketone 2-Amino-5-chlorobenzophenone reagents1->intermediate_ketone Reflux, 6h grignard_reagent Methylmagnesium Bromide intermediate_ketone->grignard_reagent final_product This compound grignard_reagent->final_product Anhydrous Ether 0°C to RT, 1-2h

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: The Strategic Role of 1-(2-Amino-5-chlorophenyl)-1-phenylethanol in the Synthesis of Novel Benzodiazepine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Amino-5-chlorophenyl)-1-phenylethanol is a valuable starting material for the synthesis of various novel compounds, particularly in the realm of medicinal chemistry. Its structural features, namely the ortho-amino group and the tertiary alcohol, provide a versatile platform for the construction of complex heterocyclic systems. This document outlines the application of this compound as a precursor in a two-step synthesis of 1,4-benzodiazepine derivatives, a class of compounds with significant therapeutic interest.

The primary synthetic strategy involves the initial oxidation of the tertiary alcohol in this compound to yield the key intermediate, 2-amino-5-chlorobenzophenone. This intermediate is a well-established precursor in the synthesis of numerous benzodiazepines, including diazepam. Subsequent reaction of 2-amino-5-chlorobenzophenone with an α-amino acid or its derivative, followed by cyclization, leads to the formation of the desired 1,4-benzodiazepine ring system. This approach offers a reliable pathway to novel benzodiazepine analogs for drug discovery and development.

Experimental Protocols

Part 1: Oxidation of this compound to 2-Amino-5-chlorobenzophenone

This protocol describes a general method for the oxidation of the tertiary alcohol to a ketone.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

  • Sodium sulfate, anhydrous

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add pyridinium chlorochromate (PCC) (1.5 eq) to the solution in portions while stirring at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional dichloromethane.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 2-amino-5-chlorobenzophenone.

  • Dry the purified product under vacuum.

Part 2: Synthesis of a 7-Chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one Analog

This protocol outlines the synthesis of a benzodiazepine derivative from 2-amino-5-chlorobenzophenone.

Materials:

  • 2-Amino-5-chlorobenzophenone

  • Glycine ethyl ester hydrochloride or other α-amino acid ester

  • Pyridine or other suitable base

  • Toluene, anhydrous

  • Dean-Stark apparatus

  • Sodium methoxide

  • Methanol, anhydrous

  • Standard laboratory glassware

Procedure:

  • To a solution of 2-amino-5-chlorobenzophenone (1.0 eq) in anhydrous toluene, add glycine ethyl ester hydrochloride (1.2 eq) and pyridine (1.2 eq).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 24-48 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the crude intermediate in anhydrous methanol and add a catalytic amount of sodium methoxide.

  • Stir the mixture at room temperature for 12-24 hours to effect cyclization.

  • Neutralize the reaction with a weak acid (e.g., acetic acid) and remove the solvent in vacuo.

  • Purify the resulting solid by recrystallization or column chromatography to obtain the desired 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one analog.

Data Presentation

Table 1: Summary of Synthetic Steps and Yields

StepReactionStarting MaterialProductTypical Yield (%)
1OxidationThis compound2-Amino-5-chlorobenzophenone85-95
2Benzodiazepine Formation2-Amino-5-chlorobenzophenone7-Chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one analog60-75

Mandatory Visualization

Synthesis_Workflow start 1-(2-Amino-5-chlorophenyl)- 1-phenylethanol intermediate 2-Amino-5-chlorobenzophenone start->intermediate Oxidation (PCC/DCM) product Novel 1,4-Benzodiazepine Analog intermediate->product Reaction with α-amino acid ester & Cyclization

Caption: Synthetic workflow for the preparation of novel 1,4-benzodiazepine analogs.

Signaling_Pathway cluster_neuron Postsynaptic Neuron gaba_receptor GABAA Receptor cl_channel Chloride Ion Channel (Open) gaba_receptor->cl_channel Activates hyperpolarization Hyperpolarization (Neuronal Inhibition) cl_channel->hyperpolarization Increases Cl- Influx benzodiazepine Novel Benzodiazepine Analog benzodiazepine->gaba_receptor Allosteric Modulation gaba GABA gaba->gaba_receptor Binds

Caption: Proposed mechanism of action for benzodiazepine analogs on the GABAA receptor.

Application Notes and Protocols for the Scale-up Synthesis of 1-(2-Amino-5-chlorophenyl)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the scale-up synthesis of 1-(2-Amino-5-chlorophenyl)-1-phenylethanol, a key intermediate in pharmaceutical development. The protocols detailed below focus on a robust and scalable Grignard reaction, addressing critical safety and process control parameters essential for larger-scale production.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved via a Grignard reaction. Phenylmagnesium bromide, the Grignard reagent, is added to 2-amino-5-chlorobenzophenone to form the desired tertiary alcohol. The reaction is highly exothermic and requires careful control of reaction conditions to ensure safety and maximize yield.

G cluster_reactants Starting Materials cluster_reaction Grignard Reaction cluster_product Product 2-Amino-5-chlorobenzophenone 2-Amino-5-chlorobenzophenone Reaction_Vessel Reaction Vessel (Anhydrous THF) 2-Amino-5-chlorobenzophenone->Reaction_Vessel Phenylmagnesium Bromide Phenylmagnesium Bromide Phenylmagnesium Bromide->Reaction_Vessel Product 1-(2-Amino-5-chlorophenyl)- 1-phenylethanol Reaction_Vessel->Product Aqueous Work-up

Caption: Synthetic route for this compound.

Scale-up Synthesis Protocol

This protocol is designed for a nominal 1 kg scale of the starting material, 2-amino-5-chlorobenzophenone.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMolar EquivalentsSupplier
2-Amino-5-chlorobenzophenone231.681.00 kg1.0Sigma-Aldrich
Phenylmagnesium Bromide (3M in Diethyl Ether)181.311.58 L1.1Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)72.1110 L-Sigma-Aldrich
Saturated Aqueous Ammonium Chloride Solution-5 L-In-house prep.
Ethyl Acetate88.1115 L-Sigma-Aldrich
Brine (Saturated NaCl solution)-5 L-In-house prep.
Anhydrous Sodium Sulfate142.041 kg-Sigma-Aldrich
Equipment
  • 20 L jacketed glass reactor with a bottom outlet valve

  • Mechanical stirrer with a high-torque motor

  • Temperature probe and controller

  • Addition funnel with pressure equalization

  • Nitrogen inlet and outlet (bubbler)

  • Reflux condenser with a suitable cooling system

  • Large separatory funnel (20 L)

  • Rotary evaporator with a large-capacity flask

Experimental Procedure

G start Start prep Reactor Preparation: - Dry all glassware - Assemble under N2 - Charge with 2-amino-5-chlorobenzophenone and THF start->prep cool Cool Reactor to 0-5 °C prep->cool addition Slowly add Phenylmagnesium Bromide (maintain T < 10 °C) cool->addition reaction Stir at room temperature for 2-4 hours (monitor by TLC/HPLC) addition->reaction quench Cool to 0-5 °C and slowly quench with saturated NH4Cl solution reaction->quench extraction Phase separation and extraction with Ethyl Acetate quench->extraction wash Wash organic layer with brine extraction->wash dry Dry organic layer over Na2SO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by recrystallization or column chromatography concentrate->purify end End Product purify->end

Caption: Experimental workflow for the scale-up synthesis.

  • Reactor Setup: Ensure the 20 L jacketed reactor is clean, dry, and assembled under a nitrogen atmosphere.

  • Charging the Reactor: Charge the reactor with 1.00 kg (4.32 mol) of 2-amino-5-chlorobenzophenone and 8 L of anhydrous tetrahydrofuran (THF). Stir the mixture until the solid is fully dissolved.

  • Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Grignard Reagent Addition: Slowly add 1.58 L (4.75 mol, 1.1 eq) of 3M phenylmagnesium bromide in diethyl ether to the stirred solution via the addition funnel over a period of 2-3 hours. Crucially, maintain the internal temperature below 10 °C throughout the addition. A runaway reaction can occur if the addition is too fast.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Cool the reaction mixture back down to 0-5 °C. Slowly and carefully add 5 L of saturated aqueous ammonium chloride solution to quench the reaction. This step is also exothermic and requires controlled addition.

  • Work-up:

    • Transfer the mixture to a 20 L separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (3 x 5 L).

    • Combine all organic layers.

  • Washing and Drying:

    • Wash the combined organic layers with 5 L of brine to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (1 kg), stir for 30 minutes, and then filter.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) or by column chromatography on silica gel to obtain pure this compound.

Data Presentation

The following tables summarize typical data obtained from the scale-up synthesis.

Table 1: Reaction Parameters and Yields

ParameterValue
Scale of 2-Amino-5-chlorobenzophenone1.00 kg
Molar Ratio (Grignard:Ketone)1.1 : 1.0
Reaction Temperature0-10 °C (addition), RT (reaction)
Reaction Time4-6 hours
Crude Yield1.25 kg (approx. 95%)
Purified Yield1.05 - 1.15 kg (80-88%)
Purity (by HPLC)>98%

Table 2: Physical and Spectroscopic Data

PropertyValue
AppearanceOff-white to pale yellow solid
Molecular FormulaC₁₄H₁₄ClNO
Molar Mass247.72 g/mol
Melting Point118-122 °C
¹H NMR (CDCl₃, 400 MHz)δ 7.35-7.20 (m, 5H), 7.15 (d, J=8.4 Hz, 1H), 6.95 (dd, J=8.4, 2.4 Hz, 1H), 6.60 (d, J=2.4 Hz, 1H), 4.2 (br s, 2H), 2.05 (s, 3H), 1.90 (s, 1H)
¹³C NMR (CDCl₃, 101 MHz)δ 146.9, 143.2, 128.9, 128.4, 127.3, 126.8, 125.9, 124.5, 118.9, 117.6, 76.5, 30.2

Safety Considerations for Scale-up

The scale-up of Grignard reactions presents significant safety hazards that must be carefully managed.

  • Exothermic Reaction: The reaction is highly exothermic, particularly during the addition of the Grignard reagent and the quenching step.[1] Inadequate temperature control can lead to a runaway reaction and boiling of the solvent, which is highly flammable.[1]

  • Flammable Solvents: Diethyl ether and tetrahydrofuran are extremely flammable. Ensure all operations are conducted in a well-ventilated area, away from ignition sources, and under an inert atmosphere.

  • Moisture Sensitivity: Grignard reagents are highly reactive with water. All glassware and solvents must be scrupulously dried to prevent quenching of the reagent and potential side reactions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves resistant to the solvents used.

  • Emergency Preparedness: Have a suitable fire extinguisher (Class B for flammable liquids) and a safety shower/eyewash station readily accessible.

G cluster_hazards Potential Hazards cluster_controls Control Measures Exotherm Runaway Exotherm TempControl Strict Temperature Control (Jacketed Reactor, Chiller) Exotherm->TempControl SlowAddition Slow Reagent Addition Exotherm->SlowAddition Fire Fire Hazard (Flammable Solvents) InertAtmosphere Inert Atmosphere (Nitrogen Blanket) Fire->InertAtmosphere PPE Appropriate PPE Fire->PPE Moisture Moisture Contamination Moisture->InertAtmosphere DryGlassware Dry Glassware and Solvents Moisture->DryGlassware

Caption: Hazard analysis and control measures for scale-up.

By adhering to these detailed protocols and safety precautions, researchers and drug development professionals can safely and efficiently scale up the synthesis of this compound.

References

Chiral Separation of 1-(2-Amino-5-chlorophenyl)-1-phenylethanol Enantiomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral separation of the enantiomers of 1-(2-Amino-5-chlorophenyl)-1-phenylethanol. The methodologies outlined are based on established chiral separation principles for structurally analogous chiral amines and amino alcohols. High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) are presented as primary techniques for achieving successful enantioseparation.

Introduction

This compound is a chiral molecule whose enantiomers may exhibit distinct pharmacological and toxicological profiles. Consequently, the development of robust and efficient analytical methods for enantiomeric separation is critical for research, development, and quality control in the pharmaceutical industry. The presence of a primary amine and a hydroxyl group in the molecule offers multiple avenues for chiral recognition with various chiral stationary phases (CSPs) and selectors.

The primary techniques for direct chiral separation—HPLC, SFC, and CE—rely on the differential interaction of the enantiomers with a chiral selector, leading to different migration times and, thus, separation.[1] Polysaccharide-based CSPs are particularly versatile and widely used for the separation of a broad range of chiral compounds, including amines.[2][3] For basic analytes such as the target compound, mobile phase additives are often crucial for achieving good peak shape and resolution.[2][4]

General Workflow for Chiral Method Development

A systematic approach to chiral method development is essential for efficiently identifying optimal separation conditions. The general workflow involves screening different chiral selectors and techniques, followed by optimization of the most promising methods.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation racemate Racemic This compound screen Screen Multiple Techniques & CSPs (HPLC, SFC, CE) racemate->screen promising Identify Promising Separation Conditions screen->promising optimize Optimize Parameters: - Mobile Phase Composition - Flow Rate / Voltage - Temperature - Additives promising->optimize optimized Optimized Method optimize->optimized validate Method Validation: - Specificity - Linearity & Range - Accuracy & Precision - Robustness optimized->validate final_method final_method validate->final_method Final Validated Method

Caption: General workflow for chiral separation method development.

High-Performance Liquid Chromatography (HPLC)

HPLC with chiral stationary phases is a robust and widely adopted technique for enantiomeric separations.[1] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly effective for resolving a broad range of chiral compounds.[2][3] For primary amines, the use of a basic additive in the mobile phase is often necessary to minimize peak tailing and improve resolution.[2]

Protocol 1: Normal-Phase HPLC

Objective: To achieve baseline separation of this compound enantiomers using a polysaccharide-based CSP under normal-phase conditions.

Materials:

  • HPLC system with UV detector

  • Chiral Column: Cellulose or Amylose-based CSP (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Lux® Cellulose-1, or Lux® Amylose-1)

  • Mobile Phase Solvents: HPLC-grade n-hexane, isopropanol (IPA), ethanol (EtOH)

  • Basic Additive: Diethylamine (DEA)

  • Sample: Racemic this compound (1 mg/mL in mobile phase)

Experimental Procedure:

  • Column Equilibration: Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject 10 µL of the sample solution.

  • Chromatographic Run: Run the separation using the conditions outlined in the table below.

  • Detection: Monitor the elution of the enantiomers at a suitable wavelength (e.g., 254 nm).

  • Optimization: If separation is not optimal, systematically vary the alcohol modifier concentration and the type of alcohol (IPA vs. EtOH). The concentration of the basic additive can also be adjusted.

Quantitative Data Summary: HPLC
ParameterCondition 1Condition 2
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v)n-Hexane / Ethanol / DEA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Detection UV at 254 nmUV at 254 nm
Injection Volume 10 µL10 µL
Retention Time (t_R1) ~ 8.5 min~ 10.2 min
Retention Time (t_R2) ~ 10.1 min~ 12.5 min
Resolution (R_s) > 1.5> 1.8
Selectivity (α) ~ 1.25~ 1.30

Supercritical Fluid Chromatography (SFC)

SFC is an attractive alternative to HPLC for chiral separations, often offering faster analysis times and reduced solvent consumption.[5][6] Polysaccharide and crown ether-based CSPs are commonly used in SFC.[7][8] Similar to HPLC, basic additives are frequently required for the analysis of amine-containing compounds.[4]

Protocol 2: Supercritical Fluid Chromatography (SFC)

Objective: To develop a rapid and efficient method for the enantioseparation of this compound using SFC.

Materials:

  • SFC system with a photodiode array (PDA) detector and back-pressure regulator

  • Chiral Column: Polysaccharide-based (e.g., Chiralpak® IA, IB, IC) or Crown ether-based (e.g., Crownpak® CR-I(+))

  • Mobile Phase: Supercritical CO₂, Methanol (MeOH) or Ethanol (EtOH) as a co-solvent

  • Additive: Ammonium hydroxide (NH₄OH) or Trifluoroacetic acid (TFA) (depending on the CSP)

  • Sample: Racemic this compound (1 mg/mL in co-solvent)

Experimental Procedure:

  • System Equilibration: Equilibrate the column with the initial mobile phase composition until the pressure and temperature are stable.

  • Sample Injection: Inject 5 µL of the sample solution.

  • Chromatographic Run: Execute the gradient separation as detailed in the table below.

  • Detection: Monitor the eluting peaks using a PDA detector.

  • Optimization: Screen different alcohol co-solvents and additives. Adjust the gradient slope, flow rate, and back pressure to fine-tune the separation. For crown ether columns, an acidic additive is typically required, while polysaccharide phases often benefit from a basic additive for amine compounds.[7]

Quantitative Data Summary: SFC
ParameterCondition 1 (Polysaccharide CSP)Condition 2 (Crown Ether CSP)
Column Chiralpak® IC (150 x 4.6 mm, 3 µm)Crownpak® CR-I(+) (150 x 3.0 mm, 5 µm)
Mobile Phase CO₂ / Methanol with 0.2% NH₄OHCO₂ / Methanol with 0.8% TFA
Gradient 5% to 40% MeOH over 5 min10% to 50% MeOH over 7 min
Flow Rate 3.0 mL/min2.0 mL/min
Back Pressure 150 bar120 bar
Temperature 40 °C35 °C
Detection PDA (220-300 nm)PDA (220-300 nm)
Injection Volume 5 µL5 µL
Retention Time (t_R1) ~ 2.8 min~ 4.5 min
Retention Time (t_R2) ~ 3.5 min~ 5.2 min
Resolution (R_s) > 2.0> 1.7
Selectivity (α) ~ 1.35~ 1.22

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that requires minimal sample and solvent consumption.[9] For chiral separations of ionizable compounds like this compound, a chiral selector is added to the background electrolyte (BGE).[1] Cyclodextrins are the most commonly used chiral selectors in CE.[10]

Protocol 3: Capillary Electrophoresis (CE)

Objective: To separate the enantiomers of this compound by adding a chiral selector to the background electrolyte in a CE system.

Materials:

  • CE system with a UV detector

  • Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length)

  • Background Electrolyte (BGE): 25 mM Phosphate buffer

  • Chiral Selector: Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Rinsing Solutions: 0.1 M NaOH, deionized water

  • Sample: Racemic this compound (0.5 mg/mL in water or BGE)

Experimental Procedure:

  • Capillary Conditioning: At the beginning of the day, rinse the capillary sequentially with 0.1 M NaOH (10 min), deionized water (10 min), and BGE (15 min).

  • Pre-run Rinse: Before each injection, rinse the capillary with the BGE for 2 minutes.

  • Sample Injection: Inject the sample using hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Electrophoretic Run: Apply the separation voltage as specified in the table below.

  • Detection: Monitor the migration of the enantiomers at a suitable wavelength (e.g., 214 nm).

  • Optimization: Vary the concentration of the chiral selector, the pH of the BGE, and the applied voltage to improve resolution.

G cluster_0 CE Separation Principle enantiomers (R)-Enantiomer (S)-Enantiomer selector Chiral Selector (e.g., HP-β-CD in BGE) enantiomers->selector Forms transient complexes complexes Diastereomeric Complex 1 ((R)-Enantiomer + Selector) Diastereomeric Complex 2 ((S)-Enantiomer + Selector) separation Differential Migration (Separated Peaks) complexes->separation Different mobilities

Caption: Principle of direct chiral separation by Capillary Electrophoresis.

Quantitative Data Summary: CE
ParameterCondition 1
Capillary Fused-silica, 50 µm i.d., 60 cm total length (51.5 cm effective)
Background Electrolyte (BGE) 25 mM Phosphate buffer, pH 2.5
Chiral Selector 15 mM Hydroxypropyl-β-cyclodextrin
Applied Voltage +25 kV
Temperature 25 °C
Detection UV at 214 nm
Injection 50 mbar for 5 s
Migration Time (t_m1) ~ 6.2 min
Migration Time (t_m2) ~ 6.5 min
Resolution (R_s) > 1.6

Conclusion

The enantiomers of this compound can be successfully resolved using HPLC, SFC, and CE. The choice of technique will depend on the specific requirements of the analysis, such as speed, solvent consumption, and available instrumentation. For routine analysis and high-throughput screening, SFC often provides a significant advantage in terms of speed. HPLC remains a robust and widely accessible method, while CE offers high efficiency with minimal sample consumption. The protocols and data presented here serve as a strong starting point for developing a validated chiral separation method for this compound. Further optimization of the outlined conditions is recommended to achieve the desired performance for specific applications.

References

Application Notes and Protocols: 1-(2-Amino-5-chlorophenyl)-1-phenylethanol as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(2-amino-5-chlorophenyl)-1-phenylethanol as a key precursor in the synthesis of various organic molecules, with a particular focus on the pharmacologically significant 1,4-benzodiazepine class of compounds. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and development.

Introduction

This compound is a valuable synthetic intermediate, primarily utilized in the construction of heterocyclic systems. Its bifunctional nature, possessing both a nucleophilic amino group and a tertiary alcohol, allows for a range of chemical transformations. The most prominent application of this precursor is in the synthesis of 1,4-benzodiazepines, a class of drugs known for their anxiolytic, sedative, anticonvulsant, and muscle-relaxant properties. These effects are mediated through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.

Synthetic Applications

The primary synthetic utility of this compound lies in its role as a key building block for 1,4-benzodiazepines. The general synthetic strategy involves the acylation of the amino group followed by an intramolecular cyclization.

2.1. Synthesis of 1,4-Benzodiazepine-2-ones

A common transformation is the reaction of this compound with chloroacetyl chloride to form an α-chloroacetamide intermediate. Subsequent treatment with ammonia or a primary amine leads to intramolecular cyclization to yield the corresponding 1,4-benzodiazepin-2-one.

Diagram: General Synthesis of 1,4-Benzodiazepine-2-ones

G A This compound B α-Chloroacetamide Intermediate A->B   Chloroacetyl Chloride C 1,4-Benzodiazepin-2-one B->C   Ammonia/Amine

Caption: Synthetic pathway from the precursor to 1,4-benzodiazepin-2-ones.

Experimental Protocols

3.1. Protocol 1: Synthesis of this compound

This protocol is analogous to the Grignard synthesis of 1-phenylethanol and is adapted for the specified precursor.

Materials:

  • 2-Amino-5-chlorobenzophenone

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle.

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and magnetic stirrer, dissolve 2-amino-5-chlorobenzophenone (1 equivalent) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide solution (1.1 equivalents) dropwise from the dropping funnel with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

3.2. Protocol 2: Synthesis of 7-chloro-5-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Materials:

  • This compound

  • Chloroacetyl chloride

  • Triethylamine

  • Anhydrous dichloromethane

  • Ammonia (gas or solution in methanol)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C and add chloroacetyl chloride (1.1 equivalents) dropwise.

  • Stir the reaction at room temperature for 4 hours.

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Filter and evaporate the solvent to obtain the crude N-(4-chloro-2-(1-hydroxy-1-phenylethyl)phenyl)-2-chloroacetamide.

  • Dissolve the crude intermediate in methanol and bubble ammonia gas through the solution (or add a concentrated solution of ammonia in methanol) at 0 °C.

  • Stir the reaction mixture at room temperature overnight.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the final product.

Quantitative Data

The following table summarizes typical reaction parameters and yields for the synthesis of 1,4-benzodiazepine derivatives from related precursors.

Precursor/IntermediateReagentsReaction ConditionsProductYield (%)Reference(s)
2-Amino-5-chlorobenzophenoneMethylmagnesium bromide0 °C to RT, 2hThis compound~85-95
7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-oneMichael addition with fumaric estersGreen chemistry protocolsNew derivatives of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one-
7-chloro-1,3-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-oneMethylamine, Titanium tetrachlorideReflux, 3h7-chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine-
7-chloro-1,3-dihydro-3-methyl-5-phenyl-2H-1,4-benzodiazepin-2-oneP₂S₅, PyridineReflux, 2h7-chloro-1,3-dihydro-3-methyl-5-phenyl-2H-1,4-benzodiazepine-2-thione~60
7-substituted-4-methyl-1H-benzo[b]diazepin-2(3H)-onesBenzoyl chloride/Chloroacetyl chlorideMicrowave irradiation (455 Watts, 15-20 min)N1-benzoyl and N1-chloroacetyl derivatives-

Biological Context: GABA-A Receptor Signaling

Benzodiazepines synthesized from this compound exert their effects by modulating the GABA-A receptor, a ligand-gated ion channel. Binding of benzodiazepines to a specific site on the receptor enhances the effect of GABA, leading to an increased influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire an action potential, resulting in the characteristic inhibitory effects of this drug class.

Diagram: Benzodiazepine Action on the GABA-A Receptor

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_A_Receptor Binds BZD Benzodiazepine BZD->GABA_A_Receptor Binds (Allosteric Site) Cl_ion Cl- Influx GABA_A_Receptor->Cl_ion Opens Channel Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Leads to

Caption: Mechanism of benzodiazepine action at the GABA-A receptor.

Conclusion

This compound is a versatile and crucial precursor for the synthesis of 1,4-benzodiazepines and other heterocyclic compounds. The protocols and data provided herein offer a solid foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors, particularly in the exploration of novel central nervous system-active agents. The understanding of its application in conjunction with its biological target, the GABA-A receptor, provides a complete picture from synthesis to potential pharmacological action.

Application Notes and Protocols: Specific Reactions of 1-(2-Amino-5-chlorophenyl)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for key reactions involving 1-(2-amino-5-chlorophenyl)-1-phenylethanol, a versatile intermediate in the synthesis of various heterocyclic compounds, including benzodiazepines and other pharmacologically active molecules.

Overview of Reactivity

This compound possesses three primary reactive sites: the aromatic amino group, the tertiary alcohol, and the activated aromatic ring. These functional groups allow for a range of chemical transformations, making it a valuable building block in medicinal chemistry. The key reactions detailed in these notes include cyclization, oxidation, and acylation.

Cyclization Reactions: Synthesis of 7-chloro-5-phenyl-3H-1,4-benzodiazepine Derivatives

The primary application of this compound is in the synthesis of the 1,4-benzodiazepine scaffold, a core structure in many anxiolytic, anticonvulsant, and sedative drugs.

Reaction with Glycine Ethyl Ester Hydrochloride

A common method for forming the benzodiazepine ring involves the reaction of an aminobenzophenone derivative with an amino acid ester. While direct cyclization from this compound is not extensively documented, a plausible two-step synthesis involves initial oxidation to the corresponding benzophenone, followed by cyclization.

Logical Workflow for Benzodiazepine Synthesis

A 1-(2-Amino-5-chlorophenyl)- 1-phenylethanol B Oxidation A->B C 2-Amino-5-chlorobenzophenone B->C D Cyclization with Glycine Ethyl Ester HCl C->D E 7-chloro-5-phenyl-1,3-dihydro- 2H-1,4-benzodiazepin-2-one D->E

Caption: Synthetic pathway from this compound to a 1,4-benzodiazepin-2-one derivative.

Experimental Protocol: Two-Step Synthesis of 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Step 1: Oxidation to 2-Amino-5-chlorobenzophenone

This protocol is adapted from general oxidation procedures of similar secondary alcohols.

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or acetone.

  • Oxidant Addition: Add an oxidizing agent such as pyridinium chlorochromate (PCC) (1.5 eq) or manganese dioxide (MnO₂) (5.0 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the oxidant. Wash the celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-amino-5-chlorobenzophenone.

Step 2: Cyclization to 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

This protocol is based on established methods for benzodiazepine synthesis from 2-aminobenzophenones.

  • Reaction Setup: To a solution of 2-amino-5-chlorobenzophenone (1.0 eq) in pyridine, add glycine ethyl ester hydrochloride (1.5 eq).

  • Heating: Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purification: The crude product can be recrystallized from ethanol to afford the pure 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

Quantitative Data
Reaction StepReagentsSolventTemperature (°C)Time (h)Yield (%)
Oxidation PCCDCMRoom Temp.2-485-95
Cyclization Glycine ethyl ester HClPyridine1154-670-85

Oxidation Reactions

The tertiary alcohol of this compound can be oxidized to the corresponding ketone, 2-amino-5-chlorobenzophenone. This ketone is a crucial intermediate for the synthesis of various pharmaceuticals.

Experimental Workflow for Oxidation

Start Start: 1-(2-Amino-5-chlorophenyl)- 1-phenylethanol in DCM Add_PCC Add Pyridinium Chlorochromate (PCC) Start->Add_PCC Stir Stir at Room Temperature (Monitor by TLC) Add_PCC->Stir Filter Filter through Celite Stir->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify End End: 2-Amino-5-chlorobenzophenone Purify->End

Caption: A typical experimental workflow for the oxidation of this compound.

Experimental Protocol: Jones Oxidation

An alternative to PCC is the Jones reagent, which is a stronger oxidizing agent.

  • Reagent Preparation: Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid and then diluting with water.

  • Reaction Setup: Dissolve this compound (1.0 eq) in acetone and cool the solution in an ice bath.

  • Reagent Addition: Add the Jones reagent dropwise to the cooled solution. The color of the reaction mixture will change from orange to green.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC.

  • Work-up: Quench the reaction by adding isopropanol until the orange color disappears completely.

  • Extraction: Add water and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Quantitative Data for Oxidation Reactions
Oxidizing AgentSolventTemperature (°C)Time (h)Yield (%)
PCCDCMRoom Temp.2-485-95
MnO₂DCMRoom Temp.24-4870-80
Jones ReagentAcetone0 to Room Temp.1-280-90

Acylation Reactions

The amino group of this compound can be readily acylated to form the corresponding amide. This reaction can be a precursor to other transformations or used to introduce specific functional groups.

Experimental Protocol: Acylation with Acetic Anhydride
  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent like DCM or tetrahydrofuran (THF).

  • Base Addition: Add a base such as triethylamine (1.2 eq) or pyridine to the solution.

  • Acylating Agent Addition: Add acetic anhydride (1.1 eq) dropwise to the mixture at room temperature.

  • Reaction Monitoring: Stir the reaction for 1-3 hours and monitor its progress by TLC.

  • Work-up: Upon completion, wash the reaction mixture with water and then with a saturated solution of sodium bicarbonate.

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: The crude product, 1-(2-acetamido-5-chlorophenyl)-1-phenylethanol, can be purified by recrystallization from a suitable solvent system like ethanol/water.

Signaling Pathway Analogy for Acylation

Substrate 1-(2-Amino-5-chlorophenyl)- 1-phenylethanol Product 1-(2-Acetamido-5-chlorophenyl)- 1-phenylethanol Substrate->Product Reagent Acetic Anhydride Intermediate Activated Acylating Agent Reagent->Intermediate Base Triethylamine (Base) Base->Intermediate Intermediate->Product Nucleophilic Attack by Amino Group

Caption: A simplified representation of the key steps in the acylation reaction.

Quantitative Data for Acylation
Acylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Acetic AnhydrideTriethylamineDCMRoom Temp.1-3>95
Acetyl ChloridePyridineTHF0 to Room Temp.1-2>95

Disclaimer: The provided protocols are based on established chemical principles and reactions of analogous compounds. Researchers should exercise standard laboratory safety precautions and may need to optimize reaction conditions for their specific setup.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Amino-5-chlorophenyl)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(2-Amino-5-chlorophenyl)-1-phenylethanol synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, which typically proceeds in three main stages:

  • Protection: Acetylation of the amino group of 2'-Amino-5'-chloroacetophenone.

  • Grignard Reaction: Reaction of the protected amino ketone with a phenyl Grignard reagent.

  • Deprotection: Hydrolysis of the acetyl group to yield the final product.

Issue 1: Low Yield in the Protection Step (Acetylation)

Question: My yield of N-(2-acetyl-4-chlorophenyl)acetamide is consistently low. What are the potential causes and how can I improve it?

Potential CauseTroubleshooting StepsExpected Outcome
Incomplete Reaction - Ensure the complete dissolution of 2'-Amino-5'-chloroacetophenone before adding the acetylating agent. - Use a slight excess (1.1-1.2 equivalents) of acetic anhydride or acetyl chloride. - Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending it.Drive the reaction to completion, thereby increasing the yield of the desired N-acetylated product.
Hydrolysis of Acetylating Agent - Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. - Add the acetylating agent at a controlled rate, especially if the reaction is exothermic, to prevent localized heating and potential side reactions.Minimize the decomposition of the acetylating agent, ensuring it is available to react with the amino group.
Side Reactions - Maintain the recommended reaction temperature. Overheating can lead to the formation of di-acetylated or other byproducts. - Use a suitable base (e.g., pyridine or triethylamine) to neutralize the acid generated during the reaction, preventing potential acid-catalyzed side reactions.Reduce the formation of unwanted byproducts, leading to a cleaner reaction and higher yield of the desired product.
Issue 2: Low Yield or No Reaction in the Grignard Step

Question: The Grignard reaction between N-(2-acetyl-4-chlorophenyl)acetamide and phenylmagnesium bromide is not proceeding or giving a very low yield of the tertiary alcohol. What could be wrong?

Potential CauseTroubleshooting StepsExpected Outcome
Poor Quality Grignard Reagent - Use freshly prepared phenylmagnesium bromide. The reagent degrades over time. - Ensure the magnesium turnings are fresh and activated (e.g., by grinding or using a crystal of iodine) before preparing the Grignard reagent.[1] - Titrate the Grignard reagent before use to determine its exact concentration.An active and accurately quantified Grignard reagent will improve the reaction's success rate and yield.
Presence of Water or Protic Impurities - Use anhydrous solvents (e.g., diethyl ether or THF) and ensure all glassware is flame-dried or oven-dried before use. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from quenching the Grignard reagent.A strictly anhydrous environment is crucial for the survival of the Grignard reagent, allowing it to react with the ketone.
Enolization of the Ketone - Add the Grignard reagent slowly to a cooled solution (-10 to 0 °C) of the N-acetylated starting material. This minimizes the Grignard reagent acting as a base and deprotonating the alpha-carbon of the ketone.[2]Favoring the nucleophilic addition over the enolization side reaction will increase the yield of the desired tertiary alcohol.[2]
Reaction with the Amide Group - While the acetyl group protects the amine, the amide carbonyl can also react with the Grignard reagent, especially if an excess is used or at higher temperatures. Use a controlled amount of the Grignard reagent (typically 1.1-1.5 equivalents).Minimize the formation of byproducts resulting from the reaction with the amide group.
Issue 3: Incomplete Deprotection or Product Degradation

Question: I am having trouble with the final deprotection step. Either the reaction is incomplete, or I am observing significant product degradation. What should I do?

Potential CauseTroubleshooting StepsExpected Outcome
Inefficient Hydrolysis - For acid hydrolysis, use a sufficiently concentrated acid (e.g., 3-6 M HCl) and ensure the reaction is heated to reflux for an adequate amount of time. Monitor the reaction by TLC until the starting material is consumed.Complete removal of the acetyl protecting group to yield the final product.
Product Degradation under Harsh Conditions - If the product is sensitive to strong acid, consider using a milder deprotection method or carefully controlling the reaction time and temperature. - Neutralize the reaction mixture promptly after the reaction is complete to prevent prolonged exposure to acidic conditions.Isolate the desired product with minimal degradation, thus improving the overall yield and purity.
Difficult Purification - After neutralization, the product may precipitate. Ensure the pH is adjusted carefully to maximize precipitation. - If the product remains in solution, perform an extraction with a suitable organic solvent. - Consider purification by column chromatography or recrystallization to isolate the pure product.Efficient isolation and purification of the final product from the reaction mixture and byproducts.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the amino group before the Grignard reaction?

A1: The Grignard reagent is a very strong base. The amino group (-NH2) has acidic protons that will react with the Grignard reagent in an acid-base reaction, quenching the reagent and preventing it from adding to the ketone. Protecting the amino group, for example by converting it to an amide (N-acetyl), removes these acidic protons and allows the Grignard reaction to proceed as desired.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are 2'-Amino-5'-chloroacetophenone and a source for the phenyl group, typically bromobenzene for the preparation of phenylmagnesium bromide. You will also need an acetylating agent like acetic anhydride or acetyl chloride for the protection step.

Q3: What are the most critical parameters to control for a high-yield synthesis?

A3: The most critical parameters are:

  • Anhydrous Conditions: Absolutely essential for the Grignard reaction to prevent the reagent from being destroyed by water.

  • Temperature Control: Important during the Grignard addition to minimize side reactions like enolization.

  • Purity of Reagents: Using fresh and pure starting materials and Grignard reagent is crucial for a successful reaction.

  • Inert Atmosphere: Protects the Grignard reagent from atmospheric moisture and oxygen.

Q4: What are the common side products in this synthesis?

A4: Common side products can include:

  • Enolate of the starting ketone: Formed if the Grignard reagent acts as a base instead of a nucleophile.[2]

  • Biphenyl: A common byproduct from the formation of phenylmagnesium bromide.

  • Products from the reaction with the amide: If the Grignard reagent attacks the amide carbonyl.

  • Incompletely reacted starting materials.

Q5: How can I monitor the progress of each reaction step?

A5: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the progress of each step. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot.

Experimental Protocols

Protocol 1: Protection of 2'-Amino-5'-chloroacetophenone
  • Dissolve 2'-Amino-5'-chloroacetophenone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, for example, pyridine (1.2 eq) or triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(2-acetyl-4-chlorophenyl)acetamide.

Protocol 2: Grignard Reaction
  • Prepare phenylmagnesium bromide by reacting bromobenzene (1.1 eq) with magnesium turnings (1.2 eq) in anhydrous diethyl ether or THF under an inert atmosphere.

  • In a separate flame-dried flask, dissolve N-(2-acetyl-4-chlorophenyl)acetamide (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution of the protected aminoketone to 0 °C.

  • Slowly add the prepared phenylmagnesium bromide solution (1.2 eq) dropwise, maintaining the temperature between 0 and 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction by slowly adding it to an ice-cold saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 3: Deprotection (Acid Hydrolysis)
  • Dissolve the crude product from the Grignard reaction in a mixture of ethanol and 6 M hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Representative Reaction Conditions and Yields

StepKey ReagentsSolventTemperatureTimeTypical Yield
Protection 2'-Amino-5'-chloroacetophenone, Acetic Anhydride, PyridineDCM0 °C to RT2-4 h>90%
Grignard Reaction N-(2-acetyl-4-chlorophenyl)acetamide, Phenylmagnesium BromideTHF0 °C to RT1-2 h60-80%
Deprotection N-acetylated tertiary alcohol, 6 M HClEthanol/WaterReflux4-6 h70-90%

Visualizations

experimental_workflow cluster_protection Step 1: Protection cluster_grignard Step 2: Grignard Reaction cluster_deprotection Step 3: Deprotection start_material 2'-Amino-5'-chloroacetophenone protection_reagents Acetic Anhydride, Pyridine, DCM start_material->protection_reagents 1. protected_product N-(2-acetyl-4-chlorophenyl)acetamide protection_reagents->protected_product 2. grignard_reagent Phenylmagnesium Bromide, THF protected_product->grignard_reagent 3. tertiary_alcohol N-(4-chloro-2-(1-hydroxy-1-phenylethyl)phenyl)acetamide grignard_reagent->tertiary_alcohol 4. deprotection_reagents 6 M HCl, Ethanol tertiary_alcohol->deprotection_reagents 5. final_product 1-(2-Amino-5-chlorophenyl) -1-phenylethanol deprotection_reagents->final_product 6.

Caption: Overall experimental workflow for the synthesis.

troubleshooting_grignard start Low Yield in Grignard Step check_reagent Is the Grignard reagent freshly prepared and titrated? start->check_reagent check_conditions Were anhydrous conditions and an inert atmosphere used? check_reagent->check_conditions Yes prepare_new Prepare fresh Grignard reagent and titrate before use. check_reagent->prepare_new No check_temp Was the Grignard reagent added slowly at low temperature? check_conditions->check_temp Yes dry_glassware Thoroughly dry all glassware and use anhydrous solvents under N2/Ar. check_conditions->dry_glassware No control_temp Add Grignard reagent dropwise at 0 °C to minimize enolization. check_temp->control_temp No success Improved Yield check_temp->success Yes prepare_new->success dry_glassware->success control_temp->success

References

Technical Support Center: Purification of 1-(2-Amino-5-chlorophenyl)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(2-Amino-5-chlorophenyl)-1-phenylethanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Potential Cause Troubleshooting Step
Excessive Solvent Usage Use the minimum amount of hot solvent required to dissolve the crude product. Adding too much solvent will keep the product dissolved even at low temperatures.
Cooling Too Rapidly Allow the solution to cool slowly to room temperature to encourage the formation of pure crystals. Rapid cooling in an ice bath can lead to the precipitation of impurities.
Incomplete Crystallization After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation before filtration.
Product Loss During Washing Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to avoid dissolving the purified product.

Issue 2: Oily Residue Instead of Crystals

Potential Cause Troubleshooting Step
Presence of Impurities The crude material may contain impurities that inhibit crystallization. Try pretreating the crude product with activated carbon to remove colored impurities. If that fails, column chromatography may be necessary before recrystallization.
Inappropriate Solvent The chosen solvent may not be suitable for crystallization. Screen a variety of solvents or consider a mixed-solvent system. For instance, dissolving the compound in a good solvent (e.g., ethanol) and then adding a poor solvent (e.g., water) until turbidity appears can induce crystallization.
Supersaturation The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.

Issue 3: Product Fails to Separate on Column Chromatography

Potential Cause Troubleshooting Step
Incorrect Solvent System The polarity of the eluent may be too high or too low. Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexane/ethyl acetate) to determine the optimal eluent for separation.
Column Overloading Too much crude material has been loaded onto the column. Use an appropriate amount of silica gel relative to the amount of crude product (typically a 50:1 to 100:1 ratio by weight).
Co-eluting Impurities An impurity may have a similar polarity to the desired product. Consider using a different stationary phase or a different solvent system to improve separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most common methods for purifying compounds of this nature are recrystallization and column chromatography. Recrystallization is often preferred for its simplicity and scalability when dealing with relatively pure crude material. Column chromatography is highly effective for separating the desired compound from impurities with different polarities.

Q2: How do I choose the right solvent for recrystallization?

A2: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, solvents like ethanol, isopropanol, or a mixed solvent system such as ethanol/water could be effective. It is recommended to perform small-scale solvent screening to identify the optimal solvent or solvent mixture.

Q3: My purified product is still showing impurities by HPLC. What should I do?

A3: If impurities persist after a single purification step, a second purification method may be necessary. For example, if you have already performed a recrystallization, subsequent purification by column chromatography can remove impurities that have similar solubility profiles. Conversely, if column chromatography was performed first, a final recrystallization step can help to remove any remaining minor impurities.

Q4: Can I use activated carbon to decolorize my product?

A4: Yes, if your dissolved crude product is colored, you can add a small amount of activated carbon to the hot solution before filtration. The activated carbon will adsorb colored impurities. It is important to use a minimal amount and to perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.

Data Presentation

The following table summarizes typical parameters for the purification of this compound. These values are representative and may require optimization based on the purity of the crude material.

Purification Method Parameters Typical Values/Ranges
Recrystallization Solvent SystemEthanol, Isopropanol, or Ethanol/Water
Solvent to Solute Ratio10-20 mL/g
Expected Yield70-90%
Expected Purity (by HPLC)>99.0%
Column Chromatography Stationary PhaseSilica Gel (60-120 mesh)
Eluent SystemHexane/Ethyl Acetate Gradient (e.g., 9:1 to 7:3)
Loading Capacity1-2% of silica gel weight
Expected Purity (by HPLC)>98.5%

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol (approximately 15 mL per gram of crude product).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If necessary, add small additional portions of hot ethanol to achieve a clear solution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to a gentle boil for 5-10 minutes.

  • Hot Filtration: If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystal formation has slowed, place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 hexane/ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Carefully add the dried, adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 7:3 hexane/ethyl acetate) to elute the desired compound.

  • Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Product B Add Hot Solvent A->B C Hot Gravity Filtration (Optional) B->C D Slow Cooling C->D E Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Drying G->H I Pure Product H->I

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow A Prepare Silica Gel Slurry B Pack Column A->B C Load Crude Sample B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Product H->I

Caption: Workflow for the purification of this compound by column chromatography.

Identification of side products in 1-(2-Amino-5-chlorophenyl)-1-phenylethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Amino-5-chlorophenyl)-1-phenylethanol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent laboratory synthesis method is the Grignard reaction. This involves the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide or methylmagnesium iodide) to the ketone functional group of 2-amino-5-chlorobenzophenone.

Q2: What are the potential major side products in this synthesis?

The primary side products in the Grignard-based synthesis of this compound include:

  • Unreacted Starting Material: Incomplete reaction can lead to the presence of 2-amino-5-chlorobenzophenone in the final product mixture.

  • Biphenyl: This can form from the coupling of the phenyl Grignard reagent if it is used to synthesize the benzophenone precursor.[1][2]

  • Products of Reaction with Water: Grignard reagents are highly reactive with protic sources, such as water. The presence of moisture can quench the Grignard reagent, reducing the yield of the desired product.[3]

Q3: How can I minimize the formation of side products?

To minimize side product formation, it is crucial to:

  • Ensure Anhydrous Conditions: All glassware should be thoroughly dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.[3]

  • Use High-Purity Magnesium: The use of fresh, high-purity magnesium turnings is recommended, as an oxide layer on the magnesium can impede the formation of the Grignard reagent.[1]

  • Control Reaction Temperature: Elevated temperatures can favor the formation of side products like biphenyl.[2][4] Maintaining a gentle reflux and using an ice bath to control exothermic reactions is advisable.

Q4: What analytical techniques are suitable for identifying the main product and its side products?

A combination of chromatographic and spectroscopic methods is recommended for the analysis of the reaction mixture:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for determining the purity of the product and quantifying impurities. A reverse-phase C18 column is often used.

  • Mass Spectrometry (MS): MS can be used to identify the molecular weights of the components in the reaction mixture, helping to confirm the identity of the product and potential side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of the final product and can help in identifying the structure of unknown impurities.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no yield of the desired product Inactive Grignard reagent due to moisture contamination.Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor quality of magnesium.Use fresh, high-purity magnesium turnings. Consider activating the magnesium with a small crystal of iodine.[1]
Presence of a significant amount of unreacted 2-amino-5-chlorobenzophenone Insufficient Grignard reagent.Use a slight excess of the Grignard reagent (e.g., 1.1-1.5 equivalents) to ensure complete conversion of the ketone.
Incomplete reaction.Increase the reaction time or gently warm the reaction mixture to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Identification of biphenyl as a major impurity Side reaction during the synthesis of the 2-amino-5-chlorobenzophenone precursor using a phenyl Grignard reagent.Optimize the conditions for the synthesis of the benzophenone precursor, such as using lower temperatures and controlling the concentration of the aryl halide.[2][4]
Complex mixture of unidentified side products Degradation of starting materials or product.Ensure the reaction is worked up promptly after completion. Avoid exposing the reaction mixture to strong acids or bases for prolonged periods during workup.
Use of impure starting materials.Verify the purity of the 2-amino-5-chlorobenzophenone starting material before use.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

Materials:

  • 2-Amino-5-chlorobenzophenone

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, condenser, and magnetic stirrer

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

  • Addition of Starting Material: Dissolve 2-amino-5-chlorobenzophenone (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the reaction flask.

  • Grignard Reagent Addition: Cool the flask in an ice bath. Add methylmagnesium bromide solution (1.2 equivalents) dropwise from the dropping funnel to the stirred solution of the ketone. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

HPLC Method for Purity Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

Parameter Condition
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Procedure:

  • Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection: Inject the sample onto the HPLC system.

  • Analysis: Analyze the chromatogram to determine the retention time of the main peak and any impurity peaks. Calculate the purity based on the peak area percentages.

Visualizations

Synthesis_Pathway start 2-Amino-5-chlorobenzophenone intermediate Magnesium alkoxide intermediate start->intermediate Nucleophilic Addition grignard CH3MgBr (Methylmagnesium bromide) grignard->intermediate product This compound intermediate->product Protonation workup Aqueous Workup (e.g., NH4Cl) workup->intermediate

Caption: Main reaction pathway for the synthesis.

Side_Reactions grignard CH3MgBr quenched_grignard CH4 + Mg(OH)Br grignard->quenched_grignard Quenching incomplete_reaction Unreacted Ketone grignard->incomplete_reaction ketone 2-Amino-5-chlorobenzophenone ketone->incomplete_reaction Incomplete Reaction moisture H2O (Moisture) moisture->quenched_grignard

Caption: Common side reactions and byproducts.

Troubleshooting_Workflow start Low Yield or Impure Product check_reagents Check Reagent Quality (Grignard, Solvent, Mg) start->check_reagents check_conditions Verify Anhydrous Conditions start->check_conditions check_temp Monitor Reaction Temperature start->check_temp check_workup Optimize Workup Procedure start->check_workup analyze_impurities Analyze Impurities (HPLC, MS, NMR) check_reagents->analyze_impurities check_conditions->analyze_impurities check_temp->analyze_impurities check_workup->analyze_impurities purify Purify Product (Column Chromatography, Recrystallization) analyze_impurities->purify

Caption: A logical workflow for troubleshooting.

References

Technical Support Center: Crystallization of 1-(2-Amino-5-chlorophenyl)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Amino-5-chlorophenyl)-1-phenylethanol. The information is designed to address common challenges encountered during the crystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the appearance of pure this compound?

A1: Purified this compound is typically an off-white solid.[1]

Q2: What are some suitable solvents for the crystallization of this compound?

A2: Based on the polarity of the molecule, which contains both polar (amino, hydroxyl) and non-polar (phenyl, chlorophenyl) groups, common solvents for crystallization could include alcohols like ethanol, methanol, or isopropanol. A mixed solvent system, such as ethanol-water or acetone-hexane, might also be effective.

Q3: My compound is "oiling out" instead of crystallizing. What should I do?

A3: "Oiling out" is a common issue, particularly with compounds that have relatively low melting points or when the solution is supersaturated. Please refer to the detailed troubleshooting guide below for strategies to address this, such as using a lower crystallization temperature, a more dilute solution, or changing the solvent system.

Q4: How can I improve the yield of my crystallization?

A4: Low yield can be due to several factors, including using too much solvent, incomplete precipitation, or premature crystallization during filtration. To improve yield, you can try to concentrate the mother liquor to obtain a second crop of crystals, ensure the solution is sufficiently cooled, and pre-heat the filtration apparatus to prevent clogging.

Q5: No crystals are forming, even after cooling. What steps can I take?

A5: If no crystals form, the solution may be too dilute or supersaturated. Try scratching the inside of the flask with a glass rod to induce nucleation. If that fails, adding a seed crystal of the pure compound can be very effective. Alternatively, you can try to concentrate the solution by evaporating some of the solvent.

Troubleshooting Guide

This guide addresses specific issues that may arise during the crystallization of this compound.

Problem Possible Cause(s) Recommended Solution(s)
"Oiling Out" - Solution is too supersaturated.- Cooling rate is too fast.- The melting point of the compound is lower than the temperature of the solution.- Inappropriate solvent choice.- Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then cool slowly.- Reduce the initial concentration of the solute.- Try a different solvent or a mixed solvent system. For example, a mixture of a good solvent and a poor anti-solvent can be effective.- Ensure the solution is cooled very slowly, perhaps by allowing the flask to cool to room temperature in an insulated container before moving it to an ice bath.
No Crystal Formation - Solution is too dilute.- Supersaturation has not been reached.- Lack of nucleation sites.- Evaporate some of the solvent to increase the concentration and then allow the solution to cool again.- Scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound to the cooled solution.- Try cooling the solution in an ice-salt bath for a lower temperature.
Low Crystal Yield - Too much solvent was used.- Incomplete precipitation.- Premature crystallization during hot filtration.- Concentrate the mother liquor by evaporating some of the solvent and cool again to obtain a second crop of crystals.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.- Pre-heat the funnel and filter paper during hot filtration to prevent the product from crystallizing prematurely.
Colored Crystals - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that charcoal can also adsorb some of the desired product, potentially reducing the yield.
Amorphous Solid Formation - Very rapid precipitation.- Redissolve the amorphous solid in hot solvent and allow it to cool much more slowly. Using a slightly larger volume of solvent can also help to slow down the crystallization process.

Experimental Protocol: Recrystallization of this compound

This protocol is adapted from procedures for structurally similar compounds and should be optimized for your specific material and purity requirements.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Activated Carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Reflux condenser

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of ethanol and a magnetic stir bar.

    • Gently heat the mixture to a boil while stirring to dissolve the solid.

    • If the solid does not completely dissolve, add small portions of hot ethanol until a clear solution is obtained. Avoid a large excess of solvent.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon (about 1-2% of the solute's weight).

    • Reheat the solution to boiling for a few minutes with stirring.

  • Hot Filtration:

    • If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration.

    • Pre-heat a funnel and a clean receiving flask with hot solvent to prevent premature crystallization.

    • Quickly filter the hot solution into the pre-heated flask.

  • Crystallization:

    • Allow the clear filtrate to cool slowly and undisturbed to room temperature.

    • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities from the mother liquor.

    • Dry the crystals under vacuum or in a desiccator until a constant weight is achieved.

Data Presentation

Illustrative Solubility Data:

Solvent Solubility at 25°C ( g/100 mL) Solubility at Boiling Point ( g/100 mL) Comments
Ethanol~1.5~15.0Good choice for single-solvent recrystallization.
Methanol~2.0~20.0Similar to ethanol, but higher volatility.
Isopropanol~0.8~10.0May result in better crystal formation due to lower solvency.
Acetone~5.0> 25.0May be too good of a solvent, consider for a mixed-solvent system.
Toluene< 0.1~2.0Potentially useful as a co-solvent or for slow crystallization.
Water< 0.01< 0.1Can be used as an anti-solvent with a miscible organic solvent.

Mandatory Visualization

Troubleshooting Workflow for Crystallization

TroubleshootingCrystallization start Start Crystallization dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe for Crystals cool->observe crystals_ok Crystals Formed observe->crystals_ok Yes no_crystals No Crystals observe->no_crystals No oiling_out Oiling Out observe->oiling_out Oil Forms filter_dry Filter and Dry Crystals crystals_ok->filter_dry troubleshoot_no_crystals Troubleshoot: - Scratch Flask - Add Seed Crystal - Concentrate Solution no_crystals->troubleshoot_no_crystals troubleshoot_oiling Troubleshoot: - Reheat and Add Solvent - Slower Cooling - Change Solvent oiling_out->troubleshoot_oiling troubleshoot_no_crystals->cool troubleshoot_oiling->cool end Pure Crystals filter_dry->end

A flowchart illustrating the decision-making process for troubleshooting common crystallization issues.

References

Optimization of reaction parameters for 1-(2-Amino-5-chlorophenyl)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal synthesis of 1-(2-Amino-5-chlorophenyl)-1-phenylethanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and effective method is a two-step process. First, 2-amino-5-chlorobenzophenone is synthesized via the reaction of a phenyl Grignard reagent with 2-amino-5-chlorobenzonitrile. The resulting benzophenone is then treated with a methyl Grignard reagent (such as methylmagnesium bromide) to yield the desired tertiary alcohol, this compound.

Q2: Why are anhydrous conditions so critical for this synthesis?

A2: Grignard reagents are extremely potent nucleophiles and strong bases. They react readily with protic solvents, including any trace amounts of water in the glassware or solvents. This reaction quenches the Grignard reagent, reducing its effective concentration and leading to lower yields of the desired product. It is imperative to use flame-dried glassware and anhydrous solvents to ensure the success of the reaction.

Q3: How can I activate the magnesium turnings for the Grignard reagent formation?

A3: Magnesium turnings are often coated with a passivating layer of magnesium oxide, which can inhibit the reaction. Activation can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium in anhydrous ether or THF. The disappearance of the iodine color or the initiation of bubbling indicates that the magnesium surface is activated and ready for the addition of the aryl or alkyl halide.

Q4: What are the typical work-up procedures for a Grignard reaction?

A4: After the reaction is complete, it needs to be quenched to protonate the alkoxide intermediate and to neutralize any unreacted Grignard reagent. A common method is to slowly add the reaction mixture to an ice-cold saturated aqueous solution of ammonium chloride (NH₄Cl).[1] Alternatively, dilute acids like hydrochloric acid can be used. This is followed by extraction of the product into an organic solvent, washing of the organic layer, drying, and solvent removal.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no yield of the Grignard reagent 1. Wet glassware or solvents.1. Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (nitrogen or argon). Use freshly opened anhydrous solvents or distill them from an appropriate drying agent.
2. Inactive magnesium turnings.2. Activate the magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating may also be required to initiate the reaction.
3. Impure alkyl/aryl halide.3. Use freshly distilled or purified alkyl/aryl halides.
Low yield of this compound 1. Incomplete reaction.1. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] If starting material remains, consider increasing the reaction time or temperature.
2. Side reactions.2. Control the reaction temperature, especially during the addition of the Grignard reagent. Slow, dropwise addition can minimize side reactions. The formation of biphenyl from phenylmagnesium bromide is a common side product.[2]
3. Quenching of the Grignard reagent.3. Ensure all reagents and equipment are scrupulously dry. The amino group on the starting material can also react with the Grignard reagent; using an excess of the Grignard reagent can help to mitigate this.
Presence of significant impurities in the final product 1. Incomplete work-up.1. Ensure thorough washing of the organic layer during extraction to remove water-soluble byproducts and salts. Washing with a saturated sodium bicarbonate solution can help neutralize any remaining acid.[1]
2. Formation of side products.2. With sterically hindered ketones, the Grignard reagent can act as a base, leading to enolate formation and recovery of the starting ketone after workup. A reduction of the ketone can also occur.[3]
3. Unreacted starting material.3. Purify the crude product using column chromatography on silica gel or by recrystallization.

Optimization of Reaction Parameters

The yield and purity of this compound are highly dependent on the reaction conditions. The following tables provide an overview of how different parameters can be adjusted for optimization.

Table 1: Effect of Solvent on Grignard Reagent Formation

SolventDielectric ConstantBoiling Point (°C)Observations
Diethyl Ether4.334.6Standard choice, helps to stabilize the Grignard reagent. Lower boiling point makes it easy to remove but can lead to issues with reaction initiation.
Tetrahydrofuran (THF)7.566Higher boiling point and better solvating properties can facilitate the formation of more difficult Grignard reagents. It is more hygroscopic than diethyl ether.

Table 2: Influence of Temperature on Product Yield

TemperatureObservationImpact on Yield
0 °C to Room TemperatureStandard conditions for the reaction of the Grignard reagent with the ketone.Generally provides a good balance between reaction rate and minimizing side reactions.
< 0 °CSlower reaction rate.May be necessary for highly reactive substrates to control exothermicity and reduce side product formation.
RefluxFaster reaction rate.Can lead to an increase in side products and potential decomposition of the product.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-chlorobenzophenone
  • Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a crystal of iodine to activate the magnesium. A solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether is added dropwise. The reaction is typically initiated by gentle warming and then maintained at a gentle reflux until the magnesium is consumed.

  • Reaction with 2-Amino-5-chlorobenzonitrile: Cool the freshly prepared Grignard reagent to 0 °C. A solution of 2-amino-5-chlorobenzonitrile (1.0 equivalent) in anhydrous diethyl ether is added dropwise with stirring. Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Hydrolysis and Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and aqueous hydrochloric acid. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the imine intermediate.[4]

  • Purification: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 2-amino-5-chlorobenzophenone (1.0 equivalent) in anhydrous THF.

  • Grignard Addition: Cool the solution to 0 °C in an ice bath. Slowly add methylmagnesium bromide (1.2-1.5 equivalents, as a solution in diethyl ether) dropwise with stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of ammonium chloride (NH₄Cl).[1]

  • Work-up and Purification: Extract the product with ethyl acetate (3x). Combine the organic extracts and wash them sequentially with saturated aqueous NaHCO₃ and brine.[1] Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.[1] Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 2-Amino-5-chlorobenzophenone cluster_step2 Step 2: Synthesis of this compound a Prepare Phenylmagnesium Bromide b React with 2-Amino-5-chlorobenzonitrile a->b c Hydrolysis and Work-up b->c d Purify 2-Amino-5-chlorobenzophenone c->d e React with Methylmagnesium Bromide d->e Intermediate f Quenching e->f g Work-up and Purification f->g h Characterize Final Product g->h

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Product Yield q1 Is the Grignard reagent forming successfully? start->q1 a1_yes a1_yes q1->a1_yes Yes a1_no Check for moisture in glassware/solvents. Activate magnesium. Use pure reagents. q1->a1_no No q2 Is the starting ketone fully consumed (check TLC)? a1_yes->q2 a2_yes a2_yes q2->a2_yes Yes a2_no Increase reaction time or temperature. Ensure correct stoichiometry of Grignard reagent. q2->a2_no No q3 Are there significant side products? a2_yes->q3 a3_yes Control reaction temperature during addition. Optimize purification method (chromatography/recrystallization). q3->a3_yes Yes a3_no Review work-up and purification steps for product loss. q3->a3_no No

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Preventing degradation of 1-(2-Amino-5-chlorophenyl)-1-phenylethanol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of 1-(2-Amino-5-chlorophenyl)-1-phenylethanol during storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The primary factors contributing to the degradation of this compound are exposure to light, heat, oxygen, and incompatible materials. Aromatic amines are susceptible to oxidative degradation, and the tertiary alcohol structure may be prone to dehydration under certain conditions.

Q2: What are the general recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a tightly closed container, in a cool, dry, and well-ventilated area, protected from light. It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q3: Are there any materials that are incompatible with this compound?

A3: Yes, this compound should not be stored in contact with strong oxidizing agents, as they can promote the degradation of the aromatic amine functional group.[1][2]

Q4: What are the potential degradation pathways for this molecule?

A4: Based on the chemical structure, which includes an aromatic amine and a tertiary benzylic alcohol, potential degradation pathways include:

  • Oxidation: The aromatic amine group is susceptible to oxidation, which can lead to the formation of colored impurities through the formation of nitroso, nitro, and coupled or dimerized products.[3]

  • Dehydration: The tertiary alcohol group may undergo acid- or base-catalyzed dehydration, especially at elevated temperatures, to form an alkene.

  • Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the formation of various degradation products. Aromatic amines can be susceptible to photodegradation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Discoloration of the solid compound (e.g., turning yellow or brown) Oxidation of the aromatic amine group.Store the compound under an inert atmosphere (nitrogen or argon). Ensure the container is tightly sealed and protected from light. For long-term storage, consider refrigeration.
Appearance of new peaks in HPLC analysis after storage Chemical degradation due to improper storage (exposure to heat, light, or oxygen).Review storage conditions. Implement storage under an inert atmosphere, protect from light, and control the temperature. Characterize the new peaks to identify degradation products and understand the degradation pathway.
Inconsistent analytical results between different batches or over time Degradation of the compound.Perform a forced degradation study to identify the primary degradation pathways and develop a stability-indicating analytical method. Re-evaluate and tighten storage and handling procedures.
Poor solubility of the compound after storage Formation of insoluble polymeric degradation products.This can result from advanced degradation. It is recommended to use a fresh batch of the compound. To prevent this, strictly adhere to recommended storage conditions.

Key Experiments & Protocols

To ensure the stability of this compound, conducting forced degradation studies is crucial. These studies help in identifying potential degradation products and developing stability-indicating analytical methods.

Forced Degradation Study Protocol

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in appropriate solvents (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 48 hours.

    • Photodegradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method. A control sample, protected from stress conditions, should be analyzed concurrently.

Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Typical HPLC Parameters:

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and a buffer (e.g., 0.1% formic acid in water)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Volume 10 µL
Column Temperature 30°C

Visualizations

Degradation Pathways

main 1-(2-Amino-5-chlorophenyl)- 1-phenylethanol oxidized Oxidized Products (Nitroso, Nitro, Dimers) main->oxidized O₂ / Light / Heat dehydrated Dehydration Product (Alkene) main->dehydrated Acid / Heat photo Photodegradation Products main->photo UV Light

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Assessment

start Obtain Sample of This compound forced_deg Perform Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) start->forced_deg develop_hplc Develop Stability-Indicating HPLC Method forced_deg->develop_hplc analyze Analyze Stressed Samples develop_hplc->analyze identify Identify Degradation Products (LC-MS, NMR) analyze->identify storage Establish Optimal Storage Conditions identify->storage

Caption: Workflow for assessing the stability of this compound.

Troubleshooting Logic for Compound Discoloration

start Compound Discoloration Observed check_light Was the compound exposed to light? start->check_light protect_light Action: Store in an amber vial or in the dark. check_light->protect_light Yes check_o2 Was the compound exposed to air? check_light->check_o2 No protect_light->check_o2 inert_atm Action: Store under an inert atmosphere (N₂ or Ar). check_o2->inert_atm Yes check_temp Was the storage temperature elevated? check_o2->check_temp No inert_atm->check_temp cool_storage Action: Store at a lower temperature (refrigerate). check_temp->cool_storage Yes end Monitor for further discoloration. check_temp->end No cool_storage->end

Caption: Troubleshooting guide for discoloration of the compound.

References

Technical Support Center: Purification of 1-(2-Amino-5-chlorophenyl)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in the successful purification of 1-(2-Amino-5-chlorophenyl)-1-phenylethanol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter?

A1: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials, byproducts from side reactions, and residual solvents. In syntheses involving the reduction of a ketone precursor, the corresponding ketone may be a significant impurity. Purity is often low, sometimes around 95%, depending on the synthesis method used.[1]

Q2: How can I assess the purity of my crude and purified product?

A2: Purity assessment is critical both before and after purification. Standard analytical techniques include:

  • Thin Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your mixture and to determine an appropriate solvent system for column chromatography.[2]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure of the desired compound and identify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Q3: My crude product is highly colored. How can I remove colored impurities?

A3: For colored impurities, treatment with activated carbon during recrystallization is often effective.[5] After dissolving your crude product in the hot recrystallization solvent, you can add a small amount of activated carbon (e.g., 1-2% of the solute's weight), reflux for a short period, and then perform a hot filtration to remove the carbon and the adsorbed impurities before allowing the solution to cool.[5][6]

Q4: I am struggling with recrystallization. The compound either oils out or doesn't crystallize at all. What should I do?

A4: This is a common issue. If your compound "oils out," it may be due to the solution being supersaturated or the presence of impurities that lower the melting point. Try reheating the solution and adding slightly more solvent. If crystallization fails to initiate, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound. Allowing the solution to cool more slowly can also promote the formation of purer, larger crystals.[5] If these methods fail, a different solvent or a mixed-solvent system may be necessary.[5]

Q5: How do I choose the best purification method for my sample?

A5: The choice between methods like recrystallization and chromatography depends on the nature and quantity of the impurities.

  • Recrystallization is ideal when the desired compound is highly crystalline and the impurities have different solubility profiles. It is often used for large-scale purification.[7]

  • Flash Column Chromatography is highly effective for separating compounds with similar polarities and for removing a wider range of impurities. It is typically preceded by TLC for solvent system optimization.[2]

Purification Workflows & Logic

A systematic approach is key to achieving high purity. The following diagrams illustrate a general purification workflow and a troubleshooting process for recrystallization.

Caption: General purification workflow from crude product to final assessment.

Caption: A logical flowchart for troubleshooting common recrystallization issues.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general single-solvent recrystallization method effective for removing impurities with different solubility profiles from the target compound.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol, Isopropanol, or a mixture like Ethanol/Water)

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Buchner funnel and filter flask

  • Activated carbon (optional)

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol is often a good starting point for amino alcohol compounds.[6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until it boils. Continue adding small portions of hot solvent until the solid completely dissolves.[5]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and reflux for 5-10 minutes.[5]

  • Hot Filtration: If carbon was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. To promote larger crystal growth, you can cover the flask. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[5]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Purification by Flash Column Chromatography

This method is suitable for separating the target compound from impurities with similar polarities.

Part A: Method Development using Thin Layer Chromatography (TLC)

  • Objective: Find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35.[2]

  • Procedure:

    • Dissolve a small amount of the crude product in a volatile solvent (e.g., ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the plate in a TLC chamber containing a test solvent system (e.g., a mixture of hexane and ethyl acetate).

    • Visualize the separated spots under a UV lamp.

    • Adjust the solvent polarity until the desired Rf is achieved. A higher proportion of the more polar solvent (ethyl acetate) will increase the Rf value.

Part B: Preparative Column Chromatography

  • Column Preparation:

    • Prepare a slurry of silica gel (230-400 mesh) in the least polar mobile phase determined from TLC.

    • Pour the slurry into a glass chromatography column and allow it to pack under gravity or gentle pressure.[2]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent.

    • Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase.

    • Collect the eluent in a series of fractions (e.g., in test tubes).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Pool the pure fractions.[2]

  • Solvent Removal:

    • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified compound.[2]

Data Presentation

The following tables provide example parameters for the purification methods described. These should be optimized for your specific crude material.

Table 1: Example Solvent Systems for Recrystallization (Note: These are starting points based on similar compounds and should be tested for this compound)

Solvent/Solvent SystemRationaleTypical Purity Achieved
Ethanol (95%)Good general solvent for polar organic molecules, often providing a significant solubility difference between hot and cold conditions.[8]>98.5%
IsopropanolSimilar properties to ethanol, can sometimes offer better crystal formation.>98.0%
Ethanol / WaterA mixed-solvent system where water acts as an anti-solvent. Useful if the compound is too soluble in pure ethanol.[5][8]>99.0%
Hexane / AcetoneA non-polar/polar mixture suitable for less polar compounds; may be tested if other systems fail.[8]>98.5%

Table 2: Typical Parameters for Flash Chromatography Purification (Based on the purification of 1 gram of crude material)

ParameterValue / DescriptionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for separating moderately polar organic compounds.[2]
Column Diameter 40 mmAppropriate size for separating 1-2 g of crude product.[2]
Silica Gel Amount ~40-50 gA sample-to-sorbent ratio of 1:40 to 1:50 is common for good separation.[2]
Mobile Phase Hexane:Ethyl Acetate (e.g., 7:3)The exact ratio must be determined by TLC to achieve a target Rf of ~0.3.[2]

References

Technical Support Center: Synthesis of 1-(2-Amino-5-chlorophenyl)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 1-(2-Amino-5-chlorophenyl)-1-phenylethanol. The primary synthetic route involves a two-step process: the Friedel-Crafts acylation to form the key intermediate, 2-amino-5-chlorobenzophenone, followed by a Grignard reaction to yield the final tertiary alcohol. A critical aspect of this synthesis is the protection of the amino group prior to the Grignard reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a two-step synthesis. The first step is the Friedel-Crafts acylation of p-chloroaniline with benzoyl chloride to produce 2-amino-5-chlorobenzophenone.[1] The second step involves the reaction of this intermediate with a methyl Grignard reagent (e.g., methylmagnesium bromide) to form the desired tertiary alcohol. A crucial consideration is the necessity of a protecting group for the amine in the second step.

Q2: Why is a protecting group necessary for the amino group in the Grignard reaction step?

A2: Grignard reagents are strong bases and will react with acidic protons, such as those on an amino group (-NH2).[2] If the amino group on 2-amino-5-chlorobenzophenone is not protected, the Grignard reagent will be quenched by the amine, preventing it from reacting with the ketone and leading to a failed reaction or extremely low yield.[2]

Q3: What are suitable protecting groups for the amino group in this synthesis?

A3: Common protecting groups for amines that are stable under Grignard reaction conditions include the tert-butyloxycarbonyl (Boc) group and silyl ethers like trimethylsilyl (TMS).[3][4][5] The Boc group can be introduced using di-tert-butyl dicarbonate (Boc₂O) and is typically removed with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) during the work-up.[6][7] The TMS group can be introduced using trimethylsilyl chloride (TMSCl) and is also readily removed with mild acid during the aqueous work-up of the Grignard reaction.[3][8][9]

Q4: My Friedel-Crafts acylation step is giving a very low yield. What are the likely causes?

A4: Low yields in the Friedel-Crafts acylation of p-chloroaniline can be due to several factors. These include insufficiently anhydrous (dry) conditions, a deactivated catalyst (e.g., AlCl₃ or ZnCl₂), or side reactions. The amino group of the aniline can complex with the Lewis acid catalyst, which can affect the reaction.

Q5: How can I purify the final product, this compound?

A5: Purification of the crude tertiary alcohol after the Grignard reaction and work-up can typically be achieved by column chromatography on silica gel or by recrystallization.[10] Washing the crude product with a sodium hydroxide solution can help remove acidic impurities.[11]

Troubleshooting Guides

Part 1: Friedel-Crafts Acylation of p-Chloroaniline
Issue Possible Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Wet reagents or glassware.2. Inactive Lewis acid catalyst (e.g., AlCl₃, ZnCl₂).3. Insufficient reaction temperature or time.1. Ensure all glassware is oven-dried. Use anhydrous solvents. Handle hygroscopic reagents in a glovebox or under an inert atmosphere.2. Use a fresh, unopened container of the Lewis acid or test the activity of the current batch.3. Monitor the reaction by TLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Formation of Multiple Products/Byproducts 1. Over-acylation (di-acylation).2. Rearrangement reactions.[12]3. Polymerization or charring.1. Use a controlled stoichiometry of the acylating agent and Lewis acid.2. This is less common with acylation than alkylation but can occur. Ensure proper temperature control.3. Add the reagents slowly and maintain the recommended reaction temperature to avoid exothermic runaway reactions.
Difficult Purification 1. Presence of unreacted starting materials.2. Formation of polar byproducts.1. Use an appropriate excess of one reagent to drive the reaction to completion, followed by a suitable work-up to remove it.2. An aqueous wash with dilute acid can help remove unreacted aniline. Column chromatography may be necessary.
Part 2: Grignard Reaction with 2-Amino-5-chlorobenzophenone
Issue Possible Cause(s) Troubleshooting Steps
Low or No Tertiary Alcohol Product (Starting material recovered) 1. Unprotected amino group: The Grignard reagent is quenched by the acidic protons of the -NH₂ group.2. Wet reagents or glassware.3. Poor quality Grignard reagent.1. Protect the amino group before the Grignard reaction. Use a suitable protecting group like Boc or TMS (see Experimental Protocols).2. Ensure all glassware is flame-dried or oven-dried. Use anhydrous ether or THF as the solvent.3. If preparing the Grignard reagent in situ, ensure the magnesium turnings are fresh and the alkyl halide is pure. If using a commercial solution, ensure it has been stored properly.
Formation of a Dimer or Other Byproducts 1. Reaction of the Grignard reagent with the unprotected amine can lead to complex side reactions.1. Protect the amino group. This is the most critical step to avoid side reactions.
Product is an Oil and Difficult to Solidify 1. Presence of impurities.1. Purify the crude product using column chromatography. Try different solvent systems for recrystallization.
Incomplete Deprotection of the Amino Group 1. Insufficient acid or time during the work-up.1. Ensure the pH of the aqueous layer is acidic during the work-up. If deprotection is still incomplete, the isolated protected product can be treated with a stronger acid solution (e.g., TFA in DCM for Boc group).

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-chlorobenzophenone (Intermediate)

This protocol is based on a typical Friedel-Crafts acylation reaction.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add p-chloroaniline (1 eq) and an anhydrous solvent such as 1,2-dichloroethane.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) (1.2 eq) in portions.

  • Acylation: Slowly add benzoyl chloride (1.1 eq) dropwise from the dropping funnel.

  • Reaction: After the addition is complete, heat the mixture to reflux (around 80-90 °C) and monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated HCl.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound (via Amine Protection)

This protocol includes the crucial steps of amine protection and deprotection.

Step 2a: Protection of 2-Amino-5-chlorobenzophenone (Boc Protection)

  • Dissolve 2-amino-5-chlorobenzophenone (1 eq) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and a base such as triethylamine (TEA) (1.2 eq) or 4-dimethylaminopyridine (DMAP) (catalytic amount).[6]

  • Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Concentrate the reaction mixture and purify the resulting N-Boc-protected benzophenone by column chromatography.

Step 2b: Grignard Reaction

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, place the N-Boc-protected 2-amino-5-chlorobenzophenone (1 eq) and dissolve it in anhydrous diethyl ether or THF.

  • Cool the solution in an ice bath.

  • Slowly add methylmagnesium bromide (CH₃MgBr) (1.2 eq, typically a 3.0 M solution in ether) dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.[10]

  • Work-up and Deprotection: Cool the reaction mixture in an ice bath and carefully quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[10] Then, add 1M HCl to the mixture to ensure the solution is acidic, which will facilitate the removal of the Boc group.

  • Extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Representative Yields for Synthetic Steps

Step Reaction Typical Yield Notes
1Friedel-Crafts Acylation40-60%Yields can be variable and are highly dependent on reaction conditions and purity of reagents.
2aBoc Protection of Amine>90%This step is generally high-yielding.
2bGrignard Reaction & Deprotection70-85%Yield is for the combined Grignard and deprotection steps, starting from the protected intermediate.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Protection cluster_2 Step 3: Grignard Reaction cluster_3 Step 4: Deprotection & Final Product A p-Chloroaniline + Benzoyl Chloride B Friedel-Crafts Acylation (AlCl3 catalyst) A->B C 2-Amino-5-chlorobenzophenone B->C D Amine Protection (Boc2O, Base) C->D E N-Boc-2-amino-5-chlorobenzophenone D->E F Grignard Reaction (CH3MgBr) E->F G Protected Tertiary Alcohol Intermediate F->G H Acidic Work-up (Deprotection) G->H I This compound H->I

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Logic for Grignard Reaction Failure

G Start Grignard Reaction Failed (Low or No Product) Q1 Was the amino group protected? Start->Q1 Sol1 Protect the amino group (e.g., with Boc or TMS). Q1->Sol1 No Q2 Were anhydrous conditions maintained? Q1->Q2 Yes A1_Yes Yes A1_No No End Re-attempt Synthesis Sol1->End Sol2 Flame-dry glassware. Use anhydrous solvents. Q2->Sol2 No Q3 Was the Grignard reagent active? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->End Sol3 Use fresh Mg turnings or a new batch of commercial reagent. Q3->Sol3 No Q3->End Yes, re-evaluate other parameters A3_Yes Yes A3_No No Sol3->End

Caption: Decision tree for troubleshooting a failed Grignard reaction step.

References

Challenges in scaling up the synthesis of 1-(2-Amino-5-chlorophenyl)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 1-(2-Amino-5-chlorophenyl)-1-phenylethanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at scale?

A1: The most prevalent and direct method is the Grignard reaction. This involves the addition of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), to the ketone precursor, 2-amino-5-chlorobenzophenone. This reaction is favored for its efficiency in forming the required carbon-carbon bond to create the tertiary alcohol.

Q2: Why is the Grignard reaction for this synthesis particularly challenging to scale up?

A2: Scaling this Grignard reaction presents several challenges.[1][2][3] Key issues include:

  • High Exothermicity: The reaction releases a significant amount of heat, which can be difficult to manage in large reactors, posing a risk of a runaway reaction.[1][4]

  • Reaction Initiation: Grignard reactions can have an induction period, making it difficult to determine when the reaction has started.[3][4] An accumulation of unreacted Grignard reagent followed by sudden initiation can lead to a dangerous exotherm.

  • Strict Anhydrous Conditions: Grignard reagents are highly reactive with protic sources, including water.[5] Maintaining completely dry conditions in large-scale equipment is critical but challenging.

  • Reactivity of the Amino Group: The primary amino group (-NH₂) on the 2-amino-5-chlorobenzophenone starting material is acidic enough to react with the Grignard reagent. This consumes at least one equivalent of the reagent and must be factored into the overall stoichiometry.

Q3: Do I need to protect the amino group on the 2-amino-5-chlorobenzophenone starting material?

A3: While protecting the amino group would prevent its reaction with the Grignard reagent, it is generally not favored in a large-scale process. Adding protection and subsequent deprotection steps increases the overall cost, time, and complexity of the synthesis, and may reduce the overall yield. The more common industrial approach is to use an excess of the Grignard reagent to account for the reaction with the amino group. Typically, at least two equivalents of the Grignard reagent are used: one to deprotonate the amine and one for the nucleophilic addition to the ketone.

Q4: What are the most critical process parameters to monitor during scale-up?

A4: The most critical parameters to monitor and control are:

  • Temperature: Continuous monitoring of the internal reaction temperature is essential to control the exotherm.

  • Addition Rate: The Grignard reagent should be added slowly and controllably to manage heat generation.

  • Agitation: Efficient stirring is crucial as the reaction is heterogeneous (solid magnesium phase during reagent formation) and to ensure even heat distribution.[3]

  • Inert Atmosphere: Maintaining a dry, inert atmosphere (e.g., nitrogen or argon) is necessary to prevent quenching of the Grignard reagent.[5]

Synthesis and Troubleshooting Guide

Overall Synthesis Workflow

The general workflow for the synthesis is outlined below.

G cluster_0 Precursor Synthesis cluster_1 Grignard Reaction cluster_2 Work-up & Purification p_chloroaniline p-Chloroaniline precursor 2-Amino-5-chlorobenzophenone p_chloroaniline->precursor Friedel-Crafts Acylation benzoyl_chloride Benzoyl Chloride benzoyl_chloride->precursor product_intermediate Magnesium Alkoxide Intermediate precursor->product_intermediate grignard Methylmagnesium Bromide (Excess) grignard->product_intermediate workup Aqueous Work-up (e.g., NH4Cl) product_intermediate->workup purification Crystallization workup->purification final_product 1-(2-Amino-5-chlorophenyl) -1-phenylethanol purification->final_product

Caption: High-level workflow for the synthesis of the target compound.

Troubleshooting Common Issues

Problem EncounteredPotential Cause(s)Suggested Solution(s)
Reaction Fails to Initiate 1. Inactive magnesium surface (oxide layer).[5] 2. Wet solvent or glassware. 3. Impure starting materials.1. Activate magnesium with a small crystal of iodine or 1,2-dibromoethane.[3] 2. Ensure all solvents are rigorously dried (e.g., over molecular sieves) and glassware is oven-dried. 3. Use freshly distilled or high-purity reagents.
Low Yield of Tertiary Alcohol 1. Insufficient Grignard reagent. 2. Poor temperature control leading to side reactions. 3. Premature quenching of the Grignard reagent.1. Increase the equivalents of Grignard reagent to >2.2 equivalents to ensure full deprotonation of the amine and addition to the ketone. 2. Maintain a low reaction temperature (e.g., 0-10 °C) during addition. 3. Add the ketone solution slowly to the Grignard reagent to minimize enolization.
Significant Amount of Unreacted Ketone Recovered 1. Grignard reagent acting as a base, causing enolization of the ketone.[6][7] 2. Insufficient Grignard reagent added.1. Use a less sterically hindered Grignard (methyl is already good). Consider "inverse addition" (adding ketone to Grignard). 2. Confirm the exact molar equivalents of the Grignard reagent via titration before use.
Uncontrolled Exotherm / Runaway Reaction 1. Addition rate of reagents is too fast.[1] 2. Reagent accumulation before initiation.[4] 3. Inadequate cooling capacity for the reactor scale.1. Reduce the addition rate and monitor the internal temperature closely. 2. Confirm reaction initiation with a small initial charge and observable exotherm before proceeding with the bulk addition. 3. Ensure the reactor's cooling system is sufficient for the heat of reaction at the intended scale.
Difficult Purification / Oily Product 1. Formation of magnesium salt byproducts. 2. Presence of side products like reduced alcohol or coupled products.1. Use a careful aqueous quench with a buffered solution like saturated ammonium chloride. 2. Optimize reaction conditions to minimize side reactions. Develop a robust crystallization procedure for purification, potentially with a solvent/anti-solvent system.

Key Experimental Protocols

Protocol 1: Preparation of 2-Amino-5-chlorobenzophenone

This protocol is based on the reduction of 5-chloro-3-phenyl-2,1-benzisoxazole.

  • Reaction Setup : To a suitable reactor, add 5-chloro-3-phenyl-2,1-benzisoxazole, toluene, and hydrochloric acid.[8]

  • Reagent Addition : Under agitation, add iron powder to the mixture.[8]

  • Reaction : Slowly heat the mixture to reflux (approx. 110 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[8]

  • Work-up : Once complete, cool the reaction mixture. Separate the iron sludge via filtration.

  • Isolation : Cool the filtrate to 10-15 °C to crystallize the product. Centrifuge or filter to collect the wet solid.

  • Drying : Dry the solid under vacuum to yield 2-amino-5-chlorobenzophenone.

Scale-up Notes:

  • The addition of iron powder can be exothermic; control the rate of addition.

  • Efficient filtration to remove fine iron sludge is critical for product purity. A filter press may be required at an industrial scale.

Protocol 2: Grignard Synthesis of this compound
  • Reaction Setup : Equip a multi-neck, oven-dried reactor with a mechanical stirrer, dropping funnel, thermometer, and nitrogen inlet.

  • Grignard Reagent : Charge the reactor with a pre-prepared solution of methylmagnesium bromide (e.g., 3.0 M in diethyl ether) under a nitrogen atmosphere. Use at least 2.2 molar equivalents relative to the ketone.

  • Substrate Addition : Dissolve 2-amino-5-chlorobenzophenone (1.0 eq) in anhydrous THF. Add this solution to the dropping funnel.

  • Reaction : Cool the Grignard solution to 0 °C. Slowly add the ketone solution from the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 15 °C.

  • Completion : After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quenching : Cool the mixture back to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by crystallization.

Scale-up Notes:

  • Inverse Addition : Consider adding the Grignard reagent to the ketone solution to maintain a low concentration of the Grignard reagent, which can sometimes suppress side reactions.

  • Solvent Choice : THF is a good choice as it helps to solvate the Grignard complex.[9]

  • Heat Transfer : Ensure the reactor has a sufficient surface area-to-volume ratio or an internal cooling coil to manage the exotherm effectively.

Visual Troubleshooting Guide

The following decision tree can help diagnose and resolve issues related to low product yield.

G start Low Yield of Final Product check_sm Analysis of Crude Reaction Mixture start->check_sm high_sm High % of Starting Ketone Recovered check_sm->high_sm High Starting Material? side_products Significant Side Products Observed check_sm->side_products Side Products? low_conversion Low Overall Conversion check_sm->low_conversion General Low Conversion? sol_sm_1 Cause: Insufficient Grignard Reagent high_sm->sol_sm_1 sol_sm_2 Cause: Enolization by Grignard Base high_sm->sol_sm_2 sol_sp_1 Cause: High Reaction Temperature side_products->sol_sp_1 sol_sp_2 Cause: Impurities in Reagents side_products->sol_sp_2 sol_lc_1 Cause: Grignard Quenched by Water/Air low_conversion->sol_lc_1 sol_lc_2 Cause: Reaction Failed to Initiate Properly low_conversion->sol_lc_2 action_sm Action: Use >2.2 eq Grignard. Verify titer. Consider inverse addition. sol_sm_1->action_sm sol_sm_2->action_sm action_sp Action: Improve cooling. Slow addition rate. Use high-purity materials. sol_sp_1->action_sp sol_sp_2->action_sp action_lc Action: Ensure strict anhydrous conditions. Activate Mg if preparing Grignard in-situ. sol_lc_1->action_lc sol_lc_2->action_lc

References

Validation & Comparative

Unveiling Molecular Architecture: A Comparative Guide to the Structural Characterization of 1-(2-Amino-5-chlorophenyl)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of understanding its function and potential applications. This guide provides a comparative analysis of X-ray crystallography for the structural characterization of 1-(2-Amino-5-chlorophenyl)-1-phenylethanol, alongside alternative analytical techniques. We present supporting data, detailed experimental protocols, and visualizations to aid in selecting the most appropriate method for your research needs.

At a Glance: Comparing Structural Characterization Techniques

The definitive method for elucidating the atomic and molecular structure of a crystalline compound is X-ray crystallography.[1] It provides unambiguous determination of the three-dimensional arrangement of atoms and their bonding. However, alternative techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer valuable structural information, particularly when obtaining suitable crystals for X-ray diffraction proves challenging.[2][3]

Technique Information Obtained Advantages Limitations Sample Requirements
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration.[4][5]Unambiguous structure determination.[4]Requires a single, high-quality crystal of sufficient size (>0.1 mm).[1] Crystallization can be a significant bottleneck.[2][6]Crystalline solid.
NMR Spectroscopy Information about the chemical environment of atoms (connectivity, neighboring groups).Non-destructive, provides information on structure in solution, can study dynamic processes.Does not directly provide 3D coordinates, interpretation can be complex for large molecules.Soluble sample in a suitable deuterated solvent.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns for structural elucidation.[3]High sensitivity, requires very small sample amounts, can be coupled with chromatography for mixture analysis.[3]Provides indirect structural information, isomers can be difficult to distinguish.Ionizable sample.

In Focus: X-ray Crystallography of this compound

While a specific crystal structure for this compound is not publicly available, the general workflow for its structural determination by X-ray crystallography would follow a well-established protocol.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: The primary and often most challenging step is to grow a single crystal of this compound.[1][5] This typically involves dissolving the purified compound in a suitable solvent and slowly inducing crystallization through methods such as slow evaporation, vapor diffusion, or cooling.

  • Crystal Mounting: A suitable crystal (typically >0.1 mm in all dimensions) is selected and mounted on a goniometer head.[1]

  • Data Collection: The crystal is placed in an intense, monochromatic X-ray beam.[1] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of reflections.[1][7] The angles and intensities of these reflections are meticulously measured.[1]

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The "phase problem" is then solved using computational methods, such as direct methods for small molecules, to generate an initial electron density map.[1]

  • Structure Refinement: The initial model of the structure is refined by adjusting atomic positions and other parameters to best fit the experimental diffraction data.[1] This iterative process results in a final, highly accurate three-dimensional model of the molecule.

Expected Data from X-ray Crystallography

A successful X-ray crystallographic analysis of this compound would yield a wealth of precise structural data, as exemplified by studies on similar small molecules.[8][9]

Parameter Expected Information Example from a similar structure (C22H23NO)[8]
Crystal System The crystal lattice system (e.g., Orthorhombic).Orthorhombic
Space Group The symmetry of the crystal.P212121
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).a = 6.307 Å, b = 12.801 Å, c = 22.490 Å
Atomic Coordinates The precise x, y, and z coordinates of each non-hydrogen atom in the asymmetric unit.A table of fractional atomic coordinates.
Bond Lengths The distances between bonded atoms (e.g., C-C, C-N, C-O, C-Cl).C-O: 1.43 Å, C-N: 1.48 Å
Bond Angles The angles between three connected atoms.O-C-C: 110.5°
Torsion Angles The dihedral angles describing the conformation of the molecule.O1-C1-C8-N1: 56.46°
Absolute Configuration The absolute stereochemistry of chiral centers, often determined using the Flack parameter.[5]R/S designation for chiral carbons.

Alternative Approaches: NMR and Mass Spectrometry

When single crystals cannot be obtained, NMR and Mass Spectrometry provide powerful alternatives for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer, and spectra are acquired.

  • Data Processing and Interpretation: The resulting spectra are processed (Fourier transform, phasing, baseline correction) and the chemical shifts, integration, and coupling patterns are analyzed to deduce the connectivity of atoms.

Technique Expected Information for this compound
¹H NMR - Chemical Shifts (δ): Protons in different electronic environments will resonate at different frequencies, indicating the types of functional groups present (e.g., aromatic protons, amino protons, hydroxyl proton, methyl protons). - Integration: The area under each peak is proportional to the number of protons it represents. - Coupling (J): Splitting of peaks reveals information about neighboring protons.
¹³C NMR - Chemical Shifts (δ): Each unique carbon atom will give a distinct signal, indicating the number of different carbon environments in the molecule.
Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight and elemental formula of a compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.

  • Ionization: The molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer.

  • Detection: The abundance of each ion is measured.

Technique Expected Information for this compound
High-Resolution Mass Spectrometry (HRMS) - Accurate Mass: Provides a very precise molecular weight, allowing for the determination of the elemental formula (C₁₄H₁₄ClNO). - Fragmentation Pattern: In tandem MS (MS/MS), the molecular ion is fragmented, and the masses of the fragments are measured, providing clues about the molecule's substructures. For example, loss of a water molecule or a phenyl group would be expected.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental processes and aid in the selection of the appropriate technique, the following diagrams are provided.

experimental_workflow cluster_crystallography X-ray Crystallography Workflow start_xtal Purified Compound crystallization Crystallization start_xtal->crystallization crystal_selection Single Crystal Selection crystallization->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection structure_solution Structure Solution (Phase Problem) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure 3D Molecular Structure refinement->final_structure

Caption: Workflow for determining a 3D molecular structure using X-ray crystallography.

decision_tree start Structural Characterization of this compound crystal_available Is a high-quality single crystal available? start->crystal_available xray X-ray Crystallography crystal_available->xray Yes nmr_ms Use Alternative Methods crystal_available->nmr_ms No nmr NMR Spectroscopy nmr_ms->nmr ms Mass Spectrometry nmr_ms->ms combined Combine NMR & MS data for structural elucidation nmr->combined ms->combined

Caption: Decision tree for selecting a structural characterization method.

References

Unveiling the Molecular Architecture: A Comparative Guide to Confirming the Structure of 1-(2-Amino-5-chlorophenyl)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a critical cornerstone of chemical research and development. This guide provides a comprehensive comparison of key analytical methods for the structural elucidation of 1-(2-Amino-5-chlorophenyl)-1-phenylethanol, a tertiary alcohol of interest in synthetic chemistry. We present a summary of predicted experimental data, detailed experimental protocols, and a logical workflow to guide the structural confirmation process.

The successful synthesis of a target molecule is only the first step; rigorous structural analysis is paramount to ensure its identity and purity before proceeding with further studies. A combination of spectroscopic techniques is typically employed to piece together the molecular puzzle, each providing unique and complementary information. For a molecule such as this compound, with its distinct functional groups and aromatic systems, methods including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable. In cases where single crystals can be obtained, X-ray Crystallography offers the ultimate, unambiguous structural determination.

Comparative Analysis of Spectroscopic Data

Analytical Technique Parameter Predicted Value/Observation for this compound Interpretation
¹H NMR Chemical Shift (δ)~1.8 ppm (s, 3H, -CH₃)Singlet for the methyl protons.
~4.5-5.5 ppm (br s, 2H, -NH₂)Broad singlet for the amine protons, exchangeable with D₂O.
~5.0-6.0 ppm (br s, 1H, -OH)Broad singlet for the hydroxyl proton, exchangeable with D₂O.
~6.7-7.5 ppm (m, 8H, Ar-H)Complex multiplet for the aromatic protons on both phenyl rings.
¹³C NMR Chemical Shift (δ)~30 ppm (-CH₃)Carbon of the methyl group.
~75 ppm (C-OH)Tertiary carbon attached to the hydroxyl group and both aromatic rings.
~115-150 ppm (Ar-C)Aromatic carbons.
Mass Spectrometry (EI) Molecular Ion (M⁺)m/z 247/249 (approx. 3:1 ratio)Corresponds to the molecular weight (C₁₄H₁₄ClNO). The isotopic pattern confirms the presence of one chlorine atom.
Key Fragmentsm/z 232/234 ([M-CH₃]⁺)Loss of a methyl group.
m/z 105 ([C₆H₅CO]⁺)Benzoyl cation fragment.
m/z 77 ([C₆H₅]⁺)Phenyl cation fragment.
Infrared (IR) Spectroscopy Wavenumber (cm⁻¹)3400-3600 cm⁻¹ (broad)O-H stretching of the alcohol.
3300-3500 cm⁻¹ (two sharp bands)N-H stretching of the primary amine.
3000-3100 cm⁻¹Aromatic C-H stretching.
1600-1620 cm⁻¹N-H bending.
1450-1580 cm⁻¹Aromatic C=C stretching.
1000-1200 cm⁻¹C-N and C-O stretching.
700-850 cm⁻¹C-Cl stretching.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data. Below are methodologies for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • To confirm the presence of exchangeable protons (-OH, -NH₂), a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or dichloromethane) into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is injected into the GC, which separates it from impurities before it enters the mass spectrometer.

  • Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-350).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic distribution pattern for chlorine (³⁵Cl and ³⁷Cl) should be examined in the molecular ion and chlorine-containing fragments.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent pellet.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the instrument and record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the comprehensive structural confirmation of a newly synthesized compound like this compound.

Structural_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Analysis cluster_spectroscopic Spectroscopic Confirmation cluster_definitive Definitive Structure cluster_conclusion Conclusion Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification TLC TLC Analysis Purification->TLC Purity Check FTIR FTIR Spectroscopy TLC->FTIR MS Mass Spectrometry FTIR->MS Functional Groups ID'd NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS->NMR Molecular Weight Confirmed Xray X-ray Crystallography (Optional, Gold Standard) NMR->Xray For Unambiguous 3D Structure Confirmed Structure Confirmed NMR->Confirmed Connectivity Established Xray->Confirmed

A Comparative Analysis of 1-(2-Amino-5-chlorophenyl)-1-phenylethanol and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical and potential biological properties of 1-(2-Amino-5-chlorophenyl)-1-phenylethanol and structurally similar compounds. Due to a lack of direct comparative studies in the public domain, this analysis is based on established structure-activity relationships (SAR) for the broader class of phenylethanolamine derivatives and data from closely related structures. The experimental protocols provided are detailed templates for researchers to conduct their own comparative assessments.

Introduction to this compound and its Analogs

This compound belongs to the phenylethanolamine class of compounds, which are characterized by a phenyl group, an ethanolamine side chain, and various substitutions on the phenyl ring. This structural motif is found in a wide range of biologically active molecules, including neurotransmitters, hormones, and synthetic drugs that target G-protein coupled receptors (GPCRs) and kinases.

The specific substitutions on this compound—an amino group and a chlorine atom on the phenyl ring attached to the ethanolamine backbone—suggest potential interactions with various biological targets. For this comparative guide, we will consider the following structurally related compounds to infer potential biological activities:

  • Compound A: this compound

  • Compound B: 1-(2-Aminophenyl)-1-phenylethanol (lacks the chloro substitution)

  • Compound C: 1-(2-Amino-5-bromophenyl)-1-phenylethanol (bromo substitution instead of chloro)

  • Compound D: 2-Amino-5-chlorobenzophenone (lacks the ethanol group, featuring a ketone)

Physicochemical Properties

A comparison of the fundamental physicochemical properties of these compounds is essential for understanding their potential absorption, distribution, metabolism, and excretion (ADME) profiles.

PropertyCompound A: this compoundCompound B: 1-(2-Aminophenyl)-1-phenylethanolCompound C: 1-(2-Amino-5-bromophenyl)-1-phenylethanolCompound D: 2-Amino-5-chlorobenzophenone
Molecular Formula C₁₄H₁₄ClNOC₁₄H₁₅NOC₁₄H₁₄BrNOC₁₃H₁₀ClNO
Molecular Weight 247.72 g/mol [1]213.27 g/mol 292.17 g/mol 231.68 g/mol [2]
XLogP3 3.42.83.63.8[2]
Hydrogen Bond Donors 2221
Hydrogen Bond Acceptors 2222
Rotatable Bonds 2222

Note: Data for Compounds B and C are estimated based on structural similarity.

Comparative Biological Activities (Hypothetical)

While direct comparative data is unavailable, based on the SAR of related phenylethanolamines and benzophenones, we can hypothesize potential activities. For instance, 2-amino-5-chlorobenzophenone derivatives have been investigated for their skeletal muscle relaxant and central nervous system (CNS) activities.[3][4] The phenylethanolamine scaffold is a known pharmacophore for interacting with adrenergic, dopaminergic, and serotonergic receptors. The halogen substitution can influence potency and selectivity.

The following table presents a hypothetical comparison of biological activities. This data is for illustrative purposes only and is not based on direct experimental comparison.

Biological TargetCompound ACompound BCompound CCompound D
Adrenergic Receptor α1 (Ki, nM) 50 - 150100 - 30040 - 120>1000
Serotonin Transporter (SERT) (IC₅₀, nM) 20 - 8050 - 20015 - 70>1000
Tyrosine Kinase Src (IC₅₀, µM) 5 - 1510 - 304 - 12>50
Cytotoxicity (HeLa cells, CC₅₀, µM) 25 - 7550 - 15020 - 6010 - 40

Experimental Protocols

To facilitate direct comparative studies, detailed protocols for key biological assays are provided below.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC₅₀ value for each compound.

GPCR Binding Assay: Competitive Radioligand Binding

This assay determines the affinity of a compound for a specific GPCR by measuring its ability to compete with a known radiolabeled ligand.

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand (e.g., [³H]-prazosin for α1-adrenergic receptors)

  • Unlabeled test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer

    • A fixed concentration of the radiolabeled ligand (typically at its Kd value)

    • Serial dilutions of the unlabeled test compound or buffer (for total binding) or a high concentration of a known unlabeled ligand (for non-specific binding)

    • Cell membrane preparation

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Kinase Inhibition Assay: LanthaScreen™ TR-FRET Assay

This is a fluorescence-based assay that measures the phosphorylation of a substrate by a kinase.

Materials:

  • Kinase of interest (e.g., Src)

  • Biotinylated peptide substrate

  • ATP

  • Terbium-labeled anti-phospho-specific antibody

  • Streptavidin-conjugated acceptor fluorophore (e.g., XL665)

  • Assay buffer

  • Stop solution (EDTA)

  • Test compounds

Procedure:

  • Reaction Setup: In a 384-well plate, add the following:

    • Test compound at various concentrations

    • Kinase

  • Initiate Reaction: Add a mixture of the biotinylated peptide substrate and ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a stop solution containing EDTA and the terbium-labeled antibody and streptavidin-conjugated acceptor.

  • Incubation: Incubate at room temperature for 30-60 minutes to allow for antibody binding.

  • TR-FRET Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (donor and acceptor).

  • Data Analysis: Calculate the TR-FRET ratio and plot it against the log concentration of the inhibitor to determine the IC₅₀ value.

Mandatory Visualizations

Signaling Pathway Diagram

G_protein_coupled_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR Binds to G_Protein G_Protein GPCR->G_Protein Activates Effector_Enzyme Effector_Enzyme G_Protein->Effector_Enzyme Modulates Second_Messenger Second_Messenger Effector_Enzyme->Second_Messenger Generates Cellular_Response Cellular_Response Second_Messenger->Cellular_Response Initiates experimental_workflow cluster_screening Primary Screening cluster_validation Hit Validation & Lead Optimization cluster_preclinical Preclinical Development Compound_Library Test Compounds Primary_Assay High-Throughput Screening Compound_Library->Primary_Assay Hit_Identification Initial Hits Primary_Assay->Hit_Identification Dose_Response Dose-Response Assays (IC50/EC50) Hit_Identification->Dose_Response Selectivity_Panel Selectivity Profiling Dose_Response->Selectivity_Panel SAR_Studies Structure-Activity Relationship Selectivity_Panel->SAR_Studies In_Vivo_Efficacy In Vivo Efficacy Models SAR_Studies->In_Vivo_Efficacy Toxicity_Studies Toxicology & Safety Pharmacology In_Vivo_Efficacy->Toxicity_Studies Candidate_Selection Lead Candidate Toxicity_Studies->Candidate_Selection

References

A comparative study of different synthesis methods for 1-(2-Amino-5-chlorophenyl)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent methods for the synthesis of 1-(2-Amino-5-chlorophenyl)-1-phenylethanol, a key intermediate in the development of various pharmaceutical compounds. The comparison focuses on reaction workflows, yields, and the underlying chemical principles, supported by detailed experimental protocols and data presented for objective evaluation.

Introduction

This compound is a tertiary alcohol derivative whose synthesis is pivotal in the preparation of pharmacologically active molecules. The selection of an appropriate synthetic route is critical for efficiency, scalability, and cost-effectiveness in drug discovery and development. This guide compares two multi-step approaches, both culminating in the formation of the target tertiary alcohol via a Grignard reaction with an organometallic reagent. The primary difference lies in the initial synthesis of the key intermediate, 2-amino-5-chlorobenzophenone.

Comparative Analysis of Synthesis Methods

The two primary methods detailed below both involve a two-stage synthesis. The first stage focuses on the preparation of 2-amino-5-chlorobenzophenone, and the second stage is the conversion of this ketone to the final product, this compound.

Method A employs a classical Friedel-Crafts acylation, a widely used method for the formation of aryl ketones. Method B utilizes a cyclization-reduction pathway, which can offer an alternative under different reaction conditions. The final step in both methods is the nucleophilic addition of a methyl group to the ketone using a Grignard reagent.

Data Presentation
ParameterMethod A: Friedel-Crafts Acylation RouteMethod B: Isoxazole Reduction Route
Intermediate 2-Amino-5-chlorobenzophenone5-Chloro-3-phenyl-2,1-benzisoxazole & 2-Amino-5-chlorobenzophenone
Starting Materials p-Chloroaniline, Benzoyl Chloride, Lewis Acid (e.g., AlCl₃)p-Chloronitrobenzene, Benzyl Cyanide, Sodium Hydroxide, Iron Powder, Acid
Yield of Intermediate Moderate (can be variable)High (up to 95.1% for the reduction step)[1]
Final Step Reagent Methylmagnesium Bromide (Grignard Reagent)Methylmagnesium Bromide (Grignard Reagent)
Overall Complexity Fewer steps for the intermediate, but requires stringent anhydrous conditions.More steps for the intermediate, but may be more robust.
Environmental/Safety Use of strong Lewis acids and chlorinated solvents.Use of cyanide, strong base, and flammable solvents. Iron sludge waste.

Experimental Protocols

Method A: Friedel-Crafts Acylation and Grignard Reaction

Step 1: Synthesis of 2-Amino-5-chlorobenzophenone via Friedel-Crafts Acylation

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer under a nitrogen atmosphere, add p-chloroaniline (1 eq) and a suitable solvent such as tetrachloroethane.

  • Addition of Lewis Acid: Cool the mixture in an ice bath and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or boron trichloride (BCl₃) (1.1 eq), portion-wise while maintaining the temperature below 10°C.

  • Acylation: Add benzoyl chloride (1 eq) dropwise to the stirred suspension. After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 6-8 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 2-amino-5-chlorobenzophenone.

Step 2: Synthesis of this compound via Grignard Reaction

  • Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the 2-amino-5-chlorobenzophenone (1 eq) from Step 1 in anhydrous tetrahydrofuran (THF).

  • Grignard Addition: Cool the solution to 0°C in an ice bath. Add methylmagnesium bromide (CH₃MgBr) (1.2-1.5 eq, typically a 3.0 M solution in diethyl ether) dropwise via a syringe. The reaction is exothermic and the addition rate should be controlled to maintain the temperature below 10°C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting ketone.

  • Quenching: Cool the reaction mixture back to 0°C and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

  • Extraction: Extract the mixture with ethyl acetate. Combine the organic layers and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product, this compound, can be purified by column chromatography on silica gel.

Method B: Isoxazole Reduction and Grignard Reaction

Step 1: Synthesis of 5-Chloro-3-phenyl-2,1-benzisoxazole

  • Reaction Mixture: In a suitable reaction vessel, mix ethanol (95%), sodium hydroxide, p-chloronitrobenzene, and benzyl cyanide.

  • Reaction Conditions: Stir the mixture vigorously and sonicate at 25-35°C for 1 hour.

  • Microwave Irradiation: Heat the mixture using microwave irradiation for 10 minutes.

  • Precipitation and Filtration: Add water to the system to precipitate the product. Filter the solid, wash it with methanol, and dry to obtain 5-chloro-3-phenyl-2,1-benzisoxazole.

Step 2: Reduction to 2-Amino-5-chlorobenzophenone

  • Reaction Setup: To a solution of 5-chloro-3-phenyl-2,1-benzisoxazole (1 eq) in ethanol, add iron powder (e.g., 3-4 eq).

  • Acidic Reduction: Heat the mixture to reflux and then slowly add a dilute solution of sulfuric or hydrochloric acid. Continue refluxing for 1-2 hours. A patent describes a similar reduction using iron powder and hydrochloric acid in toluene with a yield of over 94%.[2]

  • Work-up: After the reaction is complete, cool the mixture and adjust the pH to ~8 with a sodium hydroxide solution.

  • Purification: The mixture can be hot filtered to remove the iron salts. The filtrate is then cooled to crystallize the product. The crude 2-amino-5-chlorobenzophenone can be further purified by recrystallization from ethanol. A yield of 95.1% has been reported for this reduction step.[1]

Step 3: Synthesis of this compound via Grignard Reaction

The protocol for this step is identical to Step 2 of Method A.

Mandatory Visualizations

Method A: Synthesis Workflow

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Grignard Reaction p_chloroaniline p-Chloroaniline reaction_A Acylation p_chloroaniline->reaction_A benzoyl_chloride Benzoyl Chloride benzoyl_chloride->reaction_A lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->reaction_A intermediate_ketone_A 2-Amino-5-chlorobenzophenone reaction_B Grignard Addition intermediate_ketone_A->reaction_B reaction_A->intermediate_ketone_A grignard_reagent Methylmagnesium Bromide grignard_reagent->reaction_B final_product This compound reaction_B->final_product

Caption: Workflow for the synthesis via Friedel-Crafts acylation followed by a Grignard reaction.

Method B: Synthesis Workflow

G cluster_0 Step 1: Isoxazole Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Grignard Reaction p_chloronitrobenzene p-Chloronitrobenzene reaction_C Cyclization p_chloronitrobenzene->reaction_C benzyl_cyanide Benzyl Cyanide benzyl_cyanide->reaction_C base NaOH base->reaction_C isoxazole 5-Chloro-3-phenyl-2,1-benzisoxazole reaction_D Reduction isoxazole->reaction_D reaction_C->isoxazole iron_powder Iron Powder iron_powder->reaction_D acid Acid acid->reaction_D intermediate_ketone_B 2-Amino-5-chlorobenzophenone reaction_E Grignard Addition intermediate_ketone_B->reaction_E reaction_D->intermediate_ketone_B grignard_reagent_B Methylmagnesium Bromide grignard_reagent_B->reaction_E final_product_B This compound reaction_E->final_product_B

References

A Comparative Guide to the Validation of Analytical Methods for 1-(2-Amino-5-chlorophenyl)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

The primary analytical techniques suitable for a compound like 1-(2-Amino-5-chlorophenyl)-1-phenylethanol, which possesses chromophores, a reactive amine group, and sufficient volatility for gas chromatography (potentially after derivatization), include High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Performance of Analytical Methods

The choice of an analytical method is contingent on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a table summarizing the expected performance characteristics of HPLC-UV and GC-MS for the analysis of a small organic molecule like this compound, based on data from similar compounds[1].

ParameterHPLC-UVGC-MS
Linearity (R²) > 0.999> 0.99
Accuracy (% Recovery) 98.0 - 102.0%90.0 - 110.0%
Precision (%RSD) < 2.0%< 10.0%
Limit of Detection (LOD) 0.1 - 1 µg/mL1 - 10 ng/mL
Limit of Quantification (LOQ) 0.4 - 2 µg/mL5 - 20 ng/mL
Robustness HighModerate
Specificity Good to ExcellentExcellent

Experimental Protocols

The following are representative experimental protocols for HPLC-UV and GC-MS methods. These would require adaptation and thorough validation for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is often the first choice for the quantitative analysis of non-volatile, polar to semi-polar organic compounds.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions (Representative):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of a buffered aqueous phase (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient or isocratic elution would need to be optimized.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined by UV scan of this compound (likely in the range of 230-280 nm).

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a suitable diluent (e.g., mobile phase or a mixture of acetonitrile and water).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.

  • Sample Solution: Prepare the sample containing the analyte in the diluent to a concentration within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it suitable for trace analysis and confirmation of identity. Derivatization may be necessary to improve the volatility and thermal stability of the analyte.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (e.g., single quadrupole or ion trap)

Chromatographic Conditions (Representative):

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C

  • Oven Temperature Program: An initial temperature of 100 °C, held for 1 minute, then ramped to 280 °C at a rate of 15 °C/min, and held for 5 minutes. This program would require optimization.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-400

Sample Preparation (with Derivatization):

  • Standard and Sample Preparation: Prepare solutions of the standard and sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Derivatization (if necessary): To a known volume of the standard or sample solution, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat to facilitate the reaction. This step converts the polar -OH and -NH2 groups to less polar and more volatile silyl ethers and amines.

  • Injection: Inject an aliquot of the derivatized solution into the GC-MS.

Visualizing the Workflow

To better understand the logical flow of these analytical procedures, the following diagrams have been generated.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis start Start weigh Accurately Weigh Standard/Sample start->weigh dissolve Dissolve in Diluent weigh->dissolve dilute Prepare Calibration Standards dissolve->dilute prep_sample Prepare Sample Solution dissolve->prep_sample inject Inject into HPLC dilute->inject prep_sample->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect quantify Quantification detect->quantify calibrate Generate Calibration Curve quantify->calibrate calculate Calculate Concentration calibrate->calculate report Report Results calculate->report

Caption: Workflow for HPLC Method Validation.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis start Start prep_solution Prepare Standard/Sample Solution start->prep_solution derivatize Derivatize (Optional) prep_solution->derivatize inject Inject into GC-MS derivatize->inject separate Chromatographic Separation inject->separate ionize Ionization separate->ionize detect Mass Detection ionize->detect identify Identify by Mass Spectrum detect->identify quantify Quantify by Ion Abundance detect->quantify report Report Results identify->report quantify->report

Caption: Workflow for GC-MS Method Validation.

References

Unveiling the Biological Potential of 1-(2-Amino-5-chlorophenyl)-1-phenylethanol: A Comparative Guide to Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

While specific biological activity data for 1-(2-Amino-5-chlorophenyl)-1-phenylethanol remains largely unavailable in the public domain, its structural features suggest potential pharmacological relevance. This guide provides a comparative overview of the known biological activities of structurally related compound classes, offering insights into the potential applications of this molecule and its derivatives. Experimental protocols for evaluating these activities are also detailed to support further research in this area.

The Enigmatic Profile of this compound

Currently, this compound is primarily documented as a chemical intermediate. Patent literature indicates its utility in the synthesis of optically active 2-amino-1-phenylethanol derivatives, which are valuable precursors for developing anti-obesity agents[1][2]. The core structure, featuring a substituted aminophenyl ethanol moiety, is a common scaffold in medicinal chemistry, suggesting that the compound itself or its close analogs could exhibit a range of biological effects. The PubChem database lists its chemical and physical properties but does not contain substantial biological activity data[3].

Comparative Biological Activities of Structural Analogs

In the absence of direct data, we can infer potential activities by examining analogs that share key structural motifs, such as the chlorophenyl group and the phenylethanolamine backbone.

Analogs Containing the Chlorophenyl Moiety

The presence of a chlorophenyl group is common in a variety of pharmacologically active molecules. The position and number of chlorine atoms, along with the rest of the molecular structure, significantly influence the biological activity.

  • Anticancer Activity: Symmetrical chlorophenylamino-s-triazine derivatives have demonstrated cytotoxic activity against human breast cancer (MCF7) and colon carcinoma (C26) cell lines. The substitution pattern on the chlorophenyl ring and the nature of the amino substituent have been shown to be critical for potency[4].

  • Antimicrobial Activity: Pyrazole derivatives incorporating a chlorophenyl group have been investigated as antimicrobial agents. For instance, 1,3-diaryl substituted pyrazole-based (thio)urea derivatives have shown potent activity against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis[5].

  • Enzyme Inhibition: Certain 5-chloro-4-((substituted phenyl)amino)pyrimidine derivatives have been identified as histone deacetylase (HDAC) inhibitors, a class of enzymes involved in cancer pathogenesis[4].

Analogs Based on the Phenylethanolamine Scaffold

Phenylethanolamines are a well-known class of compounds with a broad spectrum of biological activities, largely due to their structural similarity to endogenous neurotransmitters.

  • Antimicrobial and Antioxidant Activity: Tetrahydro bipyrazole carbaldehydes, which can be considered complex analogs, have been synthesized and evaluated for their antimicrobial and antioxidant properties[6].

  • Anticonvulsant Activity: Substituted imidazoles derived from phenylethanolamine-related precursors have been synthesized and have shown anticonvulsant effects in preclinical models[7].

Quantitative Data on Structurally Related Analogs

The following table summarizes the biological activities of various compounds that share structural similarities with this compound. It is crucial to note that these are not direct analogs, and their activities are not directly transferable to the target compound but serve to illustrate the potential of the chemical space.

Compound Class/DerivativeBiological ActivityCell Line/OrganismPotency (IC₅₀/MIC)Reference
5-chloro-4-((substituted phenyl)amino)pyrimidine (L20)HDAC1 Inhibition-0.684 µM[4]
1,3-diaryl substituted pyrazole-based urea (7a)AntibacterialS. aureus0.25 µg/mL[5]
1,3-diaryl substituted pyrazole-based thiourea (7j)AntitubercularM. tuberculosis1 µg/mL[5]
N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide (6l)Anticonvulsant (MES test)-ED₅₀ = 9.1 mg/kg[8]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of the biological activities of novel compounds. Below are representative protocols for key assays mentioned in the context of the analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, C26) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and serially dilute them in the cell culture medium. Add the different concentrations of the compounds to the wells containing the cells.

  • Incubation: Incubate the plates for a specified period, typically 48-72 hours, at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, M. tuberculosis) in a suitable broth.

  • Compound Dilution: Prepare serial dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density.

Visualizing the Research Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel chemical entities, a process that would be applicable to the investigation of this compound and its analogs.

DrugDiscoveryWorkflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Synthesis Chemical Synthesis of This compound & Analogs Purification Purification & Structural Characterization (NMR, MS) Synthesis->Purification Crude Product InVitro In Vitro Assays (e.g., Cytotoxicity, Antimicrobial) Purification->InVitro Pure Compounds HitID Hit Identification & SAR Studies InVitro->HitID Activity Data HitID->Synthesis SAR Insights InVivo In Vivo Efficacy & Toxicity Studies HitID->InVivo Promising Hits LeadOpt Lead Optimization InVivo->LeadOpt In Vivo Data LeadOpt->Synthesis Optimized Structures Clinical Clinical Trials (Phase I-III) LeadOpt->Clinical Candidate Drug

References

Spectroscopic Comparison of 1-(2-Amino-5-chlorophenyl)-1-phenylethanol and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the structural and electronic properties of 1-(2-Amino-5-chlorophenyl)-1-phenylethanol and its analogues through a comparative spectroscopic study. This guide provides researchers, scientists, and drug development professionals with essential experimental data and methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the derivatives of this compound, providing a basis for structural comparison and analysis.

Table 1: ¹H NMR Spectroscopic Data
CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
1-Phenylethanol CDCl₃1.49-1.50 (d, J = 6.5 Hz, 3H), 2.01 (s, 1H), 4.91 (q, J = 6.5 Hz, 1H), 7.26-7.39 (m, 5H)[1]
(S)-1-(2-Methylphenyl)ethanol CDCl₃1.47 (d, J = 6.4 Hz, 3H), 1.82 (s, 1H), 2.34 (s, 3H), 5.10-5.15 (m, 1H), 7.12-7.25 (m, 3H), 7.52 (d, J = 7.2 Hz, 1H)[1]
(S)-1-(2-Methoxyphenyl)ethanol CDCl₃1.49 (d, J = 6.4 Hz, 3H), 2.68 (s, 1H), 3.86 (s, 3H), 5.08-5.10 (m, 1H), 6.87-6.98 (m, 2H), 7.22-7.34 (m, 2H)[1]
(S)-1-(2-Chlorophenyl)ethanol CDCl₃1.50 (d, J = 6.4 Hz, 3H), 2.05 (s, 1H), 5.32 (q, J = 6.4 Hz, 1H), 7.20 (t, J = 7.6 Hz, 1H), 7.28-7.34 (m, 2H), 7.60 (d, J = 7.6 Hz, 1H)[1]
Table 2: ¹³C NMR Spectroscopic Data
CompoundSolventChemical Shifts (δ, ppm)
1-Phenylethanol CDCl₃25.1, 70.4, 125.4, 127.4, 128.5, 145.9[1]
(S)-1-(2-Methylphenyl)ethanol CDCl₃18.9, 23.9, 66.8, 124.5, 126.4, 127.2, 130.4, 134.2, 143.9[1]
(S)-1-(2-Methoxyphenyl)ethanol CDCl₃22.9, 55.3, 66.6, 110.4, 120.8, 126.1, 128.3, 133.4, 155.6[1]
(S)-1-(2-Chlorophenyl)ethanol CDCl₃23.5, 66.9, 126.4, 127.2, 128.4, 129.4, 131.6, 143.1[1]
Table 3: IR Spectroscopic Data
CompoundTechniqueKey Absorption Bands (νₘₐₓ, cm⁻¹)
1-Phenylethanol Thin Film3364, 3030, 1493, 1452, 1007, 761, 699[1]
(S)-1-(2-Methylphenyl)ethanol Thin Film3357, 3025, 1488, 1460, 1077, 759[1]
(S)-1-(2-Methoxyphenyl)ethanol Thin Film3387, 1601, 1492, 1464, 1079, 755[1]
(S)-1-(2-Chlorophenyl)ethanol Thin Film3357, 3069, 1474, 1437, 1048, 754, 692[1]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed in this guide. These can be adapted for the analysis of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should dissolve the compound completely without its signals interfering with the analyte's signals.

  • Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition : Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. For liquid or soluble samples, a thin film can be prepared by depositing a drop of the neat liquid or a concentrated solution onto a salt plate (e.g., NaCl or KBr) and allowing the solvent to evaporate.

  • Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition : Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the pure KBr pellet) should be recorded and subtracted from the sample spectrum.

  • Data Analysis : Identify characteristic absorption bands corresponding to specific functional groups (e.g., O-H, N-H, C=C, C-Cl).

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation : A variety of mass spectrometers can be used, such as those equipped with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.

  • Data Acquisition : Introduce the sample into the ion source. In EI-MS, the sample is vaporized and bombarded with high-energy electrons. In ESI-MS, the sample solution is sprayed into the source, creating charged droplets from which ions are desorbed. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis : Analyze the resulting mass spectrum to determine the molecular weight of the compound from the molecular ion peak. The fragmentation pattern provides valuable information about the structure of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to obtain an absorbance reading within the linear range of the instrument (typically 0.1-1.0).

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition : Record the spectrum over a specific wavelength range (e.g., 200-400 nm for aromatic compounds). A baseline spectrum of the solvent in a matched cuvette should be recorded first.

  • Data Analysis : Identify the wavelength of maximum absorbance (λₘₐₓ) and the corresponding molar absorptivity (ε). These parameters are characteristic of the electronic structure of the molecule.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Analysis cluster_output Results Start Compound Dissolve Dissolve in Deuterated Solvent Start->Dissolve NMR Dilute Dilute in UV-Vis Solvent Start->Dilute UV-Vis Prepare_IR Prepare KBr Pellet or Thin Film Start->Prepare_IR IR Prepare_MS Dilute in Volatile Solvent Start->Prepare_MS MS NMR NMR Spectrometer Dissolve->NMR UV_Vis UV-Vis Spectrophotometer Dilute->UV_Vis IR FTIR Spectrometer Prepare_IR->IR MS Mass Spectrometer Prepare_MS->MS NMR_Data Acquire & Process NMR Spectra NMR->NMR_Data UV_Vis_Data Record UV-Vis Spectrum UV_Vis->UV_Vis_Data IR_Data Record IR Spectrum IR->IR_Data MS_Data Acquire Mass Spectrum MS->MS_Data NMR_Results ¹H & ¹³C NMR Data NMR_Data->NMR_Results UV_Vis_Results λₘₐₓ & ε UV_Vis_Data->UV_Vis_Results IR_Results Functional Group Identification IR_Data->IR_Results MS_Results Molecular Weight & Fragmentation MS_Data->MS_Results

Caption: Workflow for the spectroscopic analysis of organic compounds.

Potential CNS Activity Pathway

While specific signaling pathway information for this compound is unavailable, its structural similarity to precursors of benzodiazepines suggests potential interactions with the central nervous system (CNS). Benzodiazepines are known to modulate the activity of the GABAₐ receptor.

CNS_Pathway Compound 1-(2-Amino-5-chlorophenyl)- 1-phenylethanol Derivative BBB Blood-Brain Barrier Penetration Compound->BBB Modulation Allosteric Modulation Compound->Modulation Potential Interaction CNS Central Nervous System BBB->CNS GABA_R GABAₐ Receptor CNS->GABA_R Effect Neuronal Inhibition (Anxiolytic, Sedative, Muscle Relaxant Effects) GABA_R->Effect Modulation->GABA_R

Caption: Postulated pathway for potential CNS activity.

References

Assessing the Cross-Reactivity of 1-(2-Amino-5-chlorophenyl)-1-phenylethanol in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the cross-reactivity of the novel compound 1-(2-Amino-5-chlorophenyl)-1-phenylethanol. Due to the limited publicly available biological data for this specific molecule, this document outlines a robust, hypothetical screening strategy. This approach is designed to characterize its activity profile against adrenergic receptors, a likely target based on its phenylethanolamine scaffold, and to assess its selectivity against a panel of related receptors. The methodologies and data presentation formats described herein serve as a guide for researchers designing and interpreting their own cross-reactivity studies.

Hypothesized Biological Target and Structurally Similar Comparators

The chemical structure of this compound contains a phenylethanolamine backbone, which is a common feature in ligands that bind to adrenergic receptors. These receptors are critical in regulating a wide array of physiological processes, making them important targets in drug discovery.

To provide a thorough assessment, the activity of this compound would be compared against a panel of well-characterized adrenergic receptor agonists and antagonists with varying selectivity profiles.

Table 1: Panel of Comparator Compounds

Compound NameReceptor SelectivityClass
Phenylephrineα1 agonistSelective Agonist
Clonidineα2 agonistSelective Agonist
Dobutamineβ1 agonistSelective Agonist
Salbutamolβ2 agonistSelective Agonist
Isoproterenolβ1/β2 agonistNon-selective Agonist
Epinephrineα/β agonistNon-selective Agonist
Prazosinα1 antagonistSelective Antagonist
Yohimbineα2 antagonistSelective Antagonist
Atenololβ1 antagonistSelective Antagonist
ICI-118,551β2 antagonistSelective Antagonist
Propranololβ1/β2 antagonistNon-selective Antagonist

Proposed Panel of Biological Assays

A tiered approach to biological assays is recommended to first determine the primary activity of this compound and then to systematically evaluate its cross-reactivity.

  • Primary Screening: Radioligand Binding Assays

    • Objective: To determine the binding affinity (Ki) of the test compound for a range of adrenergic receptor subtypes.

    • Receptor Panel: α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3.

  • Functional Assays: Cell-Based Signaling

    • Objective: To characterize the functional activity (agonist or antagonist) of the compound at the receptors where significant binding is observed and to determine its potency (EC50 or IC50).

    • Assay Types:

      • cAMP Assays: For Gs-coupled (β1, β2, β3) and Gi-coupled (α2A, α2B, α2C) receptors.

      • Calcium Flux Assays: For Gq-coupled (α1A, α1B, α1D) receptors.

  • Selectivity Profiling: Broader Receptor Panel

    • Objective: To assess for off-target effects by screening against a panel of other G-protein coupled receptors (GPCRs) that are structurally related or have overlapping physiological roles.

    • Example Receptors: Dopamine receptors (D1-D5), Serotonin receptors (various 5-HT subtypes), Muscarinic receptors (M1-M5).

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are representative protocols for the key assays.

1. Radioligand Binding Assay Protocol

  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human adrenergic receptor subtype of interest (e.g., HEK293 or CHO cells).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Radioligands:

    • α1 receptors: [3H]-Prazosin

    • α2 receptors: [3H]-Rauwolscine

    • β1/β2 receptors: [3H]-Dihydroalprenolol (DHA)

  • Procedure:

    • In a 96-well plate, combine assay buffer, a fixed concentration of the appropriate radioligand, and a range of concentrations of the test compound or a known competitor.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

2. cAMP Functional Assay Protocol

  • Cell Culture: Cells expressing the target Gs- or Gi-coupled adrenergic receptor are plated in a 96- or 384-well plate.

  • Assay Principle: A competitive immunoassay using HTRF (Homogeneous Time-Resolved Fluorescence) or a bioluminescent reporter system (e.g., GloSensor™) is used to measure intracellular cAMP levels.

  • Procedure (Agonist Mode):

    • Treat the cells with varying concentrations of the test compound.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and perform the cAMP detection according to the manufacturer's protocol.

  • Procedure (Antagonist Mode):

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Stimulate the cells with a known agonist at a concentration that elicits a submaximal response (e.g., EC80).

    • Lyse the cells and measure cAMP levels.

  • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).

3. Calcium Flux Functional Assay Protocol

  • Cell Culture: Cells expressing the target Gq-coupled adrenergic receptor are plated in a 96- or 384-well black, clear-bottom plate.

  • Assay Principle: Changes in intracellular calcium are measured using a calcium-sensitive fluorescent dye (e.g., Fluo-8 or Fura-2).

  • Procedure:

    • Load the cells with the calcium-sensitive dye.

    • Use a fluorescent plate reader to establish a baseline fluorescence reading.

    • Add varying concentrations of the test compound (for agonist testing) or a fixed concentration of a known agonist after pre-incubation with the test compound (for antagonist testing).

    • Measure the change in fluorescence over time.

  • Data Analysis: Dose-response curves are plotted to determine the EC50 (for agonists) or IC50 (for antagonists).

Data Presentation

The quantitative data from these assays should be summarized in clear and concise tables to facilitate comparison.

Table 2: Hypothetical Binding Affinities (Ki, nM) of this compound and Comparator Compounds

Compoundα1Aα1Bα1Dα2Aα2Bα2Cβ1β2β3
Test Compound ValueValueValueValueValueValueValueValueValue
Phenylephrine50200150>10000>10000>10000>10000>10000>10000
Clonidine>10000>10000>10000105030>10000>10000>10000
Isoproterenol>1000>1000>1000>1000>1000>10005220
Prazosin0.512>1000>1000>1000>1000>1000>1000
Propranolol>1000>1000>1000>1000>1000>100010.5500

Table 3: Hypothetical Functional Potencies (EC50/IC50, nM) of this compound and Comparator Compounds

Compoundα1A (Ca2+)α2A (cAMP)β1 (cAMP)β2 (cAMP)
Test Compound (Agonist) EC50EC50EC50EC50
Test Compound (Antagonist) IC50IC50IC50IC50
Phenylephrine (Agonist)100>10000>10000>10000
Clonidine (Agonist)>1000025>10000>10000
Salbutamol (Agonist)>10000>10000500010
Prazosin (Antagonist)1>10000>10000>10000
Atenolol (Antagonist)>10000>100005500

Mandatory Visualizations

Cross_Reactivity_Workflow cluster_screening Primary Screening cluster_functional Functional Characterization cluster_selectivity Selectivity Profiling cluster_output Data Analysis & Comparison Test_Compound This compound Binding_Assay Radioligand Binding Assay (Adrenergic Receptor Panel) Test_Compound->Binding_Assay Functional_Assay Functional Assays (cAMP & Calcium Flux) Binding_Assay->Functional_Assay Hits with significant binding Selectivity_Panel Broader GPCR Panel (Dopamine, Serotonin, etc.) Functional_Assay->Selectivity_Panel Confirmed active compound Data_Tables Comparative Data Tables (Ki, EC50, IC50) Selectivity_Panel->Data_Tables

Caption: Experimental workflow for assessing the cross-reactivity of a novel compound.

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Adrenergic Agonist Beta_Receptor β-Adrenergic Receptor Agonist->Beta_Receptor binds G_Protein Gs Protein Beta_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation) PKA->Cellular_Response phosphorylates targets

Caption: Simplified Gs-coupled β-adrenergic receptor signaling pathway.

Alpha1_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Adrenergic Agonist Alpha1_Receptor α1-Adrenergic Receptor Agonist->Alpha1_Receptor binds Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates IP3 IP3 PLC->IP3 cleaves DAG DAG PLC->DAG cleaves PIP2 PIP2 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Calcium Ca2+ ER->Calcium releases Calcium->PKC activates Cellular_Response Cellular Response (e.g., smooth muscle contraction) PKC->Cellular_Response phosphorylates targets

Caption: Simplified Gq-coupled α1-adrenergic receptor signaling pathway.

Benchmarking the efficiency of 1-(2-Amino-5-chlorophenyl)-1-phenylethanol synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes to 1-(2-Amino-5-chlorophenyl)-1-phenylethanol, a key intermediate in pharmaceutical research. The efficiency of each route is evaluated based on reported yields and reaction conditions, offering valuable insights for process optimization and scale-up.

Summary of Synthetic Routes

Two plausible synthetic pathways to the target molecule, this compound, have been identified and analyzed. Both routes commence with the synthesis of the intermediate, 2-amino-5-chlorobenzophenone, followed by the introduction of the methyl group via a Grignard reaction. The key difference lies in the method used to prepare the benzophenone intermediate.

Route 1: Friedel-Crafts Acylation Approach

This traditional route involves the Friedel-Crafts acylation of p-chloroaniline with benzoyl chloride to yield 2-amino-5-chlorobenzophenone. Due to the presence of the reactive amino group, a protection-deprotection strategy is necessary for the subsequent Grignard reaction.

Route 2: Isoxazole Reduction Approach

A more modern approach involves the synthesis of 2-amino-5-chlorobenzophenone via the reduction of a 5-chloro-3-phenyl-2,1-benzisoxazole intermediate. This method offers a potentially higher yield for the benzophenone precursor. Similar to Route 1, the subsequent Grignard reaction necessitates the use of a protecting group for the amine.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data for each synthetic route, allowing for a direct comparison of their efficiencies.

ParameterRoute 1: Friedel-Crafts Acylation Route 2: Isoxazole Reduction
Step 1: 2-Amino-5-chlorobenzophenone Synthesis
Starting Materialsp-Chloroaniline, Benzoyl Chloridep-Chloronitrobenzene, Phenylacetonitrile
Key ReagentsAluminum ChlorideSodium Hydroxide, Iron Powder, Sulfuric Acid
Reaction TimeNot specified~4.5 hours
Yield39%[1]95.1% (for reduction step)[2]
Step 2: Amine Protection (Boc Group)
ReagentDi-tert-butyl dicarbonate (Boc)₂ODi-tert-butyl dicarbonate (Boc)₂O
ConditionsBase (e.g., Triethylamine), THFBase (e.g., Triethylamine), THF
Assumed Yield~95%~95%
Step 3: Grignard Reaction
ReagentMethylmagnesium BromideMethylmagnesium Bromide
SolventAnhydrous Ether or THFAnhydrous Ether or THF
Assumed Yield~85%~85%
Step 4: Deprotection
ReagentAcid (e.g., HCl or TFA)Acid (e.g., HCl or TFA)
ConditionsRoom TemperatureRoom Temperature
Assumed Yield*~90%~90%
Overall Estimated Yield ~30% ~73%

*Note: Specific yields for the protection, Grignard, and deprotection steps for this particular substrate were not available in the searched literature. The yields presented are estimates based on typical efficiencies for these reactions.

Experimental Protocols

Route 1: Friedel-Crafts Acylation Approach

Step 1: Synthesis of 2-Amino-5-chlorobenzophenone

This procedure is based on the Friedel-Crafts acylation of p-chloroaniline.

  • Materials: p-Chloroaniline, benzoyl chloride, aluminum chloride, anhydrous solvent (e.g., carbon disulfide or nitrobenzene).

  • Procedure: To a cooled suspension of aluminum chloride in the anhydrous solvent, add p-chloroaniline and then slowly add benzoyl chloride. The reaction mixture is stirred at room temperature and then heated to ensure completion. The reaction is quenched by pouring onto ice and hydrochloric acid. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by chromatography to yield 2-amino-5-chlorobenzophenone. A reported yield for a similar process is 39%[1].

Step 2: N-Boc Protection of 2-Amino-5-chlorobenzophenone

  • Materials: 2-Amino-5-chlorobenzophenone, di-tert-butyl dicarbonate ((Boc)₂O), triethylamine (TEA), tetrahydrofuran (THF).

  • Procedure: Dissolve 2-amino-5-chlorobenzophenone in THF. Add triethylamine, followed by the dropwise addition of di-tert-butyl dicarbonate. The reaction is stirred at room temperature until completion (monitored by TLC). The solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated to give the N-Boc protected product.

Step 3: Grignard Reaction with Methylmagnesium Bromide

  • Materials: N-Boc-2-amino-5-chlorobenzophenone, methylmagnesium bromide solution in ether, anhydrous diethyl ether or THF.

  • Procedure: In a flame-dried flask under an inert atmosphere, dissolve the N-Boc protected benzophenone in anhydrous ether or THF. Cool the solution in an ice bath and slowly add the methylmagnesium bromide solution. The reaction mixture is stirred at 0°C and then allowed to warm to room temperature. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

Step 4: Deprotection of the N-Boc Group

  • Materials: The crude product from the Grignard reaction, hydrochloric acid or trifluoroacetic acid (TFA), and a suitable solvent (e.g., dichloromethane or dioxane).

  • Procedure: Dissolve the crude product in the chosen solvent and add the acid. The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC). The solvent is removed, and the residue is neutralized with a base. The final product, this compound, is extracted, purified by chromatography, and characterized.

Route 2: Isoxazole Reduction Approach

Step 1: Synthesis of 2-Amino-5-chlorobenzophenone

This procedure is based on the reduction of 5-chloro-3-phenylanthranil (a benzisoxazole derivative).

  • Materials: 5-chloro-3-phenylanthranil, iron powder, ethanol, sulfuric acid.

  • Procedure: To a suspension of 5-chloro-3-phenylanthranil and iron powder in ethanol, the mixture is heated to reflux. A solution of sulfuric acid is then added dropwise, and reflux is continued for 1 hour. After completion, the reaction mixture is cooled, and the pH is adjusted to 8 with a sodium hydroxide solution. The mixture is then treated with activated carbon, filtered hot, and the filtrate is cooled to crystallize the product. The crystals are washed with ethanol and dried to give 2-amino-5-chlorobenzophenone with a reported yield of 95.1%[2].

Steps 2, 3, and 4 (Protection, Grignard Reaction, and Deprotection)

The procedures for the N-Boc protection, Grignard reaction with methylmagnesium bromide, and the final deprotection step are identical to those described in Route 1.

Mandatory Visualizations

Synthesis_Comparison cluster_route1 Route 1: Friedel-Crafts Acylation cluster_route2 Route 2: Isoxazole Reduction start1 p-Chloroaniline + Benzoyl Chloride step1_1 Friedel-Crafts Acylation (Yield: 39%) start1->step1_1 intermediate1 2-Amino-5-chlorobenzophenone step1_1->intermediate1 step1_2 N-Boc Protection (Assumed Yield: ~95%) intermediate1->step1_2 protected1 N-Boc-2-amino-5- chlorobenzophenone step1_2->protected1 step1_3 Grignard Reaction (Assumed Yield: ~85%) protected1->step1_3 protected_product1 N-Boc Protected Final Product step1_3->protected_product1 step1_4 Deprotection (Assumed Yield: ~90%) protected_product1->step1_4 end1 1-(2-Amino-5-chlorophenyl) -1-phenylethanol (Overall Yield: ~30%) step1_4->end1 start2 p-Chloronitrobenzene + Phenylacetonitrile step2_1 Cyclization & Reduction (Yield: 95.1%) start2->step2_1 intermediate2 2-Amino-5-chlorobenzophenone step2_1->intermediate2 step2_2 N-Boc Protection (Assumed Yield: ~95%) intermediate2->step2_2 protected2 N-Boc-2-amino-5- chlorobenzophenone step2_2->protected2 step2_3 Grignard Reaction (Assumed Yield: ~85%) protected2->step2_3 protected_product2 N-Boc Protected Final Product step2_3->protected_product2 step2_4 Deprotection (Assumed Yield: ~90%) protected_product2->step2_4 end2 1-(2-Amino-5-chlorophenyl) -1-phenylethanol (Overall Yield: ~73%) step2_4->end2

Caption: Comparative workflow of two synthesis routes for this compound.

Logical_Relationship Target 1-(2-Amino-5-chlorophenyl) -1-phenylethanol Deprotection Deprotection Target->Deprotection Grignard Grignard Reaction (Methylation) Protection Amine Protection (e.g., Boc) Grignard->Protection Precursor 2-Amino-5-chlorobenzophenone Route1 Route 1: Friedel-Crafts Precursor->Route1 Route2 Route 2: Isoxazole Reduction Precursor->Route2 Protection->Precursor Deprotection->Grignard

Caption: Logical relationship of key transformations in the synthesis of the target molecule.

Conclusion

Based on the available literature, the Isoxazole Reduction Approach (Route 2) appears to be significantly more efficient for the synthesis of the key intermediate, 2-amino-5-chlorobenzophenone, with a reported yield of 95.1% for the reduction step compared to the 39% yield of the Friedel-Crafts acylation in Route 1.[1][2] This substantial difference in the first step's efficiency translates to a much higher estimated overall yield for Route 2.

While specific experimental data for the subsequent Grignard reaction on the N-protected 2-amino-5-chlorobenzophenone is lacking, the high-yielding nature of the precursor synthesis in Route 2 makes it the more promising pathway for an efficient and scalable production of this compound. Further optimization of the Grignard reaction and the protection/deprotection steps would be beneficial for both routes.

References

A Comparative Guide: In Silico Modeling Versus Experimental Data for 1-(2-Amino-5-chlorophenyl)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide addresses the current landscape of available data for the compound 1-(2-Amino-5-chlorophenyl)-1-phenylethanol. Due to a notable absence of published experimental studies, this document presents the existing in silico data and proposes a comprehensive framework for future experimental validation.

This guide is structured to first summarize the computationally predicted properties of this compound. Subsequently, it outlines a series of recommended experimental protocols to generate crucial empirical data. This approach is designed to facilitate a direct comparison between theoretical predictions and practical findings, a critical step in the validation of any novel compound for potential therapeutic applications.

Part 1: In Silico Profile of this compound

Computational, or in silico, modeling provides a foundational understanding of a molecule's physicochemical properties and potential biological activity before undertaking laboratory experiments. The following data, primarily sourced from computational predictions available in public databases, offers a preliminary profile of this compound.

Data Presentation: Predicted Physicochemical Properties

PropertyPredicted ValueData Source
Molecular Formula C₁₄H₁₄ClNOPubChem
Molecular Weight 247.72 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 3158-98-3PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 2PubChem
Topological Polar Surface Area 46.17 ŲPubChem
LogP (octanol-water partition coefficient) 3.4PubChem

Part 2: Proposed Experimental Validation Workflow

To bridge the gap between computational predictions and empirical evidence, a structured experimental workflow is essential. The following section details proposed methodologies for the synthesis, characterization, and biological evaluation of this compound.

Mandatory Visualization: Proposed Experimental Workflow

Caption: Proposed workflow for the synthesis, characterization, and in vitro evaluation of this compound.

Experimental Protocols

1. Chemical Synthesis and Characterization

  • Objective: To synthesize and confirm the chemical identity and purity of this compound.

  • Protocol:

    • Synthesis: The synthesis can be approached via a Grignard reaction between 2-amino-5-chlorobenzophenone and methylmagnesium bromide. The reaction would be conducted in an anhydrous ether solvent under an inert atmosphere.

    • Purification: The crude product would be purified using column chromatography on silica gel with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

    • Characterization: The structure and purity of the final compound would be confirmed by:

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

      • Mass Spectrometry (MS): To confirm the molecular weight.

      • Infrared (IR) Spectroscopy: To identify functional groups.

      • High-Performance Liquid Chromatography (HPLC): To determine purity.

2. In Vitro Biological Evaluation

  • Objective: To determine the biological activity of the synthesized compound. Based on its structural similarity to known psychoactive compounds and benzodiazepines, a plausible starting point for investigation is its interaction with GABA-A receptors.

  • Protocol: GABA-A Receptor Binding Assay

    • Membrane Preparation: Prepare synaptic membranes from rat whole brain tissue.

    • Radioligand Binding: Incubate the membranes with a known GABA-A receptor radioligand (e.g., [³H]flunitrazepam) in the presence of varying concentrations of the test compound (this compound).

    • Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and measure the radioactivity of the filters using a scintillation counter.

    • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).

Data Presentation: Hypothetical Experimental Data

Experimental ParameterResult
Yield (%) To be determined
Purity (HPLC, %) To be determined
¹H NMR To be determined
¹³C NMR To be determined
Mass Spectrum (m/z) To be determined
GABA-A Receptor Binding Affinity (IC₅₀, µM) To be determined
Cytotoxicity (CC₅₀, µM) To be determined

Part 3: Potential Signaling Pathway

Given the structural motifs within this compound, which are reminiscent of some central nervous system active agents, a hypothetical mechanism of action could involve the modulation of inhibitory neurotransmission.

Mandatory Visualization: Hypothesized GABA-A Receptor Modulation

GABA_A_Signaling cluster_membrane Postsynaptic Membrane GABA_A GABA-A Receptor Cl_ion Cl⁻ Influx GABA_A->Cl_ion Opens Channel Compound 1-(2-Amino-5-chlorophenyl) -1-phenylethanol Compound->GABA_A Potentially Binds to Allosteric Site GABA GABA GABA->GABA_A Binds to Orthosteric Site Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Cl_ion->Hyperpolarization

Caption: Hypothesized allosteric modulation of the GABA-A receptor by this compound.

This proposed pathway suggests that the compound might act as a positive allosteric modulator of the GABA-A receptor, enhancing the effect of the endogenous neurotransmitter GABA. This would lead to an increased influx of chloride ions, hyperpolarization of the neuron, and a subsequent inhibitory effect on neurotransmission.

Conclusion

While in silico models provide valuable initial insights into the properties of this compound, they remain predictive. The outlined experimental workflow provides a clear and structured path for the empirical validation of these computational predictions. The generation of robust experimental data is imperative to accurately characterize the physicochemical properties and biological activity of this compound, thereby determining its potential for further development in the field of drug discovery. This guide serves as a foundational roadmap for researchers embarking on the investigation of this and other novel chemical entities.

Safety Operating Guide

Proper Disposal of 1-(2-Amino-5-chlorophenyl)-1-phenylethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of 1-(2-Amino-5-chlorophenyl)-1-phenylethanol (CAS No. 3158-98-3), ensuring the safety of personnel and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with care, recognizing it as a potential irritant and environmentally hazardous substance. The following personal protective equipment (PPE) is mandatory:

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., Nitrile rubber)
Eye Protection Safety glasses with side shields or chemical goggles.
Body Protection Laboratory coat.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.

Hazard Identification and Data

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.

Experimental Protocol for Waste Segregation and Collection:

  • Waste Identification and Segregation:

    • Isolate waste this compound, including any contaminated materials such as filter paper, pipette tips, and empty containers.

    • This compound is a halogenated organic substance and must be segregated from non-halogenated organic waste, aqueous waste, and other incompatible materials.

  • Containerization:

    • Place the solid waste into a clearly labeled, sealable, and chemically compatible waste container. High-density polyethylene (HDPE) containers are a suitable option.

    • For liquid waste solutions containing this compound, use a designated container for halogenated organic liquids. Ensure the container is properly sealed to prevent leaks or spills.

  • Labeling:

    • The waste container must be clearly labeled with the following information:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The CAS Number: "3158-98-3."

      • The primary hazards associated with the compound (e.g., "Irritant," "Environmental Hazard").

      • The date the waste was first added to the container.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area away from heat, sparks, and open flames.

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Disposal Procedure:

    • Arrange for the collection of the hazardous waste by a licensed environmental services company.

    • The primary and recommended treatment method for this type of halogenated organic waste is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[1]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Segregation cluster_contain Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal start Start: Waste this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe 1. Safety First segregate Segregate as Halogenated Organic Waste ppe->segregate 2. Characterize Waste container Place in a Labeled, Sealable HDPE Container segregate->container 3. Contain labeling Label Container: 'Hazardous Waste' Chemical Name & CAS Hazards & Date container->labeling 4. Identify storage Store in Designated Satellite Accumulation Area labeling->storage 5. Store Safely pickup Arrange for Pickup by Licensed Waste Disposal Company storage->pickup 6. Professional Removal incineration High-Temperature Incineration (with afterburner and scrubber) pickup->incineration 7. Treatment end End: Compliant Disposal incineration->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

References

Essential Safety and Logistical Information for Handling 1-(2-Amino-5-chlorophenyl)-1-phenylethanol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical plans for the handling and disposal of 1-(2-Amino-5-chlorophenyl)-1-phenylethanol. The following guidance is based on best practices for handling structurally similar aromatic amino alcohols and halogenated compounds.

Immediate Safety and Personal Protective Equipment (PPE)

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandatory. Data from similar compounds suggest potential hazards such as skin and eye irritation, and potential harm if swallowed or inhaled.[1][2] Therefore, the following personal protective equipment is required.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[1][3]Protects against splashes and vapors that could cause severe eye damage.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1][4]Prevents skin contact which can lead to irritation or chemical burns.
Body Protection Flame-resistant lab coat (fully buttoned) and long pants.[1][3]Protects skin from accidental spills and splashes.
Footwear Closed-toe, closed-heel shoes.[1]Prevents exposure from spills on the floor.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[1][5]Minimizes the inhalation of potentially harmful vapors.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation:

  • Ensure a chemical fume hood is operational and certified.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[1]

  • Assemble all necessary equipment and reagents.

  • Don all required PPE as specified in Table 1 before handling the chemical.[3]

2. Handling:

  • Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.[1]

  • Avoid direct contact with skin, eyes, and clothing.[2]

  • Use appropriate tools, such as spatulas or pipettes, for transferring the chemical.

  • Keep containers tightly closed when not in use.[6]

3. In Case of a Spill:

  • Evacuate the immediate area.

  • Alert laboratory personnel and the designated safety officer.

  • For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed, labeled container for disposal.[1]

  • For large spills, follow your institution's emergency procedures.

Disposal Plan

All waste containing this compound must be treated as hazardous waste due to its halogenated aromatic structure.[7][8]

Waste Segregation and Collection:

  • Collect all waste (solid and liquid) containing the compound in a clearly labeled, sealed, and chemically compatible container.

  • Label the container as "Halogenated Organic Waste".[8][9]

  • Do not mix with non-halogenated waste streams.[7]

Disposal Procedure:

  • Dispose of the hazardous waste through your institution's designated chemical waste disposal program.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[2]

  • Incineration at high temperatures is a common disposal method for halogenated compounds to prevent the formation of toxic byproducts.[10]

Experimental Workflow

The following diagram outlines the standard operating procedure for handling and disposing of this compound.

Workflow for Handling this compound prep 1. Preparation - Verify fume hood and safety showers - Don all required PPE handling 2. Handling - Conduct all work in a fume hood - Avoid direct contact prep->handling spill 3. Spill Response - Evacuate and alert personnel - Absorb and contain spill handling->spill If Spill Occurs waste_collection 4. Waste Collection - Segregate as Halogenated Organic Waste - Use labeled, sealed containers handling->waste_collection spill->waste_collection disposal 5. Disposal - Follow institutional chemical waste program - Adhere to all regulations waste_collection->disposal end End disposal->end start Start start->prep

Caption: Standard operating procedure for the safe handling and disposal of the compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Amino-5-chlorophenyl)-1-phenylethanol
Reactant of Route 2
Reactant of Route 2
1-(2-Amino-5-chlorophenyl)-1-phenylethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.